molecular formula C17H38NO4P B165050 Dodecylphosphocholine-d38 CAS No. 130890-78-7

Dodecylphosphocholine-d38

Cat. No.: B165050
CAS No.: 130890-78-7
M. Wt: 389.69 g/mol
InChI Key: QBHFVMDLPTZDOI-DHIOKLJKSA-N
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Description

Dodecylphosphocholine-d38 is intended for use as an internal standard for the quantification of dodecylphosphocholine by GC- or LC-MS. Dodecylphosphocholine is a detergent that is commonly used for membrane protein structure determination using NMR. It has also been used to generate membrane mimetic micelles and to characterize pore formation by the influenza M2 transmembrane domain within a synthetic membrane. Dodecylphosphocholine micelles induce amyloid fibril formation by the prion protein (PrP) β-strand (PrP (110-136)). Dodecylphosphocholine has a critical micelle concentration (CMC) of approximately 1.5 mM.>

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFVMDLPTZDOI-DHIOKLJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583852
Record name (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130890-78-7
Record name (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dodecylphosphocholine-d38: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Key Deuterated Detergent for Membrane Protein Studies and Mass Spectrometry

Dodecylphosphocholine-d38 (DPC-d38) is a deuterated zwitterionic detergent crucial for the study of membrane proteins and as an internal standard in mass spectrometry. Its ability to form stable micelles in aqueous solutions provides a membrane-mimetic environment, enabling the solubilization and structural determination of integral membrane proteins, which are otherwise challenging to study in their native state. This technical guide provides a comprehensive overview of the core properties of DPC-d38, detailed experimental protocols for its application, and its role in research and drug development.

Core Properties and Quantitative Data

This compound is the deuterated form of Dodecylphosphocholine (DPC), where 38 hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly advantageous in proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, as it significantly reduces the background signal from the detergent, allowing for clearer observation of the protein of interest.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental design.

PropertyValueReference(s)
CAS Number 130890-78-7[2][3]
Molecular Formula C₁₇D₃₈NO₄P[2][3]
Formula Weight 389.7 g/mol [2][3]
Isotopic Purity ≥98% atom % D[4]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₃₈)[2][5]
Appearance Crystalline solid[2][3]
Melting Point 247-249 °C[4]
Storage Temperature -20°C[2][5]
Stability ≥ 4 years (at -20°C)[2]
Solubility and Micellar Properties

The solubility and micelle-forming characteristics of DPC-d38 are critical for its application in solubilizing membrane proteins.

PropertyValueReference(s)
Solubility in DMF 16 mg/mL[2][3]
Solubility in DMSO 16 mg/mL[2][3]
Solubility in Ethanol 15 mg/mL[2][3]
Solubility in PBS (pH 7.2) 25 mg/mL[2][3]
Critical Micelle Concentration (CMC) Approximately 1.5 mM[2][3]

Applications in Research and Drug Development

The primary applications of this compound stem from its properties as a deuterated detergent and its structural similarity to phospholipids.

Structural Biology of Membrane Proteins

DPC-d38 is extensively used in solution NMR spectroscopy for the three-dimensional structure determination of membrane proteins and their fragments.[1] The small and uniform size of the DPC-d38 micelles results in a total complex size that is often amenable to solution NMR studies. The use of the deuterated form is critical for reducing solvent and detergent signals in ¹H-NMR experiments, thereby enhancing the signals from the protein itself.

Internal Standard for Mass Spectrometry

Due to its isotopic labeling, DPC-d38 serves as an excellent internal standard for the quantification of its non-deuterated counterpart, Dodecylphosphocholine, by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Membrane Mimetics

DPC-d38 micelles provide a simplified and controllable model of the cell membrane. This allows for the study of protein-lipid interactions, the characterization of ion channels, and the investigation of the mechanisms of membrane-active peptides and drugs.[2][3] For instance, it has been used to characterize pore formation by the influenza M2 transmembrane domain.[2]

Amyloid Fibril Formation Studies

Research has shown that DPC micelles can induce the formation of amyloid fibrils from certain peptides, such as a fragment of the prion protein (PrP 110-136).[2][3] This provides a model system to study the molecular mechanisms of amyloidogenesis.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for its use in NMR sample preparation.

Protocol 1: Preparation of a DPC-d38 Stock Solution

A stock solution of DPC-d38 is the starting point for most applications.

Materials:

  • This compound powder

  • Solvent of choice (e.g., ethanol, DMSO, DMF, or an appropriate buffer)

  • Inert gas (e.g., argon or nitrogen)

  • Volumetric flask

  • Analytical balance

Methodology:

  • Accurately weigh the desired amount of DPC-d38 powder using an analytical balance.

  • Transfer the powder to a volumetric flask.

  • Add the chosen solvent to the flask.

  • Purge the solution with an inert gas to remove dissolved oxygen, which can interfere with certain experiments.[5]

  • Gently agitate the solution until the DPC-d38 is completely dissolved.

  • Store the stock solution at -20°C for long-term stability.

Protocol 2: Preparation of a Membrane Protein Sample for NMR Spectroscopy

This protocol describes the co-solubilization of a purified membrane protein with DPC-d38 for structural studies by solution NMR.[1][6]

Materials:

  • Lyophilized purified membrane protein

  • This compound (Perdeuterated)

  • Hexafluoro-isopropanol (HFIP)

  • NMR Buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃)

  • Lyophilizer

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical molar ratio of DPC to protein is in the range of 100:1 to 200:1. HFIP helps to disaggregate the protein and ensure a homogenous mixture with the detergent.[1]

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes in a water bath sonicator. Subsequently, lyophilize the solution overnight or until a dry, oily residue is formed. This step is to completely remove the HFIP.

  • Rehydration and Second Lyophilization: Re-dissolve the residue in a small volume of high-purity water or a suitable buffer (e.g., 20 mM MES, pH 6.0). Lyophilize the sample again until it is completely dry.

  • Final Sample Preparation: Dissolve the final lyophilized powder, consisting of the protein and DPC-d38, in the desired NMR buffer (e.g., H₂O/D₂O 9:1) to the target protein concentration (e.g., 0.5 mM). The final concentration of DPC-d38 will typically be well above its CMC (e.g., 100-300 mM).[6]

  • Sample Transfer: Vortex the solution until all the solid material is dissolved and incubate for a short period (e.g., 15 minutes at 37°C) before transferring it to an NMR tube.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the structural determination of a membrane protein using DPC-d38 and solution NMR spectroscopy.

experimental_workflow cluster_preparation Sample Preparation cluster_nmr NMR Data Acquisition & Analysis start Lyophilized Membrane Protein solubilize Co-solubilize in HFIP start->solubilize dpc DPC-d38 dpc->solubilize lyophilize1 Lyophilize to remove HFIP solubilize->lyophilize1 rehydrate Rehydrate in Buffer/H2O lyophilize1->rehydrate lyophilize2 Second Lyophilization rehydrate->lyophilize2 dissolve Dissolve in NMR Buffer lyophilize2->dissolve nmr_sample Final NMR Sample in Tube dissolve->nmr_sample nmr_acq NMR Data Acquisition (1D, 2D, 3D) nmr_sample->nmr_acq data_proc Data Processing & Resonance Assignment nmr_acq->data_proc structure_calc Structure Calculation & Refinement data_proc->structure_calc final_structure 3D Protein Structure structure_calc->final_structure

Workflow for membrane protein structure determination using DPC-d38 and NMR.

Synthesis of this compound

The chemical synthesis of this compound is a specialized process that involves the use of deuterated starting materials. While detailed, step-by-step protocols are often proprietary or published in specialized chemical synthesis literature, the general approach involves the coupling of a deuterated dodecyl chain with a deuterated phosphocholine (B91661) headgroup. Due to the complexity of the synthesis and the need for specialized reagents, this compound is typically procured from commercial suppliers who specialize in isotopically labeled compounds.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals working with membrane proteins. Its unique properties as a deuterated detergent make it ideally suited for high-resolution structural studies by solution NMR spectroscopy. Furthermore, its role as an internal standard in mass spectrometry and as a membrane mimetic for functional assays underscores its versatility. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective application of this compound in advancing our understanding of membrane protein structure and function.

References

A Technical Guide to Dodecylphosphocholine-d38: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Dodecylphosphocholine-d38 (DPC-d38) is a deuterated form of the zwitterionic detergent Dodecylphosphocholine (DPC). It is a critical tool for researchers and scientists, particularly in the fields of structural biology and drug development. Its ability to form stable micelles that mimic cell membranes makes it invaluable for the study of membrane proteins by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth overview of the core chemical properties, experimental applications, and methodologies associated with DPC-d38.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₁₇D₃₈NO₄P[3][4]
Formula Weight 389.7 g/mol [3]
CAS Number 130890-78-7[3]
Formal Name 2-[[(dodecyl-d25-oxy)hydroxyphosphinyl]oxy]-N,N,N-tri(methyl-d3)-ethan-1,1,2,2-d4-aminium, inner salt[3][4]
Synonyms n-Dodecylphosphocholine-d38[3][5]
Physical State Crystalline Solid[3][6]
Purity ≥98% to >99% deuterated forms (d1-d38)[3][6]
Melting Point 247-249 °C[7]
Critical Micelle Concentration (CMC) Approximately 1.5 mM[3][5]
Storage Temperature -20°C[8][9]
Stability ≥ 4 years[5][8]

Solubility

The solubility of DPC-d38 in various solvents is a key consideration for the preparation of stock solutions.

SolventSolubility
Phosphate-Buffered Saline (PBS, pH 7.2) 25 mg/mL[3][7]
Dimethylformamide (DMF) 16 mg/mL[3][10]
Dimethyl Sulfoxide (DMSO) 16 mg/mL[3][10]
Ethanol 15 mg/mL[3][10]

Applications in Research

This compound is a versatile tool with several key applications in scientific research:

  • Structural Biology of Membrane Proteins: DPC-d38 is widely used to solubilize and stabilize membrane proteins for structural determination by solution NMR spectroscopy.[1][3] The deuteration of the molecule is particularly advantageous in proton NMR experiments as it reduces the solvent signal, allowing for clearer observation of the protein's signals.[11]

  • Internal Standard: It serves as an internal standard for the quantification of its non-deuterated counterpart, dodecylphosphocholine, by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5][8]

  • Membrane Mimetics: The micelles formed by DPC-d38 provide a membrane-mimetic environment that is crucial for studying the structure, function, and dynamics of membrane-associated proteins and peptides.[3][5][8]

  • Drug Discovery: In drug development, DPC-d38 micelles are used to study the interactions between membrane protein targets and potential drug candidates.[2]

Experimental Protocols

The following are generalized protocols for the preparation of DPC-d38 micelles and the reconstitution of membrane proteins.

Protocol 1: Preparation of this compound (DPC-d38) Micelles

This protocol details the steps for preparing a stock solution of DPC-d38 micelles for use in NMR studies.

Materials:

  • This compound (DPC-d38) powder

  • High-purity water (e.g., Milli-Q)

  • Appropriate buffer (e.g., 20 mM sodium phosphate, pH 6.0-7.0)

  • Deuterium oxide (D₂O) for NMR lock signal

  • Analytical balance, vortex mixer, and volumetric flasks

Procedure:

  • Buffer Preparation: Prepare the desired buffer at the target pH. Ensure the buffer is made with high-purity water.

  • Weighing DPC-d38: Accurately weigh the necessary amount of DPC-d38 powder to achieve a final concentration significantly above the CMC (e.g., 150 mM). For 1 mL of 150 mM DPC-d38 (MW ≈ 389.7 g/mol ), this would be approximately 58.5 mg.

  • Dissolution: Transfer the weighed powder to a clean vial. Add the prepared buffer to the desired final volume.

  • Homogenization: Gently vortex the solution until the DPC-d38 powder is completely dissolved. The resulting solution should be clear. Avoid vigorous shaking to minimize foaming.[12]

  • D₂O Addition: For NMR samples, add D₂O to a final concentration of 5-10% (v/v) to provide a lock signal for the spectrometer.[12]

Protocol 2: Reconstitution of a Membrane Protein into DPC-d38 Micelles

This protocol describes a common method for incorporating a purified membrane protein into pre-formed DPC-d38 micelles for structural analysis.[11]

Materials:

  • Purified membrane protein (lyophilized or in solution)

  • Prepared DPC-d38 micelle stock solution

  • NMR buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O)[11]

Procedure:

  • Protein Preparation: If the protein is lyophilized, dissolve it in a minimal amount of the NMR buffer.

  • Co-solubilization (Alternative): For some proteins, co-dissolving the lyophilized protein and DPC-d38 in an organic solvent like hexafluoro-isopropanol (HFIP) can break up aggregates. The HFIP is then removed by lyophilization.[11]

  • Titration: Gradually add the DPC-d38 micelle stock solution to the protein solution while gently mixing. The final DPC-d38 concentration should remain well above the CMC.

  • Incubation: Allow the mixture to incubate for a period (e.g., 30 minutes to a few hours) at a suitable temperature (e.g., 4°C or room temperature) to ensure the protein correctly inserts into the micelles.[11][12]

  • Concentration: If needed, concentrate the sample to the desired final protein and DPC-d38 concentrations using a centrifugal filtration device with an appropriate molecular weight cutoff.

  • Final Sample Preparation: Transfer the final, clear, and homogeneous sample into an NMR tube for analysis.[11]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the use of this compound.

experimental_workflow_micelle_prep cluster_start Inputs cluster_process Procedure cluster_output Output start_dpc DPC-d38 Powder weigh 1. Weigh DPC-d38 start_dpc->weigh start_buffer NMR Buffer dissolve 2. Dissolve in Buffer start_buffer->dissolve weigh->dissolve vortex 3. Gentle Vortexing dissolve->vortex add_d2o 4. Add D₂O (5-10%) vortex->add_d2o output DPC-d38 Micelle Stock Solution add_d2o->output

Caption: Workflow for the preparation of DPC-d38 micelles.

experimental_workflow_reconstitution cluster_inputs Starting Materials cluster_procedure Reconstitution Process cluster_result Final Sample protein Purified Membrane Protein mix 1. Mix Protein and DPC-d38 Stock protein->mix dpc_stock DPC-d38 Micelle Stock dpc_stock->mix incubate 2. Incubate for Insertion mix->incubate concentrate 3. Concentrate Sample (if necessary) incubate->concentrate transfer 4. Transfer to NMR Tube concentrate->transfer final_sample Protein-Micelle Complex for NMR Analysis transfer->final_sample

Caption: Reconstitution of a membrane protein into DPC-d38 micelles.

logical_relationship_micelle_properties cluster_factors Influencing Factors cluster_properties Resulting Characteristics center_node DPC Micelle Properties cmc CMC center_node->cmc agg_number Aggregation Number center_node->agg_number shape Micelle Shape & Size center_node->shape concentration DPC Concentration concentration->center_node temperature Temperature temperature->center_node ionic_strength Ionic Strength (Salts) ionic_strength->center_node solutes Presence of Solutes (e.g., Proteins) solutes->center_node

Caption: Factors influencing the properties of DPC micelles.

References

An In-Depth Technical Guide to Dodecylphosphocholine-d38: Structure, Properties, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodecylphosphocholine-d38 (DPC-d38), a deuterated zwitterionic detergent indispensable for the structural and functional analysis of membrane proteins and for quantitative mass spectrometry-based lipidomics. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its application in Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Properties of this compound

This compound is the deuterated analog of Dodecylphosphocholine (DPC), where all 38 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various biophysical and analytical techniques.

Structure and Formula

The chemical structure of this compound consists of a hydrophilic phosphocholine (B91661) headgroup and a perdeuterated 12-carbon hydrophobic alkyl chain.

Chemical Formula: C₁₇D₃₈NO₄P

Synonyms: n-Dodecylphosphocholine-d38, Perdeuterododecylphosphocholine

Molecular Structure:

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 389.70 g/mol [1][2][3][4]
CAS Number 130890-78-7[5][6][7][8]
Appearance White to off-white crystalline solid[1][9][10]
Isotopic Purity ≥98% to ≥99% deuterated forms (d₁-d₃₈)[2][6][7]
Solubility - DMF: ~16 mg/mL- DMSO: ~16 mg/mL- Ethanol: ~15 mg/mL- PBS (pH 7.2): ~25 mg/mL[1][5][6][9]
Critical Micelle Concentration (CMC) of non-deuterated DPC Approximately 1.1 - 1.5 mM in aqueous solution[6][9][11][12]

Applications in Membrane Protein Structural Biology

DPC-d38 is extensively used to create membrane-mimetic environments for the structural and functional characterization of membrane proteins, particularly using NMR spectroscopy.[1][6] The use of the deuterated form is advantageous as it minimizes solvent-derived signals in ¹H-NMR spectra, thereby enhancing the signals from the protein of interest.

Experimental Protocol: Reconstitution of a G-Protein Coupled Receptor (GPCR) in DPC-d38 Micelles for NMR Studies

This protocol outlines the steps for reconstituting a purified GPCR into DPC-d38 micelles for subsequent NMR analysis.

Materials:

  • Purified GPCR of interest

  • This compound (DPC-d38) powder

  • NMR buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Deuterium oxide (D₂O)

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • DPC-d38 Stock Solution Preparation:

    • Calculate the required amount of DPC-d38 to prepare a stock solution at a concentration well above the CMC (e.g., 100 mM).

    • Dissolve the DPC-d38 powder in the NMR buffer.

    • Gently vortex or sonicate until the solution is clear.

  • GPCR Preparation:

    • The purified GPCR is typically stored in a buffer containing a different detergent used for purification. This detergent needs to be exchanged for DPC-d38.

  • Detergent Exchange and Reconstitution:

    • Add the DPC-d38 stock solution to the purified GPCR solution to a final DPC-d38 concentration that is optimal for NMR studies (typically 50-150 mM).

    • The mixture is gently agitated for several hours at a controlled temperature (e.g., 4°C) to allow for the exchange of the initial detergent with DPC-d38 and the formation of GPCR-containing micelles.

  • Removal of Original Detergent:

    • Dialyze the mixture against the NMR buffer containing the same concentration of DPC-d38 to remove the original detergent.

    • Alternatively, use centrifugal concentrators to exchange the buffer and remove the original detergent.

  • Sample Concentration and Final Preparation:

    • Concentrate the reconstituted GPCR-DPC-d38 sample to the desired concentration for NMR spectroscopy (typically 0.1-1 mM).

    • Add D₂O to a final concentration of 5-10% (v/v) for the NMR lock signal.

    • Transfer the final sample to an NMR tube.

Experimental Workflow: Investigating Ligand Binding to a GPCR using NMR

The following diagram illustrates a typical workflow for studying the interaction of a ligand with a GPCR reconstituted in DPC-d38 micelles using NMR spectroscopy.

GPCR_Ligand_Binding_Workflow GPCR_Purification Purify GPCR Reconstitution Reconstitute GPCR in DPC-d38 Micelles GPCR_Purification->Reconstitution NMR_Sample Prepare NMR Sample (add D2O) Reconstitution->NMR_Sample Acquire_Apo Acquire 2D ¹H-¹⁵N HSQC (Apo GPCR) NMR_Sample->Acquire_Apo Titration Titrate with Ligand Acquire_Apo->Titration Acquire_Bound Acquire 2D ¹H-¹⁵N HSQC (GPCR-Ligand Complex) Titration->Acquire_Bound CSP Chemical Shift Perturbation (CSP) Analysis Acquire_Bound->CSP Binding_Site Map Ligand Binding Site CSP->Binding_Site Affinity Determine Binding Affinity (Kd) CSP->Affinity

Workflow for GPCR-ligand binding studies using NMR.

Application as an Internal Standard in LC-MS

DPC-d38 serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other related phospholipids (B1166683) in complex biological samples using LC-MS.[1][6] Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, while its mass difference allows for its distinct detection.

Experimental Protocol: Quantification of Dodecylphosphocholine in a Biological Sample using DPC-d38 as an Internal Standard

This protocol provides a step-by-step guide for the use of DPC-d38 as an internal standard in an LC-MS-based lipidomics workflow.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound (DPC-d38) stock solution of known concentration

  • Extraction solvent (e.g., methanol, chloroform, or methyl-tert-butyl ether)

  • LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer coupled to a liquid chromatograph)

Procedure:

  • Sample Preparation and Spiking:

    • To a known volume or weight of the biological sample, add a precise volume of the DPC-d38 internal standard stock solution.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer extraction).

    • The organic phase containing the lipids (including the analyte and the internal standard) is collected.

  • Sample Evaporation and Reconstitution:

    • The organic extract is dried under a stream of nitrogen.

    • The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Separate the lipids using a suitable chromatography column and gradient.

    • Detect the analyte (DPC) and the internal standard (DPC-d38) using selected reaction monitoring (SRM) or by extracting the exact masses from full-scan data.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated DPC and a constant concentration of the DPC-d38 internal standard.

Logical Workflow: Quantitative Lipidomics using a Deuterated Internal Standard

The following diagram illustrates the logical workflow for quantitative lipidomics using a deuterated internal standard like DPC-d38.

Lipidomics_Workflow Sample Biological Sample Spike Spike with DPC-d38 (Internal Standard) Sample->Spike Extract Lipid Extraction Spike->Extract Reconstitute Dry and Reconstitute Extract->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte and IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Quantitative lipidomics workflow with an internal standard.

Signaling Pathway Context: GPCR Activation of the Gαi Pathway

DPC and its deuterated analog are frequently used to study G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play crucial roles in cell signaling. The diagram below illustrates a simplified signaling pathway initiated by the activation of a GPCR that couples to an inhibitory G-protein (Gαi). The structural and dynamic studies of such GPCRs in DPC-d38 micelles provide critical insights into the molecular mechanisms of ligand binding and receptor activation, which are the initial steps in this cascade.

GPCR_Gai_Signaling GPCR GPCR in DPC-d38 Micelle (for structural studies) G_Protein Heterotrimeric G-Protein (Gαi-GDP, Gβγ) GPCR->G_Protein Gai_GTP Gαi-GTP G_Protein->Gai_GTP Gbg Gβγ G_Protein->Gbg AC Adenylate Cyclase cAMP cAMP AC->cAMP Ligand Agonist Ligand Ligand->GPCR Gai_GTP->AC ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive 4. Activation (reduced) PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Downstream Cellular Response (e.g., altered gene expression) PKA_active->Cellular_Response 5. Phosphorylation of Targets

Simplified Gαi signaling pathway initiated by GPCR activation.

This guide provides a foundational understanding of this compound and its critical role in modern biochemical and pharmaceutical research. The detailed protocols and workflows are intended to serve as a practical resource for scientists and researchers in the field.

References

Dodecylphosphocholine-d38 (CAS No. 130890-78-7): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Applications and Methodologies of Deuterated Dodecylphosphocholine.

Dodecylphosphocholine-d38 (DPC-d38) is a deuterated analog of the zwitterionic detergent Dodecylphosphocholine (DPC). Its unique properties make it an invaluable tool in structural biology and analytical chemistry, particularly in the study of membrane proteins and as an internal standard for mass spectrometry. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols involving DPC-d38.

Core Properties and Quantitative Data

DPC-d38 is distinguished by the substitution of 38 hydrogen atoms with deuterium. This isotopic labeling renders it nearly "invisible" in proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, thereby minimizing interference from the detergent and enhancing the signal from the protein of interest.[1] Its physicochemical properties are summarized in the tables below.

Identifier Value
CAS Number130890-78-7[2][3][4][5][6]
Formal Name2-[[(dodecyl-d25-oxy)hydroxyphosphinyl]oxy]-N,N,N-tri(methyl-d3)-ethan-1,1,2,2-d4-aminium, inner salt[2][6]
Synonymsn-Dodecylphosphocholine-d38, Dodecylphosphorylcholine-d38[2][3][4]
Molecular FormulaC₁₇D₃₈NO₄P[2]
Physicochemical Properties Value
Molecular Weight389.7 g/mol [2][4][5]
Purity≥98%[5]
Isotopic Enrichment≥99% deuterated forms (d1-d38)[2][4]
AppearanceCrystalline solid[2][4]
Storage Temperature-20°C[2][4][6]
Stability≥ 4 years[2][4]
Solubility Concentration
PBS (pH 7.2)25 mg/mL[2][6]
Dimethylformamide (DMF)16 mg/mL[2][6]
Dimethyl sulfoxide (B87167) (DMSO)16 mg/mL[2][6]
Ethanol15 mg/mL[2][6]

Key Applications in Research and Drug Development

The primary applications of DPC-d38 stem from its properties as a deuterated detergent.

1. Structural Biology of Membrane Proteins via NMR Spectroscopy: DPC is widely used to create membrane-mimetic micelles that solubilize and stabilize membrane proteins for structural determination by solution NMR.[1] The use of the deuterated form, DPC-d38, is crucial for reducing the overwhelming proton signals from the detergent, which would otherwise obscure the signals from the much lower concentration of the protein.[1] This allows for the detailed structural and dynamic analysis of membrane proteins and their interactions with other molecules.

2. Internal Standard for Mass Spectrometry: DPC-d38 serves as an excellent internal standard for the quantification of its non-deuterated counterpart, dodecylphosphocholine, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][4][6] As a stable isotope-labeled standard, it exhibits nearly identical chemical and physical properties to the analyte, ensuring similar extraction, derivatization, and ionization efficiencies. This co-elution allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Reconstitution of a Membrane Protein in DPC-d38 Micelles for NMR Spectroscopy

This protocol describes a common method for reconstituting a purified membrane protein into DPC-d38 micelles.

Materials:

  • Lyophilized purified membrane protein

  • This compound (DPC-d38) powder

  • Hexafluoro-isopropanol (HFIP)

  • NMR Buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃)

  • Lyophilizer

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical molar ratio of DPC-d38 to protein is between 100:1 and 200:1. The use of HFIP helps to disaggregate the protein and ensure a homogenous mixture with the detergent.[7]

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes. Subsequently, lyophilize the solution overnight or until a dry, oily residue remains. This step is to remove the HFIP.[7]

  • Rehydration: Redissolve the residue in a small volume of water or a suitable buffer (e.g., 20 mM MES, pH 6.0).[7]

  • Second Lyophilization: Lyophilize the sample again to complete dryness to ensure all residual solvent is removed.[7]

  • Final Sample Preparation: Dissolve the final lyophilized powder in the desired NMR buffer to the target protein concentration (typically 0.5-1.0 mM). Gently vortex until the solution is clear.[7]

  • Incubation and Transfer: Incubate the sample at a suitable temperature for the protein's stability (e.g., 37°C) for 15-30 minutes to ensure complete micelle formation and protein incorporation. Transfer the final, clear solution to an appropriate NMR tube.[7]

  • Quality Control: Acquire a preliminary 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the quality of the sample. A well-prepared sample should exhibit sharp and well-dispersed peaks.[2]

Protocol 2: Use of this compound as an Internal Standard in LC-MS

This protocol provides a general workflow for using DPC-d38 as an internal standard for the quantification of dodecylphosphocholine.

Materials:

  • Sample containing the analyte (dodecylphosphocholine)

  • This compound (DPC-d38) stock solution of known concentration

  • Solvents for extraction (e.g., methanol, water)

  • Centrifuge

  • LC-MS system

Methodology:

  • Sample Preparation: To a known volume or weight of the sample, add a precise amount of the DPC-d38 internal standard stock solution.

  • Extraction: Perform the extraction of the analyte and internal standard from the sample matrix using an appropriate solvent system (e.g., 9:1 methanol:water with 0.1% acetic acid).[8]

  • Homogenization and Centrifugation: Agitate the sample to ensure thorough mixing and extraction. Centrifuge the sample to pellet any solid debris.[8]

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean vial for LC-MS analysis.[8]

  • LC-MS Analysis: Inject the sample into the LC-MS system. The analyte and the internal standard will co-elute.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards. Use this calibration curve to determine the concentration of the analyte in the unknown sample.

Visualizations: Workflows and Logical Relationships

experimental_workflow_NMR cluster_preparation Sample Preparation cluster_analysis Analysis start Lyophilized Protein & DPC-d38 Powder cosolubilization Co-solubilize in HFIP start->cosolubilization lyophilization1 First Lyophilization (remove HFIP) cosolubilization->lyophilization1 rehydration Rehydrate in Buffer lyophilization1->rehydration lyophilization2 Second Lyophilization (remove buffer) rehydration->lyophilization2 final_dissolution Dissolve in NMR Buffer (with D₂O) lyophilization2->final_dissolution incubation Incubate for Micelle Formation final_dissolution->incubation transfer Transfer to NMR Tube incubation->transfer nmr_acquisition Acquire NMR Spectra (e.g., ¹H-¹⁵N HSQC) transfer->nmr_acquisition structure_determination Structure Determination nmr_acquisition->structure_determination

internal_standard_workflow cluster_prep Sample Preparation cluster_quant Quantification sample Analyte Sample add_is Add Known Amount of DPC-d38 (Internal Standard) sample->add_is extract Extract with Solvent add_is->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms peak_ratio Calculate Peak Area Ratio (Analyte / Internal Standard) lcms->peak_ratio calibration Compare to Calibration Curve peak_ratio->calibration concentration Determine Analyte Concentration calibration->concentration

micelle_factors cluster_factors Influencing Factors center DPC Micelle Properties (Size, Shape, Aggregation Number) concentration DPC Concentration concentration->center temperature Temperature temperature->center ionic_strength Ionic Strength (Salt Concentration) ionic_strength->center solute Presence of Solutes (e.g., Protein) solute->center

References

Navigating the Nanoscale: A Technical Guide to the Critical Micelle Concentration of Dodecylphosphocholine-d38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties of deuterated Dodecylphosphocholine (DPC-d38), with a specific focus on its critical micelle concentration (CMC). DPC-d38 is a crucial zwitterionic detergent in the fields of structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, and in the formulation of drug delivery systems. Its deuteration makes it invaluable for reducing solvent background signals in proton NMR experiments, allowing for clearer structural elucidation of membrane proteins. Understanding and precisely determining its CMC is fundamental to the successful application of this membrane-mimetic agent.

Core Properties and Critical Micelle Concentration of DPC-d38

Dodecylphosphocholine is an amphipathic molecule composed of a hydrophilic phosphocholine (B91661) headgroup and a 12-carbon hydrophobic alkyl chain. This structure enables it to self-assemble in aqueous solutions. Above a specific concentration, known as the critical micelle concentration (CMC), individual DPC molecules (monomers) aggregate to form micelles. These micelles create a membrane-like environment that can solubilize and stabilize membrane proteins, often preserving their native conformation.

While direct CMC values for the fully deuterated DPC-d38 are not as commonly cited as its non-deuterated counterpart, the isotopic substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the physicochemical properties that govern micelle formation. Therefore, the CMC of DPC-d38 is considered to be virtually identical to that of DPC. The established CMC for DPC generally falls within the range of 1.1 to 1.5 millimolar (mM) in aqueous solutions. For practical purposes, a value of approximately 1.5 mM is frequently used as a reference.

It is crucial to recognize that the CMC is not an absolute constant but is influenced by experimental conditions such as temperature, pH, ionic strength, and the presence of other solutes in the buffer.

Quantitative Data Summary
PropertyValueExperimental ConditionsMethod of Determination
Critical Micelle Concentration (CMC) ~1.5 mMIn aqueous solution at 25°C, 50 mM NaClFluorescence Spectroscopy, Surface Tensiometry
Molecular Weight 389.70 g/mol -Mass Spectrometry
Aggregation Number 44 - 71 monomers/micelleDependent on DPC concentration and temperatureLight Scattering, NMR

Experimental Protocols for CMC Determination

The determination of the CMC is a critical step in ensuring the proper use of DPC-d38 for applications like membrane protein reconstitution. Two common and reliable methods for determining the CMC of surfactants are detailed below.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This highly sensitive method relies on the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.

Principle: Pyrene is hydrophobic and preferentially partitions into the nonpolar core of micelles. In an aqueous environment (below the CMC), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in its fluorescence emission spectrum is high. Upon micelle formation, pyrene moves into the hydrophobic micellar core, leading to a significant decrease in the I₁/I₃ ratio. The CMC is identified as the inflection point in a plot of the I₁/I₃ ratio against the surfactant concentration.

Detailed Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of DPC-d38 in the desired experimental buffer.

    • Prepare a stock solution of pyrene in a volatile organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).

  • Sample Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of DPC-d38, spanning a range below and above the expected CMC (e.g., 0.1 mM to 5 mM).

    • To each DPC-d38 solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range. Ensure the final concentration of the organic solvent is minimal (e.g., < 0.1% v/v) to avoid influencing the CMC.

  • Fluorescence Measurement:

    • Equilibrate the samples at the desired temperature.

    • Using a spectrofluorometer, excite the pyrene at a wavelength of approximately 334 nm.

    • Record the emission spectrum from 350 nm to 450 nm.

    • Measure the fluorescence intensities of the first vibronic peak (I₁) at approximately 372 nm and the third vibronic peak (I₃) at approximately 383 nm.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each DPC-d38 concentration.

    • Plot the I₁/I₃ ratio as a function of the DPC-d38 concentration.

    • The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann sigmoidal equation.

Surface Tensiometry

This classic method measures the surface tension of a liquid, which is altered by the presence of surfactants.

Principle: Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, any additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface. Consequently, the surface tension remains relatively constant above the CMC.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a series of solutions of DPC-d38 in the desired buffer, covering a range of concentrations below and above the anticipated CMC.

  • Measurement:

    • Use a tensiometer, employing either the du Noüy ring or Wilhelmy plate method, to measure the surface tension of each solution.

    • Ensure the platinum ring or plate is thoroughly cleaned between measurements.

    • Maintain a constant temperature throughout the experiment, as surface tension is temperature-dependent.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the DPC-d38 concentration (log C).

    • The resulting graph will typically show two linear regions with different slopes. The first region, at lower concentrations, will have a steep negative slope. The second region, above the CMC, will have a slope close to zero.

    • The CMC is determined by the intersection point of the two extrapolated linear fits of these regions.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

CMC_Determination_Fluorescence cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_dpc Prepare DPC-d38 Stock Solution prep_series Create DPC-d38 Dilution Series prep_dpc->prep_series prep_pyrene Prepare Pyrene Stock Solution add_pyrene Add Pyrene to Each Dilution prep_pyrene->add_pyrene prep_series->add_pyrene equilibrate Equilibrate Samples add_pyrene->equilibrate measure_fluorescence Measure Fluorescence Emission (Ex: 334 nm) equilibrate->measure_fluorescence record_intensities Record Intensities at ~372 nm (I1) & ~383 nm (I3) measure_fluorescence->record_intensities calculate_ratio Calculate I1/I3 Ratio record_intensities->calculate_ratio plot_data Plot I1/I3 vs. [DPC-d38] calculate_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Workflow for CMC Determination by Fluorescence Spectroscopy.

CMC_Determination_Tensiometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_dpc_stock Prepare DPC-d38 Stock Solution prep_dilution_series Create DPC-d38 Dilution Series prep_dpc_stock->prep_dilution_series calibrate_tensiometer Calibrate Tensiometer prep_dilution_series->calibrate_tensiometer measure_st Measure Surface Tension of Each Dilution calibrate_tensiometer->measure_st plot_data Plot Surface Tension vs. log[DPC-d38] measure_st->plot_data fit_lines Fit Linear Regions plot_data->fit_lines determine_cmc Determine CMC from Intersection fit_lines->determine_cmc

Workflow for CMC Determination by Surface Tensiometry.

Application in Membrane Protein Structural Studies

A primary application of DPC-d38 is in the solubilization and structural analysis of membrane proteins by solution NMR spectroscopy. The following workflow outlines the key steps for reconstituting a membrane protein into DPC-d38 micelles for such studies.

Membrane_Protein_Reconstitution cluster_solubilization Protein Solubilization cluster_purification Purification of Protein-Micelle Complex cluster_sample_prep NMR Sample Preparation start Purified Membrane Protein add_dpc Add DPC-d38 above CMC start->add_dpc incubate Incubate with Agitation add_dpc->incubate centrifuge High-Speed Centrifugation incubate->centrifuge collect_supernatant Collect Supernatant (Solubilized Protein) centrifuge->collect_supernatant sec Size Exclusion Chromatography collect_supernatant->sec collect_fractions Collect Fractions Containing Protein-Micelle Complex sec->collect_fractions concentrate Concentrate Sample collect_fractions->concentrate add_d2o Add D2O for NMR Lock concentrate->add_d2o transfer Transfer to NMR Tube add_d2o->transfer end Ready for NMR Analysis transfer->end

Workflow for Membrane Protein Reconstitution in DPC-d38 Micelles.

This guide provides a foundational understanding of the critical micelle concentration of Dodecylphosphocholine-d38 and the experimental approaches to its determination. A thorough grasp of these principles and methodologies is paramount for the successful use of DPC-d38 in advanced research and development applications.

An In-depth Technical Guide to Dodecylphosphocholine-d38: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodecylphosphocholine-d38 (DPC-d38), a deuterated zwitterionic detergent indispensable for the structural and functional analysis of membrane proteins, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based applications. This document details its physicochemical properties in comparison to its non-deuterated analog, outlines key experimental protocols, and presents visual workflows to facilitate its application in research and drug development.

Core Properties: this compound vs. Dodecylphosphocholine

DPC-d38 is the deuterated form of Dodecylphosphocholine (DPC), where the 38 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in specific analytical techniques, while its fundamental physicochemical properties remain comparable to the non-deuterated form.

Molecular and Physical Characteristics

The key quantitative data for both DPC-d38 and DPC are summarized in the tables below for easy comparison.

Table 1: Molecular Properties

PropertyThis compound (DPC-d38)Dodecylphosphocholine (DPC)
Molecular Formula C₁₇D₃₈NO₄P[1][2]C₁₇H₃₈NO₄P[3][4][5][6]
Molecular Weight 389.70 g/mol [7][8]351.47 g/mol [4][5]
Physical Form Crystalline solid[1]Crystalline solid
Purity ≥99% deuterated forms[1]>95%

Table 2: Physicochemical Properties

PropertyThis compound (DPC-d38)Dodecylphosphocholine (DPC)
Melting Point 247-249 °CNot specified
Critical Micelle Concentration (CMC) Not specified, but expected to be similar to DPC1.1 - 1.5 mM in aqueous solution
Aggregation Number Not specified, but expected to be similar to DPC~50-70 monomers/micelle
Micelle Molecular Weight Not specified, but expected to be similar to DPC~17.5 - 24.6 kDa
Solubility

DPC-d38 exhibits solubility in a range of solvents, which is crucial for its application in various experimental setups.

Table 3: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)16 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)16 mg/mL
Ethanol15 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.225 mg/mL

Key Applications and Experimental Protocols

The primary applications of DPC-d38 stem from its utility as a membrane mimetic in NMR spectroscopy and as an internal standard in mass spectrometry.

Membrane Protein Solubilization and Reconstitution for NMR Studies

DPC is a detergent of choice for solubilizing and stabilizing membrane proteins for structural studies by NMR. The deuterated form, DPC-d38, is particularly useful in proton NMR experiments as it reduces the background signal from the detergent, allowing for clearer observation of the protein signals.

This protocol provides a general framework for the solubilization of a target membrane protein from isolated cell membranes.

  • Membrane Preparation : Isolate cell membranes containing the overexpressed protein of interest using standard cell lysis and ultracentrifugation techniques.

  • Buffer Preparation : Prepare a suitable solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) and add a protease inhibitor cocktail.

  • Detergent Stock Solution : Prepare a 10% (w/v) stock solution of DPC or DPC-d38 in the solubilization buffer.

  • Optimal Concentration Screening :

    • Resuspend the membrane pellet in the solubilization buffer to a protein concentration of 5-10 mg/mL.

    • Create a series of DPC concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v) in separate tubes.

    • Add an equal volume of each DPC solution to the membrane suspension.

    • Incubate with gentle agitation for 1-4 hours at 4°C.

    • Centrifuge at 100,000 x g for 60 minutes at 4°C.

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the optimal DPC concentration for solubilization.

  • Large-Scale Solubilization :

    • Resuspend the membrane pellet in the solubilization buffer to a protein concentration of 10-20 mg/mL.

    • Add the 10% DPC stock solution to the empirically determined optimal final concentration.

    • Incubate with gentle stirring for 2-4 hours at 4°C.

    • Clarify the mixture by centrifuging at 100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized protein-DPC micelle complexes and is ready for subsequent purification steps.[3]

cluster_prep Preparation cluster_solubilization Solubilization cluster_clarification Clarification cluster_output Output Membrane_Isolation Isolate Cell Membranes Resuspend Resuspend Membranes in Buffer Membrane_Isolation->Resuspend Buffer_Prep Prepare Solubilization Buffer Buffer_Prep->Resuspend DPC_Stock Prepare 10% DPC Stock Add_DPC Add DPC to Optimal Concentration DPC_Stock->Add_DPC Resuspend->Add_DPC Incubate Incubate at 4°C with Agitation Add_DPC->Incubate Centrifuge Ultracentrifugation (100,000 x g) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Purification Ready for Purification (e.g., Affinity Chromatography) Collect_Supernatant->Purification

Caption: Workflow for membrane protein solubilization using DPC.

This protocol is adapted from methods used for preparing highly concentrated and stable samples of membrane proteins for structural analysis by NMR.[5][7]

  • Co-solubilization in HFIP :

    • Dissolve the lyophilized, purified membrane protein and DPC-d38 together in hexafluoro-isopropanol (HFIP). A molar ratio of DPC-d38 to protein of 100:1 to 200:1 is a common starting point. HFIP helps to disaggregate the protein and ensure a homogenous mixture.

  • First Lyophilization :

    • Sonicate the HFIP solution for 10-15 minutes.

    • Lyophilize the solution overnight or until a dry, oily residue is formed. This step removes the HFIP.

  • Rehydration and Second Lyophilization :

    • Redissolve the residue in a small volume of aqueous buffer (e.g., 20 mM MES, pH 6.0).

    • Lyophilize the sample again to complete dryness to remove all residual water and any remaining traces of HFIP.

  • Final Sample Preparation :

    • Dissolve the final lyophilized powder in the desired NMR buffer (e.g., 90% H₂O / 10% D₂O, 20 mM MES pH 6.0, 50 mM NaCl) to the target protein concentration (typically 0.5-1.0 mM).

    • Vortex gently until the solution is clear.

    • Transfer the sample to a suitable NMR tube (e.g., a Shigemi tube for concentrated samples).

cluster_mixing Initial Mixing cluster_drying Drying and Rehydration cluster_final_prep Final Sample Preparation Co_solubilize Co-solubilize Protein and DPC-d38 in HFIP Sonicate Sonicate Solution Co_solubilize->Sonicate Lyophilize1 First Lyophilization (Remove HFIP) Sonicate->Lyophilize1 Rehydrate Rehydrate in Aqueous Buffer Lyophilize1->Rehydrate Lyophilize2 Second Lyophilization (Remove Water) Rehydrate->Lyophilize2 Dissolve Dissolve in NMR Buffer (with D₂O) Lyophilize2->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer

Caption: Protocol for preparing a membrane protein-DPC-d38 sample for NMR.

DPC-d38 as an Internal Standard in LC-MS

DPC-d38 is an ideal internal standard for the quantification of DPC by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

This protocol provides a general workflow for the use of DPC-d38 as an internal standard.

  • Preparation of Standard Solutions :

    • Prepare a stock solution of DPC-d38 of a known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards of DPC at known concentrations in the same solvent.

    • Spike each calibration standard with a fixed concentration of the DPC-d38 internal standard.

  • Sample Preparation :

    • To the unknown sample, add the same fixed concentration of the DPC-d38 internal standard as used in the calibration standards.

    • Perform any necessary sample extraction or clean-up steps.

  • LC-MS Analysis :

    • Inject the prepared standards and samples onto an appropriate LC column (e.g., a C18 column) for separation.

    • The mobile phase will typically consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

    • Detect the ions corresponding to DPC and DPC-d38 using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis :

    • For each calibration standard, calculate the ratio of the peak area of DPC to the peak area of DPC-d38.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of DPC.

    • Calculate the peak area ratio for the unknown sample and determine its DPC concentration using the calibration curve.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Calibration Standards (DPC + fixed DPC-d38) LC_MS LC-MS Analysis Standards->LC_MS Sample Prepare Unknown Sample (+ fixed DPC-d38) Sample->LC_MS Peak_Ratio Calculate Peak Area Ratios (DPC/DPC-d38) LC_MS->Peak_Ratio Cal_Curve Construct Calibration Curve Peak_Ratio->Cal_Curve Quantify Quantify DPC in Unknown Sample Cal_Curve->Quantify

Caption: Workflow for DPC quantification using DPC-d38 as an internal standard.

Conclusion

This compound is a powerful tool for researchers in structural biology and drug development. Its ability to form stable micelles that mimic a lipid bilayer makes it an excellent choice for the solubilization and structural determination of membrane proteins by NMR, while its isotopic labeling provides the accuracy required for quantitative mass spectrometry. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of DPC-d38 in a variety of research contexts. As with any experimental system, empirical optimization is key to achieving the best results for a specific protein or analytical method.

References

Synthesis of Deuterated Dodecylphosphocholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deuterated dodecylphosphocholine (B1670865) (DPC), a critical non-ionic detergent for the structural and functional analysis of membrane proteins by nuclear magnetic resonance (NMR) spectroscopy and other biophysical techniques. The use of deuterated DPC, particularly perdeuterated DPC (DPC-d38), is essential for reducing the solvent and detergent background signals in proton NMR experiments, thereby enhancing the signal-to-noise ratio of the protein of interest.

This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for the characterization of the final product. The information presented is curated from established chemical principles and analogous synthetic procedures for phospholipids.

Synthetic Strategy

The synthesis of deuterated dodecylphosphocholine can be achieved through a two-step process, starting from commercially available deuterated precursors. The general strategy involves the phosphorylation of deuterated 1-dodecanol (B7769020) to form a reactive phosphorodichloridate intermediate, followed by coupling with a deuterated choline (B1196258) derivative.

The proposed synthetic route is as follows:

  • Synthesis of Deuterated Dodecyl Phosphorodichloridate: Reaction of deuterated 1-dodecanol (1-dodecanol-d25) with phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534).

  • Synthesis of Deuterated Dodecylphosphocholine: Coupling of the deuterated dodecyl phosphorodichloridate intermediate with a deuterated choline derivative, such as choline-d13 tosylate. Subsequent hydrolysis of the remaining P-Cl bond and purification yields the final product.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Dodecanol_d25 1-Dodecanol-d25 Intermediate Dodecyl-d25 Phosphorodichloridate Dodecanol_d25->Intermediate Phosphorylation POCl3 POCl3 / Pyridine POCl3->Intermediate Coupling Coupling Reaction Intermediate->Coupling Choline_d13 Choline-d13 Tosylate Choline_d13->Coupling Hydrolysis Hydrolysis Coupling->Hydrolysis Purification Purification Hydrolysis->Purification DPC_d38 Dodecylphosphocholine-d38 Purification->DPC_d38

Figure 1: Overall synthetic workflow for deuterated Dodecylphosphocholine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the starting materials and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Deuterium (B1214612) Incorporation CAS Number
1-Dodecanol-d25C₁₂HD₂₅O211.49≥98%160776-83-0
Choline-d9 chlorideC₅H₅D₉ClNO148.71≥98%67039-41-6
Choline-d13 chlorideC₅HD₁₃ClNO152.73≥98%347841-41-2
This compoundC₁₇D₃₈NO₄P389.70Theoretical130890-78-7

Experimental Protocols

Synthesis of Dodecyl-d25 Phosphorodichloridate (Intermediate 1)

This protocol describes the phosphorylation of 1-dodecanol-d25 using phosphorus oxychloride.

Materials:

  • 1-Dodecanol-d25 (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (1.5 equivalents)

  • Anhydrous pyridine (2 equivalents)

  • Anhydrous diethyl ether or dichloromethane

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is placed under an inert atmosphere (Argon or Nitrogen).

  • Anhydrous pyridine is dissolved in anhydrous diethyl ether in the flask and cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • A solution of 1-dodecanol-d25 in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The precipitated pyridinium (B92312) hydrochloride is removed by filtration under an inert atmosphere.

  • The filtrate is concentrated under reduced pressure to yield the crude dodecyl-d25 phosphorodichloridate. This intermediate is highly moisture-sensitive and is typically used in the next step without further purification.

Step1_Workflow Start Start Setup Setup Inert Atmosphere Start->Setup Cool Cool Pyridine/Ether to 0°C Setup->Cool Add_POCl3 Add POCl3 Cool->Add_POCl3 Add_Dodecanol Add 1-Dodecanol-d25 Add_POCl3->Add_Dodecanol React Stir at RT for 12-16h Add_Dodecanol->React Monitor Monitor by TLC React->Monitor Filter Filter Precipitate Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Intermediate Crude Dodecyl-d25 Phosphorodichloridate Concentrate->Intermediate

Figure 2: Experimental workflow for the synthesis of Intermediate 1.
Synthesis of this compound (Final Product)

This protocol describes the coupling of the phosphorodichloridate intermediate with a deuterated choline derivative. For simplicity, commercially available choline-d9 or choline-d13 chloride can be used and converted to the tosylate salt for better solubility in organic solvents. Alternatively, direct reaction with the chloride salt in the presence of a suitable base can be attempted. This protocol will outline the reaction with choline tosylate.

Materials:

  • Crude Dodecyl-d25 phosphorodichloridate (from Step 3.1) (1 equivalent)

  • Choline-d13 tosylate (1.1 equivalents)

  • Anhydrous pyridine or triethylamine (2 equivalents)

  • Anhydrous acetonitrile (B52724) or chloroform

  • Water

  • Silica (B1680970) gel for column chromatography

  • Chloroform, methanol, and water for chromatography elution

Procedure:

  • The crude dodecyl-d25 phosphorodichloridate is dissolved in anhydrous acetonitrile in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • A solution of choline-d13 tosylate and anhydrous pyridine in anhydrous acetonitrile is added dropwise to the phosphorodichloridate solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.

  • After the reaction is complete, a small amount of water is added to hydrolyze any remaining P-Cl bonds. The mixture is stirred for an additional 1-2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of chloroform/methanol and purified by silica gel column chromatography.

  • The column is typically eluted with a gradient of chloroform, methanol, and water (e.g., starting from 65:25:4 v/v/v).

  • Fractions containing the desired product are identified by TLC, pooled, and the solvent is removed under reduced pressure.

  • The final product, this compound, is obtained as a white solid and should be stored under desiccated conditions.

Step2_Workflow Start Start with Crude Intermediate 1 Dissolve Dissolve in Anhydrous Acetonitrile Start->Dissolve Add_Choline Add Choline-d13 Tosylate and Pyridine at 0°C Dissolve->Add_Choline React Stir at RT for 24-48h Add_Choline->React Hydrolyze Hydrolyze with Water React->Hydrolyze Evaporate Remove Solvent Hydrolyze->Evaporate Purify Purify by Silica Gel Column Chromatography Evaporate->Purify Isolate Isolate and Dry Final Product Purify->Isolate End This compound Isolate->End

Figure 3: Experimental workflow for the synthesis of the final product.

Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Table of Characterization Techniques:

Technique Purpose Expected Observations
¹H NMR To confirm the absence of protons in the deuterated positions.Signals corresponding to the dodecyl chain and choline headgroup protons should be significantly reduced or absent. Residual proton signals can be used to calculate isotopic purity.
²H NMR To directly observe the deuterium nuclei and confirm their positions.Signals corresponding to the various deuterated positions on the dodecyl chain and choline headgroup should be observed.
³¹P NMR To confirm the formation of the phosphate (B84403) ester linkage.A single peak in the characteristic chemical shift range for phosphocholine (B91661) esters.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight and isotopic distribution.The molecular ion peak should correspond to the calculated mass of this compound. The isotopic distribution will confirm the high level of deuteration.

Signaling Pathways and Logical Relationships

The synthesis of deuterated dodecylphosphocholine does not directly involve biological signaling pathways. However, the logical relationship between the key steps and reagents is crucial for a successful synthesis. The following diagram illustrates these relationships.

Logical_Relationships cluster_reactants Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product Dodecanol_d25 1-Dodecanol-d25 Intermediate Dodecyl-d25 Phosphorodichloridate Dodecanol_d25->Intermediate Reacts with POCl3 POCl3 POCl3->Intermediate Reacts with Pyridine Pyridine Pyridine->Intermediate Base Catalyst DPC_d38 This compound Pyridine->DPC_d38 Base Catalyst Choline_d13 Choline-d13 Tosylate Choline_d13->DPC_d38 Reacts with Intermediate->DPC_d38 Reacts with

Figure 4: Logical relationships of key reactants and intermediates.

This technical guide provides a foundational framework for the synthesis of deuterated dodecylphosphocholine. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources. Careful handling of moisture-sensitive reagents and rigorous purification and characterization are paramount to obtaining a high-quality final product suitable for demanding applications in structural biology and drug development.

Solubility Profile of Dodecylphosphocholine-d38: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dodecylphosphocholine-d38 (DPC-d38), a deuterated detergent crucial for the structural analysis of membrane proteins by nuclear magnetic resonance (NMR) spectroscopy and as an internal standard for quantification by mass spectrometry.[1][2][3][4] Understanding its solubility in various solvents is paramount for the preparation of stock solutions and the design of robust experimental workflows.

Quantitative Solubility Data

This compound is supplied as a crystalline solid.[1][2][3] Its solubility has been determined in several common laboratory solvents, providing a basis for its application in diverse experimental settings. The following table summarizes the available quantitative solubility data.

SolventSolubility
Dimethylformamide (DMF)16 mg/mL[1][2][3][4][5]
Dimethyl sulfoxide (B87167) (DMSO)16 mg/mL[1][2][3][5]
Ethanol15 mg/mL[1][2][3][5]
Phosphate-Buffered Saline (PBS), pH 7.225 mg/mL[2][3]

Experimental Protocols

The preparation of a stock solution of this compound is a critical first step in many experimental procedures. The following protocol outlines a generalized method for dissolving DPC-d38.

Objective: To prepare a homogenous stock solution of this compound in a solvent of choice.

Materials:

  • This compound (crystalline solid)

  • Solvent of choice (e.g., Ethanol, DMSO, DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate laboratory glassware (e.g., vial, volumetric flask)

  • Pipettes

  • Balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound crystalline solid using an analytical balance.

  • Solvent Addition: Transfer the weighed DPC-d38 to a suitable vial or flask. Add the desired volume of the chosen solvent.

  • Inert Gas Purge: To prevent oxidation and degradation, the solvent should be purged with an inert gas, such as nitrogen or argon, before and after the addition of the solute.[1]

  • Dissolution: Agitate the mixture to facilitate dissolution. If necessary, gentle warming or sonication can be applied, particularly for solvents like DMSO where it may be required to achieve the reported solubility.[6]

  • Storage: Once fully dissolved, the stock solution should be stored under appropriate conditions, typically at -20°C for long-term stability.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for preparing a stock solution of this compound.

DPC_d38_Solubilization_Workflow start Start weigh Weigh DPC-d38 (Crystalline Solid) start->weigh add_solvent Add Solvent of Choice weigh->add_solvent purge Purge with Inert Gas add_solvent->purge dissolve Agitate to Dissolve (Optional: Gentle Heating/Sonication) purge->dissolve store Store Stock Solution (e.g., -20°C) dissolve->store end_node End store->end_node

Caption: Workflow for DPC-d38 Stock Solution Preparation.

References

Physical Properties of Dodecylphosphocholine-d38 Micelles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dodecylphosphocholine-d38 (DPC-d38) micelles, a deuterated detergent crucial for the structural and functional analysis of membrane proteins, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. This document summarizes key quantitative data, details the experimental protocols for their determination, and presents visual workflows to aid in experimental design and interpretation.

Core Physical Properties of DPC-d38 Micelles

Dodecylphosphocholine (DPC) is a zwitterionic detergent that self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC). The deuterated form, DPC-d38, is particularly valuable in proton NMR studies as it minimizes the solvent and detergent background signals, allowing for clearer observation of the protein of interest. While the physical properties of DPC and DPC-d38 are often considered interchangeable, it is important to note that isotopic substitution can subtly influence these parameters. The following tables summarize the key physical properties of DPC micelles, with specific notations for DPC-d38 where available.

Table 1: Critical Micelle Concentration (CMC) of Dodecylphosphocholine

The CMC is the concentration at which DPC monomers begin to form micelles. It is a critical parameter for ensuring complete protein solubilization and for designing biophysical assays. The CMC is influenced by factors such as temperature, pH, and ionic strength.

ParameterValueExperimental Conditions
Critical Micelle Concentration (CMC)~1.1 - 1.5 mMIn pure water or low ionic strength buffers at ~25°C.[1]
Approximately 1.5 mMCommonly cited value for DPC and used for DPC-d38.[2][3][4][5]
Table 2: Structural Properties of Dodecylphosphocholine Micelles

The size, shape, and aggregation number of DPC micelles are crucial for understanding the environment of a solubilized membrane protein and for interpreting data from structural biology techniques.

ParameterValueMethod of Determination
Aggregation Number (Nagg)50 - 90General range cited in literature.
57 ± 5Small-Angle Neutron Scattering (SANS) for non-deuterated DPC at 10 mM.
Hydrodynamic Radius (Rh)~2 nmPulsed-field gradient NMR.
Radius of Gyration (Rg)~1.7 nm (17 Å)Molecular Dynamics Simulations.[6][7]
1.75 - 1.82 nm (17.5 - 18.2 Å)Molecular Dynamics Simulations.[8]
ShapeSpherical to slightly ellipsoidalSANS and Molecular Dynamics Simulations.[6]

Experimental Protocols for Characterization of DPC-d38 Micelles

Accurate determination of the physical properties of DPC-d38 micelles is essential for their effective use in research. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

  • This compound (DPC-d38)

  • High-purity water (e.g., Milli-Q)

  • Surface tensiometer (with a Wilhelmy plate or du Noüy ring)

  • Precision balance

  • Glassware

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of DPC-d38 in high-purity water (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of DPC-d38 solutions with concentrations spanning the expected CMC (e.g., from 0.1 mM to 5 mM).

  • Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measurement:

    • Measure the surface tension of each DPC-d38 solution, starting from the most dilute to the most concentrated to minimize contamination.

    • Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and dried between measurements.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the DPC-d38 concentration (log C).

    • The resulting plot will show two linear regions. The CMC is determined from the intersection of the two lines.[9][10]

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe that preferentially partitions into the micellar core and a quencher that also resides within the micelle. The quenching of the probe's fluorescence is dependent on the micelle concentration, which can be used to calculate the aggregation number.[11]

Materials:

  • DPC-d38

  • Fluorescent probe (e.g., Pyrene)

  • Quencher (e.g., Cetylpyridinium chloride or Coumarin 153)[11]

  • High-purity water or buffer

  • Spectrofluorometer

  • Volumetric flasks and micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM Pyrene in a suitable solvent like acetone).

    • Prepare a stock solution of the quencher.

    • Prepare a series of DPC-d38 solutions at a concentration well above the CMC (e.g., 10 mM).

    • Add a small, constant amount of the probe stock solution to each DPC-d38 solution to achieve a final probe concentration in the micromolar range.

    • Create a series of samples with varying quencher concentrations.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths for the chosen probe (for Pyrene, excitation is typically around 335 nm, and emission is monitored over a range to observe vibronic peaks).

    • Measure the fluorescence intensity of the probe in the absence (I0) and presence (I) of the quencher for each sample.

  • Data Analysis:

    • The relationship between fluorescence quenching and quencher concentration can be modeled using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I0 / I) = [Quencher]micelle / [Micelle]

    • The concentration of micelles ([Micelle]) can be calculated as: [Micelle] = ([DPC-d38]total - CMC) / Nagg

    • By plotting ln(I0 / I) against the total quencher concentration, the aggregation number (Nagg) can be determined from the slope of the resulting linear fit.[11]

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles. These fluctuations are related to the diffusion coefficient of the micelles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

Materials:

  • DPC-d38 solution (at a concentration above the CMC, e.g., 5-10 mM)

  • High-purity water or buffer

  • DLS instrument

  • Cuvettes or measurement cells

Procedure:

  • Sample Preparation:

    • Prepare a DPC-d38 solution in a filtered, dust-free solvent.

    • Filter the solution through a low protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

  • Instrument Setup:

    • Set the laser wavelength, scattering angle, and temperature in the DLS software.

    • Allow the sample to equilibrate to the desired temperature within the instrument.

  • Measurement:

    • Perform multiple measurements to ensure reproducibility.

    • The instrument's software will generate a correlation function from the intensity fluctuations.

  • Data Analysis:

    • The correlation function is analyzed to determine the distribution of diffusion coefficients.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh): Rh = kBT / (6πηD) where kB is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.

    • The software typically provides the z-average diameter and a polydispersity index (PDI) to indicate the size distribution of the micelles.[12]

Determination of Size and Shape by Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the size, shape, and internal structure of micelles. By using deuterated DPC-d38 in a deuterated solvent (e.g., D2O), the contrast between the micelles and the solvent can be manipulated to highlight different structural features.

Materials:

  • DPC-d38

  • Deuterium oxide (D2O)

  • Quartz sample cells (e.g., Hellma cells)

  • SANS instrument

Procedure:

  • Sample Preparation:

    • Prepare DPC-d38 solutions at various concentrations in D2O. The use of D2O provides high contrast for the hydrogen-rich micelle core.

    • Transfer the solutions to quartz sample cells of a specific path length (e.g., 1-2 mm).

  • Data Acquisition:

    • Mount the sample in the SANS instrument.

    • Acquire scattering data over a range of scattering vectors (q).

    • Also, measure the scattering from the empty cell and the D2O solvent for background subtraction.

  • Data Reduction:

    • The raw scattering data is corrected for background scattering, empty cell scattering, and detector efficiency to obtain the scattered intensity I(q) as a function of q.

  • Data Analysis:

    • The scattering data is analyzed by fitting it to a mathematical model that describes the shape and size of the micelles.

    • For spherical micelles, a core-shell model is often used, where the core represents the hydrophobic alkyl chains and the shell represents the hydrophilic phosphocholine (B91661) headgroups.

    • The fitting procedure yields parameters such as the core radius, shell thickness, and the scattering length densities of the core, shell, and solvent. From these parameters, the aggregation number can be calculated.

    • The radius of gyration (Rg) can be determined from the low-q region of the scattering curve using the Guinier approximation.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.

CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare DPC-d38 Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Dilutions prep_dilutions->measure_st calibrate Calibrate Tensiometer calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from Intersection of Lines plot_data->determine_cmc

Workflow for CMC Determination by Surface Tensiometry.

Aggregation_Number_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare DPC-d38 Solutions with Probe add_quencher Create Series with Varying Quencher Conc. prep_solutions->add_quencher measure_I0 Measure Fluorescence Intensity (I0) w/o Quencher add_quencher->measure_I0 measure_I Measure Fluorescence Intensity (I) w/ Quencher measure_I0->measure_I plot_data Plot ln(I0/I) vs. [Quencher] measure_I->plot_data calculate_Nagg Calculate Aggregation Number from Slope plot_data->calculate_Nagg

Workflow for Aggregation Number Determination by Fluorescence Quenching.

DLS_Measurement cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Filtered DPC-d38 Solution load_cuvette Load into DLS Cuvette prep_solution->load_cuvette equilibrate Temperature Equilibration load_cuvette->equilibrate acquire_data Acquire Correlation Function equilibrate->acquire_data analyze_correlation Analyze Correlation Function for Diffusion Coeff. acquire_data->analyze_correlation calculate_Rh Calculate Hydrodynamic Radius (Stokes-Einstein Eq.) analyze_correlation->calculate_Rh

Workflow for Hydrodynamic Radius Determination by DLS.

SANS_Measurement cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_solution Prepare DPC-d38 Solution in D2O load_cell Load into Quartz Cell prep_solution->load_cell measure_sample Measure Sample Scattering load_cell->measure_sample measure_background Measure Background (Solvent, Empty Cell) measure_sample->measure_background data_reduction Data Reduction and Background Subtraction measure_background->data_reduction model_fitting Fit Scattering Data to a Model (e.g., Core-Shell) data_reduction->model_fitting determine_params Determine Size, Shape, and Aggregation Number model_fitting->determine_params

Workflow for Size and Shape Determination by SANS.

References

The Pivotal Role of Dodecylphosphocholine-d38 in Advancing Membrane Protein Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of structural biology and drug development, understanding the architecture and function of membrane proteins is paramount. These proteins, embedded within the cell's lipid bilayer, are central to a myriad of physiological processes and represent a major class of therapeutic targets. However, their hydrophobic nature poses significant challenges for in vitro studies. This technical guide delves into the critical role of Dodecylphosphocholine-d38 (DPC-d38), a deuterated zwitterionic detergent, in overcoming these hurdles, enabling high-resolution structural and functional analyses of membrane proteins.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties of DPC-d38, detailed experimental protocols, and its applications in cutting-edge research methodologies.

Core Properties of this compound: A Quantitative Overview

DPC-d38 is the deuterated form of Dodecylphosphocholine (DPC). The primary advantage of using the deuterated form, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, is the reduction of solvent-related signals, which significantly enhances the clarity of the protein's spectral data.[1] The physicochemical properties of DPC and its deuterated analog are crucial for designing and executing successful experiments. Below is a summary of these key parameters.

PropertyValue (DPC-d38)Value (DPC)ConditionsReferences
Molecular Formula C₁₇D₃₈NO₄PC₁₇H₃₈NO₄P-[2]
Molecular Weight 389.7 g/mol 351.5 g/mol -[2][3]
CAS Number 130890-78-729557-51-5-[3]
Critical MicelleConcentration (CMC) ~1.5 mM~1.0 - 1.5 mMIn aqueous solution/water, 25°C, 50 mM NaCl[2][4]
Aggregation Number Not explicitly found for d38, but expected to be similar to DPC44 ± 5 to 70-80 monomers/micelleVaries with concentration and ionic strength[4][5]
Melting Point 247-249 °C (lit.)Not explicitly found-[6][7]
Appearance Crystalline solidCrystalline solid-[2]

The Significance of DPC-d38 in Membrane Protein Research

DPC's ability to form small, stable micelles that mimic the cell membrane environment makes it an invaluable tool for solubilizing and stabilizing membrane proteins for high-resolution NMR studies.[4] The phosphocholine (B91661) headgroup of DPC resembles the headgroups of natural phospholipids, which aids in maintaining a native-like structure and function of the embedded protein.[4] The rapid tumbling of the relatively small protein-DPC micelle complex in solution is essential for obtaining high-resolution NMR spectra.[4]

Experimental Protocols

This section provides detailed methodologies for the utilization of DPC-d38 in membrane protein research, from initial protein extraction to sample preparation for structural analysis.

Protocol 1: Solubilization and Purification of Integral Membrane Proteins using DPC

This protocol outlines the general steps for extracting and purifying a target membrane protein from cell membranes.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, and protease inhibitors

  • DPC stock solution (e.g., 10% w/v)

  • Wash Buffer: Solubilization buffer containing DPC at a concentration above its CMC (e.g., 2 mM)

  • Elution Buffer: Wash buffer with an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins)

  • Ultracentrifuge

  • Affinity chromatography column (e.g., Ni-NTA)

Methodology:

  • Membrane Resuspension: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a typical protein concentration of 10-20 mg/mL.

  • Detergent Addition: Add the DPC stock solution to the resuspended membranes to a final concentration of 1.0 - 2.0% (w/v).

  • Solubilization: Incubate the mixture for 1-4 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.

  • Purification:

    • Load the supernatant containing the solubilized protein-DPC complexes onto a pre-equilibrated affinity chromatography column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein using the Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification CellPellet Cell Pellet MembraneFraction Isolated Membranes CellPellet->MembraneFraction Lysis & Ultracentrifugation Resuspension Resuspend in Solubilization Buffer MembraneFraction->Resuspension AddDPC Add DPC Resuspension->AddDPC Incubation Incubate (4°C) AddDPC->Incubation Clarification Clarify by Ultracentrifugation Incubation->Clarification Supernatant Solubilized Protein-DPC Complex Clarification->Supernatant AffinityChrom Affinity Chromatography Supernatant->AffinityChrom PurifiedProtein Purified Protein AffinityChrom->PurifiedProtein

Workflow for membrane protein solubilization and purification using DPC.

Protocol 2: Reconstitution of a Membrane Protein into DPC-d38 Micelles for NMR Studies

This protocol is adapted from established methods for preparing membrane protein samples for structural analysis by NMR spectroscopy.[8]

Materials:

  • Lyophilized purified membrane protein (isotopically labeled, e.g., ¹⁵N, ¹³C)

  • Perdeuterated this compound (DPC-d38)

  • Hexafluoro-isopropanol (HFIP)

  • NMR Buffer: 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃

  • Lyophilizer

  • Sonicator

Methodology:

  • Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical molar ratio of DPC-d38 to protein is between 100:1 and 200:1.

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes and then lyophilize overnight until a dry, oily residue remains. This step removes the HFIP.

  • Rehydration and Second Lyophilization: Redissolve the residue in a small volume of water or a suitable buffer (e.g., 20 mM MES, pH 6.0). Lyophilize the sample again to ensure complete removal of residual HFIP.

  • Final Sample Preparation:

    • Dissolve the dried protein-detergent mixture in the final NMR buffer.

    • Concentrate the protein to the desired final concentration for NMR, typically in the range of 0.1 to 1.0 mM.[4]

    • Transfer the final sample to a high-quality NMR tube.

Protocol 3: Cryo-Electron Microscopy (Cryo-EM) Sample Preparation with DPC

While DPC is more commonly associated with NMR, it can be used for single-particle cryo-EM. This protocol provides a general framework.

Materials:

  • Purified membrane protein in DPC-containing buffer (above CMC)

  • Cryo-EM grids (e.g., Quantifoil)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151)

Methodology:

  • Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.

  • Sample Application: Apply 3-4 µL of the protein-DPC complex solution to the grid.

  • Blotting: Blot the grid with filter paper to create a thin film of the solution. The blotting time is a critical parameter to optimize.

  • Plunge Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Storage and Imaging: Store the vitrified grids in liquid nitrogen until imaging.

Applications in Drug Development

DPC-d38 plays a significant role in various stages of the drug discovery pipeline, particularly for membrane protein targets.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying lead compounds. NMR spectroscopy is a primary screening technique in FBDD due to its sensitivity in detecting weak binding events. By solubilizing the target membrane protein in DPC-d38 micelles, researchers can perform NMR-based screening of fragment libraries to identify hits that bind to the protein.

cluster_prep Target Preparation cluster_screening Screening cluster_hit_validation Hit Validation & Elaboration TargetPrep Prepare Membrane Protein in DPC-d38 Micelles NMRScreening NMR Screening TargetPrep->NMRScreening FragmentLibrary Fragment Library FragmentLibrary->NMRScreening HitIdentification Hit Identification NMRScreening->HitIdentification StructuralStudies Structural Studies (NMR, X-ray) HitIdentification->StructuralStudies HitToLead Hit-to-Lead Optimization StructuralStudies->HitToLead LeadCompound Lead Compound HitToLead->LeadCompound

Workflow of Fragment-Based Drug Discovery (FBDD) for membrane protein targets.

Investigating G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of membrane receptors that are major drug targets. Understanding their signaling mechanisms is crucial for drug development. DPC micelles can be used to reconstitute GPCRs and study their interactions with G-proteins and downstream effectors.

cluster_activation Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling Ligand Ligand GPCR GPCR in DPC Micelle Ligand->GPCR Binds GProtein G-Protein (GDP-bound) GPCR->GProtein Activates ActivatedGProtein Activated G-Protein (GTP-bound) GProtein->ActivatedGProtein GDP -> GTP Effectors Effector Proteins (e.g., Adenylyl Cyclase) ActivatedGProtein->Effectors SecondMessengers Second Messengers (e.g., cAMP) Effectors->SecondMessengers CellularResponse Cellular Response SecondMessengers->CellularResponse

Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

This compound is an indispensable tool in the field of membrane protein research. Its unique properties provide a stable and amenable environment for the structural and functional characterization of these challenging yet vital biological molecules. The detailed protocols and applications outlined in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of our understanding of membrane protein biology and the development of novel therapeutics. While the micellar environment is an approximation of the native lipid bilayer, careful experimental design and validation, as highlighted in the provided protocols, can yield biologically relevant and high-impact results.[4]

References

Dodecylphosphocholine-d38 for NMR Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dodecylphosphocholine-d38 (DPC-d38), a perdeuterated zwitterionic detergent indispensable for high-resolution solution Nuclear Magnetic Resonance (NMR) spectroscopy studies of membrane proteins. Its unique properties facilitate the formation of small, stable micelles that mimic a membrane environment, enabling the structural and dynamic analysis of challenging biological macromolecules.

Core Concepts: The Role of DPC-d38 in Membrane Protein NMR

Solution NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins at atomic resolution. However, integral membrane proteins present a significant challenge due to their hydrophobic nature, which necessitates a membrane-mimicking environment for proper folding and stability. DPC-d38 micelles provide such an environment, offering several key advantages:

  • Solubilization and Stability : DPC-d38 effectively solubilizes membrane proteins, preserving their native-like structure and function.[1][2] The phosphocholine (B91661) headgroup mimics the headgroups of natural phospholipids, contributing to a biologically relevant environment.[2]

  • Favorable Tumbling Rates : The relatively small size of DPC-d38 micelles leads to faster tumbling in solution, which is crucial for obtaining sharp, high-resolution NMR signals.[2]

  • Deuteration Advantage : The use of perdeuterated DPC-d38 is critical for proton-detected NMR experiments. Deuteration eliminates the strong, interfering proton signals from the detergent itself, which would otherwise obscure the signals from the protein of interest.[3] This also reduces proton relaxation pathways and strong dipole-dipole interactions that can lead to line broadening, thereby improving spectral quality.[3]

Data Presentation: Physicochemical Properties of this compound

The selection of appropriate experimental conditions is critically dependent on the physicochemical properties of the detergent. The following table summarizes key quantitative data for DPC-d38.

PropertyValueNotes
CAS Number 130890-78-7[1][4]
Molecular Formula C₁₇D₃₈NO₄P[1]
Molecular Weight ~389.7 g/mol [1][4]
Isotopic Purity ≥98 atom % D[2][4]
Chemical Purity ≥98%[4]
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMIn aqueous solution. The CMC can be influenced by factors such as temperature and ionic strength.[5][6]
Aggregation Number 44 - 80Varies with concentration, temperature, and the presence of a solubilized protein.[2]
Solubility in PBS (pH 7.2) >25 mg/mL[3]
Solubility in Organic Solvents Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[3]
Appearance White to off-white crystalline solid[1][3]

Experimental Protocols

The successful application of DPC-d38 in NMR studies hinges on robust and reproducible experimental protocols. This section details methodologies for sample preparation and NMR data acquisition.

Membrane Protein Sample Preparation in DPC-d38 Micelles

The goal of sample preparation is to reconstitute the purified membrane protein into DPC-d38 micelles while maintaining its structural integrity. The choice of method often depends on the specific properties of the protein.

Protocol 1: Direct Solubilization

This method is suitable for proteins that are stable and can be directly transferred into the detergent environment.

  • Protein Purification : Purify the membrane protein of interest in a suitable, often milder, detergent (e.g., LDAO or DDM).

  • DPC-d38 Stock Solution : Prepare a concentrated stock solution of DPC-d38 in the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). The concentration should be well above the CMC (e.g., 150-300 mM).

  • Detergent Exchange :

    • Bind the purified protein to an affinity resin (e.g., Ni-NTA for His-tagged proteins).

    • Wash the resin extensively with the NMR buffer containing a concentration of DPC-d38 at or above its CMC to replace the initial purification detergent.

    • Elute the protein-DPC-d38 complex from the resin.

  • Concentration and Buffer Exchange :

    • Concentrate the eluted sample using a centrifugal concentrator with an appropriate molecular weight cutoff (MWCO).

    • Perform several cycles of dilution with the final NMR buffer (containing DPC-d38) and re-concentration to ensure complete buffer exchange.

  • Final Sample Preparation :

    • Concentrate the sample to the final desired volume (typically 300-500 µL).

    • Add D₂O to a final concentration of 5-10% for the NMR lock signal.

    • Transfer the sample to a high-quality NMR tube and centrifuge at low speed to remove any precipitate.[2]

Protocol 2: Co-lyophilization with Organic Solvent

This method can be effective for peptides or proteins that are difficult to reconstitute directly and may result in improved spectral quality.[1]

  • Initial Mixture : Dissolve the purified, lyophilized protein/peptide and the required amount of DPC-d38 powder together in an organic solvent such as hexafluoro-isopropanol (HFIP).

  • Sonication : Sonicate the solution for approximately 10 minutes at a controlled temperature (e.g., 50°C) to ensure a homogeneous mixture.[1]

  • Lyophilization : Lyophilize the mixture until a dry, oily residue remains. This step removes the organic solvent.

  • Rehydration and Second Lyophilization : Dissolve the residue in an aqueous buffer and then lyophilize to dryness again to remove any residual organic solvent.[1]

  • Final Sample Preparation :

    • Dissolve the final lyophilized powder in the NMR buffer containing 5-10% D₂O.

    • Vortex until the solid material is completely dissolved and incubate briefly at a slightly elevated temperature (e.g., 37°C for 15 minutes) to facilitate micelle formation and protein insertion.[1]

    • Transfer the final sample to an NMR tube.

NMR Data Acquisition

The following are general guidelines for acquiring NMR data on a membrane protein solubilized in DPC-d38 micelles. Specific parameters will need to be optimized for each sample.

  • Spectrometer : High-field NMR spectrometers (≥600 MHz) equipped with a cryoprobe are recommended to maximize sensitivity and resolution.[7]

  • Temperature : The optimal temperature for data acquisition is a compromise between protein stability and spectral resolution. A typical starting point is in the range of 25-50°C.[7]

  • Typical Experiments :

    • 2D ¹H-¹⁵N HSQC/TROSY : This is the workhorse experiment for assessing sample quality, and for resonance assignment and interaction studies of ¹⁵N-labeled proteins.

    • 3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) : These are essential for the sequential backbone resonance assignment of uniformly ¹³C, ¹⁵N-labeled proteins.[7]

    • 3D NOESY Experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC) : These experiments provide through-space distance restraints, which are crucial for structure determination.

  • Typical Concentrations :

    • Protein : 0.1 - 1.0 mM.[1]

    • DPC-d38 : 100 - 300 mM.[1][4]

Mandatory Visualization

The following diagrams illustrate the general workflow for utilizing DPC-d38 in membrane protein NMR studies and the logical relationships influencing the properties of DPC-d38 micelles.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis p1 Protein Expression & Purification p2 Reconstitution in DPC-d38 Micelles p1->p2 Detergent Exchange or Co-lyophilization p3 Concentration & Buffer Exchange p2->p3 p4 Final NMR Sample (with D2O) p3->p4 n1 NMR Data Acquisition (e.g., 2D HSQC, 3D NOESY) p4->n1 n2 NMR Data Processing n1->n2 n3 Resonance Assignment n2->n3 a1 Structure Calculation n3->a1 a2 Structure Validation & Analysis a1->a2

Caption: Experimental workflow for NMR studies of membrane proteins using DPC-d38.

logical_relationships cluster_factors Influencing Factors cluster_properties Micelle Properties cluster_outcome NMR Sample Quality f1 DPC-d38 Concentration prop1 Critical Micelle Concentration (CMC) f1->prop1 prop2 Aggregation Number f1->prop2 prop3 Micelle Size & Shape f1->prop3 f2 Temperature f2->prop1 f2->prop2 f3 Ionic Strength (Salt Concentration) f3->prop1 f4 Presence of Protein/Peptide f4->prop2 f4->prop3 out1 Spectral Resolution prop2->out1 prop3->out1 out2 Protein Stability prop3->out2

Caption: Logical relationships of factors affecting DPC-d38 micelle properties for NMR studies.

References

Dodecylphosphocholine-d38 as an Internal Standard: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodecylphosphocholine-d38 (DPC-d38) and its application as an internal standard in quantitative mass spectrometry. DPC-d38 is a deuterated synthetic lysophospholipid, an isotopologue of dodecylphosphocholine, which makes it an ideal internal standard for the accurate quantification of its non-deuterated counterpart and other related lysophosphatidylcholines in complex biological matrices. Its utility is most pronounced in the fields of lipidomics, metabolomics, and drug development, where precise measurement of lipid species is crucial.[1][2]

Core Principles of Internal Standardization with DPC-d38

The fundamental principle behind using DPC-d38 as an internal standard is isotope dilution mass spectrometry. A known amount of DPC-d38 is added to a sample at the earliest stage of preparation.[3] Because DPC-d38 is chemically identical to the endogenous analyte (dodecylphosphocholine) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, correcting for matrix effects and experimental variability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DPC-d38 is essential for its effective use as an internal standard. The following table summarizes key quantitative data for DPC-d38.

PropertyValueReference
Molecular Formula C₁₇D₃₈NO₄P[4][5]
Molecular Weight 389.7 g/mol [1][2][4]
CAS Number 130890-78-7[1][2][4][5]
Purity ≥98% deuterated forms (d₁-d₃₈)[1][2][4][5]
Form Crystalline solid[5]
Solubility
    in Ethanol~15 mg/mL[4][5]
    in DMSO~16 mg/mL[4][5]
    in DMF~16 mg/mL[4][5]
Storage Temperature -20°C[4]

Experimental Protocols

The following sections provide detailed methodologies for the use of DPC-d38 as an internal standard in a typical lipidomics workflow involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of DPC-d38 Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of DPC-d38 crystalline solid to equilibrate to room temperature before opening.

    • Accurately weigh a precise amount of DPC-d38 (e.g., 1 mg).

    • Dissolve the weighed DPC-d38 in a high-purity solvent in which it is readily soluble, such as ethanol, to a final concentration of 1 mg/mL in a clean glass vial.

    • Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to prevent oxidation.

    • Store the stock solution at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare a working solution by diluting the stock solution with a suitable solvent, typically the same solvent used for the initial lipid extraction (e.g., methanol (B129727) or a chloroform:methanol mixture).

    • For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the chosen solvent.

    • Prepare fresh working solutions regularly to ensure accuracy.

Sample Preparation and Lipid Extraction with Internal Standard Spiking

The following is a general protocol for lipid extraction from plasma or serum using a modified Folch method. The volume of the internal standard to be added should be determined based on the expected concentration of the analyte in the sample.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: In a clean glass tube, add a precise volume of the DPC-d38 working solution (e.g., 10 µL of a 10 µg/mL solution).

  • Sample Addition: Add a precise volume of the biological sample (e.g., 100 µL of plasma) to the tube containing the internal standard. Vortex briefly.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a solvent suitable for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

LC-MS/MS Analysis of Phosphatidylcholines

The following are suggested starting parameters for the analysis of phosphatidylcholines using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer. Method optimization will be required for specific instrumentation and applications.

Parameter Suggested Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient Start at 30% B, increase to 100% B over 15 min, hold for 5 min, return to 30% B and equilibrate for 5 min.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition for Dodecylphosphocholine Precursor Ion (m/z): 352.3, Product Ion (m/z): 184.1
MRM Transition for DPC-d38 Precursor Ion (m/z): 390.5, Product Ion (m/z): 193.1
Collision Energy Optimize for specific instrument
Dwell Time 50-100 ms

Data Presentation and Analysis

The concentration of the analyte (dodecylphosphocholine) in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard (DPC-d38) against a calibration curve. The calibration curve is generated by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate the logical workflow and the role of DPC-d38 as an internal standard in quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Analyte) Spike Spike with DPC-d38 (Internal Standard) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection (Analyte & IS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quantify Quantification Ratio->Quantify Calibrate Calibration Curve Calibrate->Quantify

Caption: Experimental workflow for quantitative lipidomics using an internal standard.

G cluster_variability Experimental Variability Analyte Analyte Signal Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (DPC-d38) IS->Ratio Quant Accurate Quantification Ratio->Quant V1 Sample Loss V1->Analyte V1->IS V2 Matrix Effects V2->Analyte V2->IS V3 Instrument Drift V3->Analyte V3->IS

Caption: Logical relationship of an internal standard for mitigating experimental variability.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein NMR using Dodecylphosphocholine-d38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent extensively utilized in the field of structural biology for the solubilization, stabilization, and structural determination of membrane proteins by solution Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its ability to form small, relatively uniform micelles provides a membrane-mimetic environment that facilitates the high-resolution structural analysis of these challenging biomolecules.[1] The deuterated form, Dodecylphosphocholine-d38 (DPC-d38), is particularly advantageous for proton-detected NMR experiments as it significantly reduces the background signal from the detergent, thereby enhancing the spectral quality of the protein of interest.[3]

These application notes provide a comprehensive guide to utilizing DPC-d38 for membrane protein NMR studies, including detailed protocols for sample preparation and data acquisition, a summary of key quantitative data, and visual workflows to aid in experimental design.

Data Presentation: Quantitative Properties and Experimental Parameters

A thorough understanding of the physicochemical properties of DPC-d38 and the typical experimental parameters is crucial for successful NMR studies of membrane proteins.

Table 1: Physicochemical Properties of this compound (DPC-d38)
PropertyValueConditions/Notes
Molecular Weight 389.69 g/mol [4]
Chemical Formula C₁₇D₃₈NO₄P[5]
Isotopic Purity ≥98 atom % D[6]
Critical Micelle Concentration (CMC) ~1.5 mMIn aqueous solution.[5][7][8]
Aggregation Number 44 - 80Varies with concentration and presence of protein.[1]
Micelle Molecular Weight ~17 - 31 kDaDependent on aggregation number.
Solubility >25 mg/mL in PBS (pH 7.2)[5]
Table 2: Typical Experimental Parameters for Membrane Protein NMR in DPC-d38 Micelles
ParameterTypical Range/ValueNotes
Protein Concentration 0.1 - 1.0 mMHigher concentrations improve signal-to-noise.[1]
DPC-d38 Concentration 100 - 300 mMMust be well above the CMC.[1][3]
Protein:DPC-d38 Molar Ratio 1:100 to 1:500Highly protein-dependent and requires empirical optimization.[1]
NMR Buffer 20-50 mM Phosphate or TrisOften contains 50-150 mM NaCl.[1][9]
pH 6.0 - 8.0Selected to optimize protein stability and solubility.[1]
Temperature 25 - 50 °CHigher temperatures can improve spectral quality.[1]
D₂O Concentration 5 - 10% (v/v)For NMR spectrometer frequency locking.[1]

Experimental Protocols

Protocol 1: Reconstitution of a Membrane Protein into DPC-d38 Micelles

This protocol describes a general method for reconstituting a purified membrane protein from a detergent-solubilized state into DPC-d38 micelles suitable for NMR studies.

Materials:

  • Purified membrane protein (isotopically labeled, e.g., ¹⁵N, ¹³C, ²H) in a compatible detergent (e.g., LDAO, DDM).

  • This compound (DPC-d38), high purity.

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 6.8).

  • Deuterium Oxide (D₂O).

  • Centrifugal concentrators with an appropriate molecular weight cutoff (MWCO).

  • Dialysis tubing or cassettes (optional).

  • Bio-Beads SM-2 (optional, for detergent removal by adsorption).

Procedure:

  • DPC-d38 Stock Solution Preparation:

    • Prepare a concentrated stock solution of DPC-d38 in the desired NMR buffer. A typical stock concentration is 5-10% (w/v). Ensure the final concentration in the NMR sample will be well above the CMC (~1.5 mM).

  • Detergent Exchange:

    • Method A: Dialysis:

      • Mix the purified membrane protein with the DPC-d38 stock solution to the desired final protein and detergent concentrations.

      • Transfer the mixture to a dialysis cassette with an appropriate MWCO.

      • Dialyze against a large volume of NMR buffer containing the final desired concentration of DPC-d38 for 24-48 hours at 4°C, with at least two buffer changes. This gradually removes the initial detergent.

    • Method B: Centrifugal Concentration:

      • Add the DPC-d38 stock solution to the purified membrane protein.

      • Concentrate the mixture using a centrifugal concentrator.

      • Dilute the concentrated sample with NMR buffer containing DPC-d38.

      • Repeat the concentration and dilution steps 3-5 times to ensure complete exchange of the original detergent with DPC-d38.

    • Method C: Co-lyophilization (for peptides and small proteins): [3]

      • Dissolve the purified peptide/protein and DPC-d38 together in a solvent like hexafluoro-isopropanol (HFIP).[3]

      • Sonicate the mixture briefly.[3]

      • Lyophilize the solution to dryness.[3]

      • Resuspend the lyophilized powder in the final NMR buffer.[3]

  • Final Sample Preparation:

    • Concentrate the protein-DPC-d38 sample to the desired final volume for the NMR tube (typically 250-500 µL).

    • Add D₂O to a final concentration of 5-10% for the spectrometer lock.[1]

    • Transfer the final sample into a high-quality NMR tube.

    • Centrifuge the NMR tube at a low speed to remove any potential precipitate before placing it in the spectrometer.

Protocol 2: Acquiring a 2D ¹H-¹⁵N TROSY-HSQC Spectrum

This protocol outlines the general steps for acquiring a 2D ¹H-¹⁵N Transverse Relaxation-Optimized Spectroscopy (TROSY)-HSQC spectrum, a cornerstone experiment for studying large proteins and protein complexes, including membrane proteins in micelles.[10][11]

Prerequisites:

  • A properly prepared ¹⁵N-labeled membrane protein sample in DPC-d38 micelles as described in Protocol 1.

  • Access to a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

Procedure:

  • Spectrometer Setup:

    • Insert the NMR sample into the spectrometer.

    • Lock onto the D₂O signal.

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the D₂O lock signal. For TROSY experiments, good shimming is critical.

  • Experiment Setup:

    • Load a standard 2D ¹H-¹⁵N TROSY-HSQC pulse sequence.

    • Set the appropriate spectral widths in both the ¹H (direct) and ¹⁵N (indirect) dimensions. Typical values are ~16 ppm for ¹H and ~35 ppm for ¹⁵N.

    • Set the carrier frequencies for both ¹H (centered on the water resonance at ~4.7 ppm) and ¹⁵N (centered in the amide region at ~118-120 ppm).

    • Set the number of complex points in both dimensions (e.g., 2048 in the direct dimension and 256-512 in the indirect dimension).

    • Set the number of scans per increment, which will depend on the protein concentration and desired signal-to-noise ratio.

    • Set the recycle delay (typically 1-1.5 seconds).

  • Data Acquisition:

    • Acquire the 2D TROSY-HSQC spectrum. The acquisition time will vary depending on the sample concentration, spectrometer field strength, and desired resolution.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • Phase correct the spectrum.

    • Baseline correct the spectrum as needed.

  • Data Analysis:

    • The resulting spectrum will show a peak for each backbone amide proton and the sidechain amides of asparagine and glutamine. The dispersion of these peaks is an excellent indicator of the folded state of the protein.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy protein_prep Purified & Isotopically Labeled Membrane Protein reconstitution Reconstitution into DPC-d38 Micelles (Detergent Exchange) protein_prep->reconstitution dpc_prep DPC-d38 Stock Solution Preparation dpc_prep->reconstitution concentration Concentration & Buffer Exchange reconstitution->concentration final_sample Final NMR Sample (in NMR tube with D₂O) concentration->final_sample spectrometer_setup Spectrometer Setup (Lock, Tune, Shim) final_sample->spectrometer_setup data_acquisition 2D ¹H-¹⁵N TROSY-HSQC Data Acquisition spectrometer_setup->data_acquisition data_processing Data Processing (FT, Phasing, Baseline) data_acquisition->data_processing data_analysis Spectral Analysis (Folding, Dynamics) data_processing->data_analysis

Caption: Workflow for membrane protein NMR using DPC-d38.

micelle_formation cluster_monomers < CMC cluster_micelle > CMC a DPC-d38 center Micelle b DPC-d38 c DPC-d38 d DPC-d38 e DPC-d38 m1 center->m1 m2 center->m2 m3 center->m3 m4 center->m4 m5 center->m5 m6 center->m6

Caption: DPC-d38 monomer to micelle transition.

protein_in_micelle cluster_complex Protein-Micelle Complex protein Membrane Protein d1 d2 d3 d4 d5 d6 d7 d8 d9 d10 d11 d12

Caption: Membrane protein embedded in a DPC-d38 micelle.

References

Application Notes and Protocols for Solubilizing G-Protein Coupled Receptors (GPCRs) using Dodecylphosphocholine-d38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals. The study of their structure and function is paramount for drug discovery and development. However, their hydrophobic nature and inherent instability upon removal from the native cell membrane pose significant challenges. Dodecylphosphocholine (DPC), a zwitterionic detergent, and its deuterated form, Dodecylphosphocholine-d38 (DPC-d38), are widely used for solubilizing and stabilizing membrane proteins for structural and functional studies, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. DPC-d38 is especially valuable in proton NMR experiments as it minimizes background signals from the detergent.

These application notes provide a comprehensive guide to the use of DPC-d38 for the solubilization of GPCRs, including detailed protocols, comparative data with other commonly used detergents, and visualizations of key processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DPC-d38 is essential for the successful solubilization and stabilization of GPCRs.

PropertyValueReference
Chemical Formula C₁₇D₃₈NO₄P[1]
Molecular Weight 389.7 g/mol [1]
Type Zwitterionic
Critical Micelle Concentration (CMC) ~1.5 mM[1]
Purity ≥99% deuterated forms (d₁-d₃₈)[1]
Solubility DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 25 mg/ml[1]
Stability ≥ 4 years at -20°C[1]

Comparative Analysis of Detergents for GPCR Solubilization and Stability

The choice of detergent is critical for maintaining the structural and functional integrity of a GPCR. While DPC is a versatile detergent, its performance relative to other common detergents can vary depending on the specific GPCR.

Table 1: Comparison of Physicochemical Properties of Common Detergents

PropertyDodecylphosphocholine (DPC)n-Dodecyl-β-D-maltoside (DDM)Lauryldimethylamine-N-oxide (LDAO)Sodium Dodecyl Sulfate (SDS)
Type ZwitterionicNon-ionicZwitterionicAnionic
CMC (mM) ~1.5~0.17~1-2~7-10
Micelle Molecular Weight (kDa) ~18~50~18~18
General Characteristics Mild, phosphocholine (B91661) headgroup mimics natural lipidsVery mild, often the first choice for GPCRsCan be harsher than DDM, effective for crystallizationHarsh, strongly denaturing

Table 2: Comparative Stability of a Thermostabilized Adenosine A₂ₐ Receptor (A₂ₐR) in Various Detergents

DetergentApparent Melting Temperature (Tₘ) (°C)
Lauryl Maltose Neopentyl Glycol (LMNG)44.2 ± 0.2
Decyl Maltose Neopentyl Glycol (DMNG)33.9 ± 0.2
Octyl Glucose Neopentyl Glycol (OGNG)24.2 ± 0.6

Note: This data from a study on branched-chain detergents highlights the significant impact of detergent choice on GPCR stability. While direct Tₘ values for DPC-d38 with the same GPCR were not available in the cited literature, DPC is generally considered to be a mild detergent, and its efficacy should be empirically determined for each specific GPCR.

Experimental Protocols

Protocol 1: Screening for Optimal DPC-d38 Concentration for GPCR Solubilization

This protocol outlines a general procedure for determining the optimal concentration of DPC-d38 for solubilizing a target GPCR from cell membranes.

Materials:

  • Cell membranes containing the overexpressed GPCR of interest

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • DPC-d38 stock solution (e.g., 10% w/v in Solubilization Buffer)

  • Ultracentrifuge and tubes

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation: Thaw the isolated cell membranes on ice. Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition: Aliquot the membrane suspension into several microcentrifuge tubes. Add varying final concentrations of DPC-d38 (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) from the stock solution.

  • Solubilization: Incubate the mixtures on a rotator at 4°C for 1-4 hours.

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized membrane fraction.

  • Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of Solubilization Buffer.

  • Quantification: Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target GPCR. Determine the relative amount of solubilized GPCR at each DPC-d38 concentration using densitometry. The optimal concentration is the lowest concentration that yields the maximum amount of soluble receptor.

Protocol 2: Large-Scale GPCR Solubilization using DPC-d38 for Purification

This protocol describes a method for the larger-scale solubilization of a His-tagged GPCR for subsequent purification steps.

Materials:

  • Cell pellet from a large-scale culture overexpressing the His-tagged GPCR

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

  • DPC-d38 stock solution (10% w/v in Lysis Buffer)

  • High-pressure homogenizer or sonicator

  • Ultracentrifuge and tubes

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a high-pressure homogenizer or sonicator.

  • Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer to a protein concentration of 10-20 mg/mL. Add the 10% DPC-d38 stock solution to the empirically determined optimal final concentration (from Protocol 1).

  • Incubation: Incubate with gentle stirring or rotation for 2-4 hours at 4°C.

  • Clarification: Centrifuge the solubilization mixture at 100,000 x g for 60 minutes at 4°C.

  • Purification: Carefully collect the supernatant containing the solubilized His-tagged GPCR. This fraction is now ready for affinity chromatography (e.g., Ni-NTA). It is crucial to include DPC-d38 at a concentration above its CMC (e.g., 0.1%) in all subsequent purification buffers to maintain the solubility of the GPCR.

Visualizations

GPCR Signaling Pathway

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (Agonist) GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive Binding GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_Protein_inactive G-Protein (GDP-bound) (αβγ) GPCR_active->G_Protein_inactive Activation G_alpha_active Gα (GTP-bound) G_Protein_inactive->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_alpha_active->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effectors Downstream Effectors (e.g., PKA) Second_Messenger->Downstream_Effectors Activation Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response Phosphorylation GPCR_Solubilization_Workflow start Start: Cell Culture (Overexpressing GPCR) harvesting Cell Harvesting & Lysis start->harvesting membrane_isolation Membrane Isolation (Ultracentrifugation) harvesting->membrane_isolation resuspension Resuspend Membranes in Solubilization Buffer membrane_isolation->resuspension solubilization Add DPC-d38 & Incubate resuspension->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification supernatant Collect Supernatant (Solubilized GPCR) clarification->supernatant pellet Analyze Pellet (Insoluble Fraction) clarification->pellet analysis Analysis (SDS-PAGE, Western Blot) & Downstream Applications (e.g., Purification, Functional Assays) supernatant->analysis

References

Application Notes and Protocols for Preparing Dodecylphosphocholine-d38 (DPC-d38) Micelles for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely favored for the in vitro study of membrane proteins and peptides, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its deuterated form, Dodecylphosphocholine-d38 (DPC-d38), is especially valuable for proton NMR experiments as it minimizes interference from detergent signals.[3] DPC's ability to form stable, relatively small micelles provides a membrane-mimetic environment that can solubilize and stabilize membrane proteins while helping to maintain their native-like conformations.[1][2] This characteristic makes it an indispensable tool in structural biology and drug discovery.[1]

These application notes provide a detailed guide to the preparation of DPC-d38 micelles for structural studies, including a summary of quantitative data, detailed experimental protocols for preparing empty micelles and for reconstituting membrane proteins, and visual workflows to illustrate the processes.

Data Presentation: Physicochemical Properties of DPC Micelles

The formation and characteristics of DPC micelles are influenced by factors such as concentration, temperature, and the ionic strength of the buffer.[1] Understanding these parameters is crucial for preparing reproducible and high-quality samples for structural analysis.

ParameterValueConditions/Notes
Molecular Weight (DPC-d38) 389.7 g/mol [4][5][6]
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMIn aqueous solution. The CMC can be affected by the addition of salts.[1][2][4][5][6]
Aggregation Number 44 - 71 monomers/micelleThis can vary with DPC concentration, temperature, and the presence of a solubilized protein or peptide.[1][7] The presence of peptides can also increase the aggregation number.[8]
Micelle Shape Slightly ellipsoidal to sphericalIn aqueous solution.[7]
Radius of Gyration ~17 ÅA measure of the micelle's size.[7]
Typical Concentration for NMR Studies 75 mM - 300 mMA lower concentration (e.g., 75 mM) may provide narrower NMR line widths, while a higher concentration (e.g., 150-300 mM) can accommodate a higher protein concentration.[1][9][10][11]
Solubility in PBS (pH 7.2) >25 mg/ml[1][4][5]

Experimental Protocols

Protocol 1: Preparation of Empty DPC-d38 Micelle Stock Solution

This protocol describes the standard procedure for preparing a stock solution of DPC-d38 micelles from lyophilized powder.

Materials:

  • This compound (DPC-d38), lyophilized powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Desired buffer (e.g., 20 mM sodium phosphate, pH 6.0-7.0)[1]

  • Analytical balance

  • Volumetric flask

  • Vortex mixer or magnetic stirrer

Procedure:

  • Buffer Preparation: Prepare the desired buffer at the target pH using high-purity water.[1]

  • Weighing DPC-d38 Powder: Accurately weigh the required amount of lyophilized DPC-d38 powder to achieve the desired final concentration. For example, for 10 mL of a 100 mM DPC-d38 solution, weigh 389.7 mg.

  • Dissolution: Transfer the weighed DPC-d38 powder into a volumetric flask. Add approximately half of the final volume of the prepared buffer.[7]

  • Homogenization: Gently vortex the solution or use a magnetic stirrer at a low speed until the DPC-d38 powder is completely dissolved. Avoid vigorous shaking to prevent excessive foaming. The resulting solution should be clear and colorless.[1][7]

  • Final Volume Adjustment: Once the DPC-d38 is fully dissolved, add the buffer to reach the final desired volume.[7]

  • Final Homogenization: Invert the flask several times to ensure the solution is homogeneous.[7]

  • D₂O Addition (for NMR samples): For NMR studies, add deuterium (B1214612) oxide (D₂O) to a final concentration of 5-10% (v/v) for the spectrometer lock.[1]

  • pH Verification: Check the pH of the final micelle solution and adjust if necessary with small volumes of dilute acid or base.[1]

  • Storage: Store the DPC-d38 micelle solution at 4°C.[7]

Protocol 2: Reconstitution of a Membrane Protein into DPC-d38 Micelles

This protocol outlines a common method for incorporating a purified membrane protein into pre-formed DPC-d38 micelles.

Materials:

  • Purified membrane protein (lyophilized or in a suitable buffer)

  • Prepared DPC-d38 micelle stock solution (from Protocol 1)

  • Centrifugal filter devices (if concentration is needed)

  • NMR tubes

Procedure:

  • Protein Preparation: If the protein is lyophilized, dissolve it in a minimal amount of the same buffer used for the DPC-d38 micelles.[1]

  • Titration: Gradually add the DPC-d38 micelle stock solution to the protein solution while gently mixing. It is important to monitor the sample for any signs of precipitation.[1] The final DPC-d38 concentration should be well above its CMC.[1]

  • Incubation: Allow the mixture to incubate for a period ranging from 30 minutes to several hours at a controlled temperature (e.g., 4°C or room temperature) to facilitate the insertion of the protein into the micelles.[1]

  • Concentration (Optional): If necessary, concentrate the sample to the desired final protein and DPC-d38 concentrations using a centrifugal filter device. Ensure the molecular weight cutoff of the filter is appropriate to retain the protein-micelle complex.[1]

  • Final Sample Preparation for NMR: Transfer the final sample into an NMR tube. A well-prepared sample should be clear and homogeneous. It is advisable to acquire a preliminary 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the quality of the sample.[1]

Protocol 3: Co-solubilization of a Membrane Protein with DPC-d38 using an Organic Solvent

This protocol is effective for some membrane proteins that are challenging to reconstitute directly into micelles.[1][12]

Materials:

  • Lyophilized purified membrane protein

  • DPC-d38 powder

  • Hexafluoro-isopropanol (HFIP)[1][12]

  • Lyophilizer

  • NMR Buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃)[12]

Procedure:

  • Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 powder together in HFIP. A typical molar ratio of DPC to protein is between 100:1 and 200:1.[12] HFIP helps to break protein aggregates and ensures a homogeneous mixture.[12]

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes and then lyophilize overnight or until a dry, oily residue remains. This step is to remove the HFIP.[10][12]

  • Rehydration and Second Lyophilization: Redissolve the residue in a small amount of high-purity water or a suitable buffer. Subsequently, lyophilize the sample again until it is dry.[10][12]

  • Final Sample Preparation: Dissolve the final lyophilized powder in the desired NMR buffer to the target protein concentration, which is typically between 0.5-1.0 mM.[3][12] Vortex gently until the solution is clear.

  • Incubation and Transfer: Incubate the sample at a temperature suitable for the protein's stability (e.g., 37°C) for 15-30 minutes to ensure complete micelle formation and protein incorporation.[12] Transfer the final sample to an appropriate NMR tube.

Mandatory Visualizations

DPC_Micelle_Preparation_Workflow cluster_materials Starting Materials cluster_process Preparation Steps cluster_output Final Sample dpc DPC-d38 Powder weigh 1. Weigh DPC-d38 dpc->weigh buffer High-Purity Buffer dissolve 2. Dissolve in Buffer buffer->dissolve protein Lyophilized Protein reconstitute 4. Reconstitute Protein protein->reconstitute weigh->dissolve homogenize 3. Homogenize Solution dissolve->homogenize homogenize->reconstitute incubate 5. Incubate reconstitute->incubate concentrate 6. Concentrate (Optional) incubate->concentrate final_sample Protein-Micelle Complex in NMR Tube concentrate->final_sample

Caption: Experimental workflow for preparing DPC-d38 micelles and reconstituting a membrane protein.

Membrane_Protein_Stabilization cluster_environment Aqueous Environment cluster_protein cluster_micelle mp_agg Aggregated Membrane Protein mp_stable Stable Monomeric Membrane Protein mp_agg->mp_stable Solubilization & Stabilization dpc_micelle DPC-d38 Micelle dpc_micelle->mp_stable Provides Hydrophobic Core mp_structure Hydrophobic Domain Hydrophilic Domain micelle_structure Hydrophilic Head Groups Hydrophobic Tails mp_structure:hydrophobic->micelle_structure:tail Interaction mp_structure:hydrophilic->micelle_structure:head Interaction

Caption: DPC-d38 micelles stabilize membrane proteins by providing a membrane-mimetic environment.

References

Application Notes and Protocols for Protein Stabilization Using Dodecylphosphocholine-d38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed in the solubilization and stabilization of membrane proteins for structural and functional studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its deuterated analogue, Dodecylphosphocholine-d38 (DPC-d38), is especially valuable for proton NMR experiments as it significantly reduces the background signal from the detergent, allowing for clearer observation of the protein's signals.[1] This document provides detailed application notes, protocols, and quantitative data for the effective use of DPC-d38 in protein stabilization.

DPC's phosphocholine (B91661) headgroup mimics the headgroups of natural phospholipids, providing a membrane-mimetic environment that helps to maintain the native conformation and functionality of the solubilized membrane protein.[2] The 12-carbon alkyl chain confers the hydrophobicity necessary to disrupt the lipid bilayer and form stable protein-detergent micelles.[3] A crucial parameter for working with DPC-d38 is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules self-assemble into micelles. For effective protein solubilization and stabilization, it is essential to work at a DPC-d38 concentration significantly above its CMC.[1][4]

Data Presentation

Physicochemical Properties of DPC and DPC-d38

The following table summarizes the key physicochemical properties of Dodecylphosphocholine and its deuterated form. Understanding these parameters is essential for designing and optimizing protein stabilization experiments.

PropertyDodecylphosphocholine (DPC)This compound (DPC-d38)References
Chemical Formula C₁₇H₃₈NO₄PC₁₇D₃₈NO₄P[4][5]
Molecular Weight 351.5 g/mol 389.7 g/mol [4]
Type ZwitterionicZwitterionic[4]
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mM~1.5 mM[4][6][7]
Aggregation Number ~50-70 molecules/micelleNot explicitly stated, but expected to be similar to DPC[4]
Micelle Molecular Weight ~17.5 - 24.6 kDaNot explicitly stated, but expected to be higher than DPC due to deuteration[4]
Solubility of this compound
SolventSolubilityReference
DMF16 mg/ml[6]
DMSO16 mg/ml[6]
Ethanol15 mg/ml[6]
PBS (pH 7.2)25 mg/ml[6]

Experimental Protocols

Protocol 1: Optimal DPC-d38 Concentration Screening for Membrane Protein Solubilization

This protocol outlines a general procedure to determine the optimal DPC-d38 concentration for solubilizing a target membrane protein.

Materials:

  • Isolated cell membranes containing the overexpressed target protein.

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • This compound (DPC-d38).

  • Protease inhibitor cocktail.

  • Ultracentrifuge.

  • SDS-PAGE and Western blotting reagents and equipment.

  • Densitometry software.

Procedure:

  • Membrane Preparation: Isolate membranes from cells overexpressing the target protein using standard cell lysis and fractionation techniques. Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.[4]

  • Detergent Screening Setup: Prepare a series of DPC-d38 concentrations in Solubilization Buffer (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).[4]

  • Solubilization: Add an equal volume of each DPC-d38 solution to the membrane suspension. Incubate the mixtures for 1-4 hours at 4°C with gentle agitation.[4]

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized membrane fraction.[4]

  • Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze both the supernatant and the resuspended pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.[4]

  • Quantification: Use densitometry to quantify the amount of the target protein in the soluble and insoluble fractions for each DPC-d38 concentration. The optimal concentration is the one that yields the highest amount of soluble protein.[4]

Protocol 2: Large-Scale Solubilization and Purification of a His-tagged Membrane Protein

This protocol describes a method for the larger-scale solubilization of a His-tagged membrane protein for subsequent purification.

Materials:

  • Cell pellet from a large-scale expression of the His-tagged target protein.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol).

  • DPC-d38 (10% w/v stock solution).

  • High-pressure homogenizer or sonicator.

  • Ultracentrifuge.

  • Ni-NTA affinity chromatography column and buffers (Wash Buffer: Lysis Buffer with 20-40 mM imidazole; Elution Buffer: Lysis Buffer with 250-500 mM imidazole). All purification buffers must contain DPC-d38 at a concentration above its CMC (e.g., 0.1% w/v).

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonicator.[4]

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[4]

  • Solubilization: Resuspend the membrane pellet in Lysis Buffer to a protein concentration of 10-20 mg/mL. Add the 10% DPC-d38 stock solution to the final concentration determined from the screening protocol (typically 1-2%). Incubate with gentle stirring for 2-4 hours at 4°C.[4]

  • Clarification: Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C.[4]

  • Purification: The resulting supernatant containing the solubilized His-tagged protein-DPC-d38 complexes is now ready for Ni-NTA affinity chromatography. Ensure that all buffers used during purification contain DPC-d38 at a concentration above its CMC (e.g., 0.1%).[4]

Protocol 3: Preparation of a Membrane Protein Sample in DPC-d38 Micelles for NMR Spectroscopy

This protocol describes a common method for incorporating a purified membrane protein into DPC-d38 micelles for in-solution NMR studies.

Materials:

  • Lyophilized purified membrane protein.

  • Perdeuterated this compound (DPC-d38).

  • Hexafluoro-isopropanol (HFIP).

  • NMR Buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl).

  • Deuterium oxide (D₂O).

  • Lyophilizer, vortex mixer, and water bath sonicator.

  • NMR tubes.

Procedure:

  • Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical molar ratio of DPC-d38 to protein is around 100:1 to 200:1. The use of HFIP helps to break any protein aggregates and ensures a homogeneous mixture of protein and detergent.[1]

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes and then lyophilize overnight or until a dry, oily residue remains. This step removes the HFIP.[1]

  • Rehydration and Second Lyophilization: Redissolve the residue in a small volume of water or a suitable buffer (e.g., 20 mM MES, pH 6.0). This step is crucial for the proper formation of mixed protein-detergent micelles. Lyophilize the sample again to complete dryness.[1]

  • Final Sample Preparation: Dissolve the final lyophilized powder in the desired NMR buffer to the target protein concentration (typically 0.5-1.0 mM). Add D₂O to a final concentration of 5-10% for the NMR lock. Vortex gently until the solution is clear.[1][2]

  • Incubation and Transfer: Incubate the sample at a temperature suitable for the protein's stability (e.g., 37°C) for 15-30 minutes to ensure complete micelle formation and protein incorporation. Transfer the final sample to an appropriate NMR tube.[1]

Mandatory Visualization

Experimental Workflow for GPCR Stabilization and Analysis using DPC-d38

The following diagram illustrates a typical workflow for the stabilization of a G-protein coupled receptor (GPCR), a common class of membrane proteins, using DPC-d38 for subsequent structural analysis by NMR spectroscopy.

GPCR_Workflow cluster_expression Protein Expression & Membrane Prep cluster_solubilization Solubilization & Purification cluster_analysis Sample Preparation & Analysis Expression GPCR Expression in host cells CellHarvest Cell Harvesting Expression->CellHarvest Lysis Cell Lysis CellHarvest->Lysis MembraneIsolation Membrane Isolation (Ultracentrifugation) Lysis->MembraneIsolation Solubilization Membrane Solubilization with DPC-d38 MembraneIsolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Purification Affinity Chromatography (e.g., Ni-NTA) Clarification->Purification SEC Size Exclusion Chromatography Purification->SEC NMR_Sample_Prep NMR Sample Preparation (Buffer exchange, Concentration) SEC->NMR_Sample_Prep NMR_Acquisition NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Structure_Calc Structure Calculation & Analysis NMR_Acquisition->Structure_Calc

GPCR stabilization and analysis workflow.
GPCR Signaling Pathway Overview

The diagram below provides a simplified overview of a canonical G-protein coupled receptor (GPCR) signaling pathway, the study of which is facilitated by stabilizing the GPCR with detergents like DPC-d38.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Stabilized in DPC-d38 for study) G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Ligand Extracellular Ligand (e.g., Hormone) Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

Simplified GPCR signaling cascade.

References

Application Notes and Protocols for the Quantification of Dodecylphosphocholine using Dodecylphosphocholine-d38 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent frequently utilized in the study of membrane proteins. Its ability to form micelles allows for the solubilization and stabilization of these proteins, making it a critical component in structural and functional studies, including those employing mass spectrometry.[1][2] Accurate quantification of residual DPC in purified protein samples is often necessary to ensure sample quality and consistency for downstream applications. This document provides a detailed protocol for the sensitive and accurate quantification of DPC in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dodecylphosphocholine-d38 (DPC-d38) as an internal standard.[2]

The use of a stable isotope-labeled internal standard like DPC-d38 is the gold standard in quantitative mass spectrometry.[3][4][5] It effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, thereby ensuring high accuracy and precision of the measurement.[3][4][5]

Principle of the Method

This method employs a straightforward "dilute-and-shoot" approach for simple aqueous samples, followed by reversed-phase liquid chromatography to separate DPC from other sample components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A known concentration of the internal standard, DPC-d38, is added to all samples, calibrators, and quality controls. The ratio of the analyte (DPC) signal to the internal standard (DPC-d38) signal is used to construct a calibration curve and determine the concentration of DPC in unknown samples.

Materials and Reagents

  • Analyte: Dodecylphosphocholine (DPC)

  • Internal Standard: this compound (DPC-d38)[2]

  • Solvents: LC-MS grade methanol, acetonitrile, and water

  • Additives: Formic acid (or other suitable mobile phase modifier)

  • Sample Tubes: Low-binding microcentrifuge tubes and autosampler vials

Experimental Protocols

Preparation of Stock Solutions and Standards
  • DPC Stock Solution (1 mg/mL): Accurately weigh 10 mg of DPC and dissolve it in 10 mL of methanol.

  • DPC-d38 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of DPC-d38 and dissolve it in 1 mL of methanol.[2]

  • DPC Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DPC stock solution with methanol/water (50:50, v/v) to achieve concentrations for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • DPC-d38 Working Internal Standard Solution (100 ng/mL): Dilute the DPC-d38 stock solution with methanol/water (50:50, v/v). The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.

Sample Preparation

For aqueous samples containing DPC (e.g., purified protein solutions):

  • Thaw samples on ice.

  • In a low-binding microcentrifuge tube, combine 50 µL of the sample with 50 µL of the DPC-d38 working internal standard solution (100 ng/mL).

  • Add 900 µL of methanol/water (50:50, v/v) to bring the total volume to 1 mL.

  • Vortex briefly to mix.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Optimize for the specific instrument
MRM Transitions See Table 1

Table 1: Suggested MRM Transitions for DPC and DPC-d38

Note: These transitions are based on the known structure of phosphocholines. The optimal precursor and product ions, as well as collision energies, should be determined experimentally by infusing the individual compounds into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
DPC352.3184.125
DPC-d38390.5193.125

The precursor ion for DPC corresponds to its [M+H]+ adduct. The characteristic product ion at m/z 184.1 is the phosphocholine (B91661) head group. For DPC-d38, the precursor ion reflects the mass increase due to deuteration, and the product ion of the deuterated phosphocholine head group is expected at m/z 193.1.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of DPC to DPC-d38 against the concentration of the DPC working standards. A linear regression with a weighting factor of 1/x is typically used. The acceptance criterion for the coefficient of determination (r²) should be ≥ 0.99.[3]

  • Quantification: Determine the concentration of DPC in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[3][6][7]

Quantitative Data Summary (Example)

The following tables present example data for a typical calibration curve and the performance characteristics of the method. These values are illustrative and should be determined experimentally during method validation.

Table 2: Example Calibration Curve Data

DPC Concentration (ng/mL)Peak Area Ratio (DPC/DPC-d38)
10.012
50.058
100.115
500.591
1001.18
5005.89
100011.75

Table 3: Example Method Performance Characteristics

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ± 15%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of ≥ 3 for LOD and ≥ 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[8][9]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis stock_dpc DPC Stock working_standards Working Standards (Calibration Curve) stock_dpc->working_standards stock_dpc_d38 DPC-d38 Stock working_is Working Internal Standard (IS) stock_dpc_d38->working_is spike_standards Spike IS into Working Standards working_standards->spike_standards working_is->spike_standards spike_samples Spike IS into Unknown Samples working_is->spike_samples sample Unknown Sample sample->spike_samples lcms LC-MS/MS Analysis (MRM Mode) spike_standards->lcms spike_samples->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant G cluster_input Inputs cluster_measurement Measurement cluster_calculation Calculation DPC_conc Known DPC Concentrations Cal_Curve Calibration Curve (Ratio vs. Concentration) DPC_conc->Cal_Curve DPC_d38_conc Fixed DPC-d38 Concentration Area_Ratio Peak Area Ratio (DPC / DPC-d38) DPC_d38_conc->Area_Ratio DPC_area DPC Peak Area DPC_area->Area_Ratio DPC_d38_area DPC-d38 Peak Area DPC_d38_area->Area_Ratio Area_Ratio->Cal_Curve Unknown_Conc Unknown DPC Concentration Cal_Curve->Unknown_Conc

References

Application Notes: The Role of Dodecylphosphocholine-d38 in Solid-State NMR of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Dodecylphosphocholine (DPC) is a zwitterionic detergent frequently employed in the structural and functional analysis of membrane proteins. Its amphipathic nature, with a 12-carbon hydrophobic tail and a hydrophilic phosphocholine (B91661) headgroup, allows it to effectively mimic a lipid bilayer, thereby solubilizing and stabilizing integral membrane proteins.[1] For Nuclear Magnetic Resonance (NMR) spectroscopy, the perdeuterated form, Dodecylphosphocholine-d38 (DPC-d38), is particularly crucial.

While DPC is most famously used to form micelles for in-solution NMR studies, its role in solid-state NMR (ssNMR) is primarily as a critical tool during the initial, challenging stages of protein extraction and purification.[2][3] Solid-state NMR is a powerful technique for studying membrane proteins in a more native-like lipid bilayer environment, as it is not limited by the slow molecular tumbling that hampers solution NMR in such large complexes.[4][5][6]

The primary advantage of using DPC-d38 is the elimination of overwhelming proton signals from the detergent itself in ¹H-based NMR experiments.[7][8] This deuteration minimizes the detergent's contribution to the NMR spectrum, significantly reducing background noise and preventing line broadening effects caused by strong proton dipole-dipole interactions.[8][9] The result is a cleaner spectrum with enhanced resolution and sensitivity, allowing the signals from the protein of interest to be clearly observed.[8]

In a typical ssNMR workflow, a membrane protein is first expressed and then extracted from the cellular membrane using a detergent like DPC-d38. The protein, now stabilized within DPC-d38 micelles, can be purified using standard techniques like affinity chromatography.[10][11] Following purification, the protein is reconstituted from the detergent micelles into a lipid bilayer (forming proteoliposomes), which is the final sample used for ssNMR analysis, often employing Magic Angle Spinning (MAS) to achieve high resolution.[12][13][14]

DPC_d38_Advantage cluster_problem Problem: ¹H NMR with Protonated Detergent cluster_solution Solution: Using DPC-d38 Problem Overwhelming ¹H signals from a large excess of detergent Consequence Protein signals are obscured Problem->Consequence Solution DPC-d38 (Deuterated) is NMR-invisible in ¹H spectra Result Clean spectrum showing only the protein's ¹H signals Solution->Result

Caption: Rationale for using DPC-d38 in ¹H NMR.

Quantitative Data

Successful sample preparation requires careful control of experimental conditions. The following tables summarize the key physicochemical properties of DPC and typical parameters used during the protein solubilization and purification phases.

Table 1: Physicochemical Properties of Dodecylphosphocholine (DPC)

Property Value Conditions Reference
Molecular Weight 351.46 g/mol (protonated) - -
Molecular Weight (d38) 389.69 g/mol - [15]
Critical Micelle Concentration (CMC) ~1.5 mM 25°C, 50 mM NaCl [2][16]
Aggregation Number (N) 56 ± 5 98 mM DPC [2]
Micelle Molecular Weight ~19.7 kDa (protonated) Calculated from N and MW -

| Hydrodynamic Radius (Micelle) | ~2.5 nm | - |[17] |

Table 2: Typical Experimental Parameters for Membrane Protein Preparation

Parameter Value Range Purpose / Comment Reference
DPC-d38 Concentration (Solubilization) 1.0 - 2.0% (w/v) Must be well above the CMC to ensure membrane disruption and protein stabilization. [1]
DPC-d38 Concentration (Purification) > CMC (e.g., 0.05-0.1%) Maintained in all buffers to keep the protein-detergent complex intact.
Protein:DPC Molar Ratio 1:100 to 1:500 Highly protein-dependent; requires empirical optimization for stability and monodispersity. [2]
Buffer pH 6.0 - 8.0 Chosen to optimize the stability and activity of the specific target protein. [2]

| Temperature | 4 - 25°C | Lower temperatures are generally used to enhance protein stability during purification. | - |

Experimental Protocols

The following protocols provide a generalized framework for the preparation of a membrane protein sample for solid-state NMR analysis, utilizing DPC-d38 for initial solubilization and purification.

Protocol 1: Membrane Protein Solubilization and Purification using DPC-d38

This protocol details the extraction of a His-tagged membrane protein from E. coli membranes and its subsequent purification while stabilized in DPC-d38 micelles.

Materials:

  • Cell paste from E. coli expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) with protease inhibitors and DNase I

  • Solubilization Buffer (Lysis Buffer + 2.0% (w/v) DPC-d38)

  • Wash Buffer (Lysis Buffer + 0.1% (w/v) DPC-d38, 20 mM Imidazole)

  • Elution Buffer (Lysis Buffer + 0.1% (w/v) DPC-d38, 300 mM Imidazole)

  • Ni-NTA affinity resin

  • High-pressure homogenizer or sonicator

  • Ultracentrifuge

Methodology:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a high-pressure homogenizer or sonicator.

  • Membrane Isolation: Centrifuge the cell lysate at low speed (e.g., 10,000 x g for 20 min at 4°C) to remove cell debris. Collect the supernatant and perform an ultracentrifugation step (e.g., 150,000 x g for 1 hour at 4°C) to pellet the cell membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer. Stir gently at 4°C for 1-2 hours to allow the DPC-d38 to extract the protein from the membrane.[1]

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material. The supernatant now contains the protein-DPC micelle complexes.

  • Affinity Chromatography: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.

  • Washing: Load the resin onto a chromatography column. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. It is critical that all buffers contain DPC-d38 above its CMC to prevent the protein from aggregating.[10]

  • Elution: Elute the purified membrane protein from the resin using the Elution Buffer. Collect fractions and analyze by SDS-PAGE to assess purity.

Protocol 2: Reconstitution of Purified Protein into Lipid Bilayers

This protocol describes the removal of DPC-d38 and the simultaneous incorporation of the purified membrane protein into pre-formed lipid vesicles (liposomes), creating proteoliposomes suitable for ssNMR.

Materials:

  • Purified protein in Elution Buffer (from Protocol 1)

  • Desired lipids (e.g., DMPC, POPC) dissolved in chloroform (B151607)

  • Reconstitution Buffer (e.g., 20 mM Tris, 50 mM NaCl, pH 7.5)

  • Dialysis tubing (e.g., 8 kDa MWCO)

  • Bio-Beads or similar detergent removal system (optional)

Methodology:

  • Lipid Film Preparation: In a round-bottom flask, create a solution of the desired lipids in chloroform. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Liposome (B1194612) Formation: Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of ~10 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs). For unilamellar vesicles, the suspension can be sonicated or extruded through a membrane of defined pore size.

  • Detergent Destabilization: Add a small amount of DPC-d38 to the liposome suspension to partially destabilize them, which facilitates protein insertion.

  • Mixing: Combine the purified protein-DPC micelle solution with the destabilized liposomes.[18] A typical protein-to-lipid weight ratio is 1:1.25 (w/w), but this may require optimization.[18] Incubate the mixture for 1-2 hours at a temperature above the lipid phase transition temperature.

  • Detergent Removal (Dialysis): Transfer the protein-lipid-detergent mixture into a dialysis bag. Dialyze against a large volume of Reconstitution Buffer at 4°C.[18] Perform several buffer changes over 2-3 days. The slow removal of DPC-d38 below its CMC causes the lipids to re-form a bilayer, incorporating the membrane protein.

  • Sample Collection: After dialysis, collect the proteoliposome suspension from the dialysis bag.

Protocol 3: Preparation of the Solid-State NMR Rotor

This final protocol details the packing of the proteoliposome sample into a MAS rotor for ssNMR analysis.

Materials:

  • Proteoliposome sample (from Protocol 2)

  • ssNMR MAS rotor (e.g., 1.3 mm, 3.2 mm, etc.)

  • Ultracentrifuge with a rotor compatible with packing ssNMR samples

  • Rotor packing tool[19]

Methodology:

  • Sample Concentration: Pellet the proteoliposomes by ultracentrifugation (e.g., 200,000 x g for 2-4 hours). Remove the supernatant. The resulting hydrated pellet is the material for the ssNMR experiment.

  • Rotor Packing: Carefully transfer the proteoliposome pellet into the ssNMR rotor using a specialized packing tool.[19][20] This must be done without introducing air bubbles.

  • Centrifugation: To ensure a densely packed and homogenous sample, centrifuge the rotor itself to further compact the material.

  • Sealing: Once packed, carefully seal the rotor with the appropriate cap and drive tip.

  • Quality Assessment: Before proceeding with extensive ssNMR experiments, it is advisable to acquire simple 1D ¹³C or ¹⁵N cross-polarization (CP) spectra to assess the sample quality, including protein integrity and hydration level.[19]

ssNMR_Workflow cluster_expression 1. Protein Production cluster_purification 2. Solubilization & Purification cluster_reconstitution 3. Reconstitution into Bilayer cluster_ssnmr 4. ssNMR Analysis Expr Overexpression of ¹³C/¹⁵N-labeled Membrane Protein in E. coli Lysis Cell Lysis & Membrane Isolation Expr->Lysis Solub Solubilization with DPC-d38 (>CMC) Lysis->Solub Purify Affinity Chromatography in DPC-d38 Micelles Solub->Purify Recon Mix Protein-DPC with Lipids (e.g., DMPC) Purify->Recon Dialysis Dialysis to Remove Detergent Recon->Dialysis PL Formation of Proteoliposomes Dialysis->PL Pack Concentrate & Pack Sample into MAS Rotor PL->Pack NMR Acquire Solid-State NMR Spectra Pack->NMR

Caption: Workflow for membrane protein ssNMR sample preparation.

References

Application Notes and Protocols for Dodecylphosphocholine-d38 in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dodecylphosphocholine-d38 (DPC-d38) in fragment-based screening (FBS) campaigns targeting membrane proteins. DPC-d38, a deuterated zwitterionic detergent, is an essential tool for solubilizing and stabilizing membrane proteins in a membrane-mimetic environment, particularly for nuclear magnetic resonance (NMR) spectroscopy studies. Its use minimizes interfering proton signals from the detergent, thereby enhancing the quality and sensitivity of NMR spectra for detecting weak fragment binding.[1][2][3] This document outlines the physicochemical properties of DPC-d38, detailed protocols for its application in various biophysical screening techniques, and guidance on data analysis and hit validation.

Introduction to this compound in Fragment-Based Screening

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically <300 Da) to identify weak binders that can be subsequently optimized into high-affinity leads. For membrane proteins, which represent a significant class of drug targets, FBDD presents unique challenges due to their inherent instability outside of the native lipid bilayer.

Detergents are crucial for extracting, purifying, and stabilizing membrane proteins for structural and functional studies.[2][3] Dodecylphosphocholine (DPC) is a widely used detergent that forms small, stable micelles, providing a suitable environment for high-resolution in-solution NMR studies.[1] The deuterated form, DPC-d38, is particularly advantageous for proton NMR-based screening methods as it eliminates strong background signals from the detergent's protons, which would otherwise obscure the much weaker signals from binding fragments.[1][2][3]

Quantitative Data: Physicochemical Properties

The selection of an appropriate detergent and the optimization of experimental conditions are critical for the success of any fragment screening campaign against a membrane protein. The following table summarizes the key physicochemical properties of both non-deuterated Dodecylphosphocholine (DPC) and its deuterated counterpart, DPC-d38. While the deuteration is not expected to significantly alter the bulk physicochemical properties such as the Critical Micelle Concentration (CMC) and aggregation number, it is important to be aware of the slight increase in molecular weight.

PropertyDodecylphosphocholine (DPC)This compound (DPC-d38)ConditionsReference(s)
Molecular Weight 351.5 g/mol 389.7 g/mol -[4][5]
Critical Micelle Concentration (CMC) ~1.5 mM~1.5 mM25°C, 50 mM NaCl[1][6]
Aggregation Number (Nagg) 44 ± 5 to 70-8044 ± 5 to 70-80 (inferred)Varies with concentration and conditions[1]
Micelle Molecular Weight ~15,400 - 28,000 g/mol ~17,100 - 31,100 g/mol (calculated)-[1]
Form SolidSolid-[2]
Melting Point -247-249 °C-[2][3]
Isotopic Purity N/A≥98 atom % D-[2]

Experimental Protocols

This section provides detailed protocols for the use of DPC-d38 in the preparation of membrane protein samples and their subsequent application in fragment-based screening using NMR, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Membrane Protein Solubilization and Sample Preparation in DPC-d38

Proper solubilization and stabilization of the target membrane protein are prerequisites for a successful fragment screening campaign. This protocol outlines a general procedure for solubilizing a membrane protein and preparing it for biophysical studies in DPC-d38 micelles.

Materials:

  • Purified membrane protein

  • This compound (DPC-d38)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)

  • Dialysis Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0, containing DPC-d38 at a concentration above its CMC)

  • Detergent-compatible spin concentrators

  • Dialysis tubing or cassette with appropriate molecular weight cut-off (MWCO)

Procedure:

  • Detergent Screening (Optional but Recommended): Before committing to DPC-d38, it is advisable to screen a panel of detergents to identify the optimal conditions for solubilization and stability of the target protein.

  • Solubilization: a. Resuspend the purified membrane protein pellet in Solubilization Buffer. b. Add DPC-d38 to a final concentration of 1-2% (w/v). The optimal concentration may need to be determined empirically. c. Incubate at 4°C for 1-4 hours with gentle agitation.

  • Clarification: a. Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material. b. Carefully collect the supernatant containing the solubilized protein-DPC-d38 complexes.

  • Detergent Exchange and Buffer Preparation: a. Perform dialysis against the Dialysis Buffer containing the desired final concentration of DPC-d38 (typically 2-5 times the CMC) for 24-48 hours with at least two buffer changes. This step removes excess detergent and exchanges the buffer. b. Alternatively, use a spin concentrator to concentrate the protein while simultaneously exchanging the buffer. Ensure the new buffer contains DPC-d38 above its CMC to prevent protein precipitation.

  • Concentration and Final Sample Preparation: a. Concentrate the protein-DPC-d38 sample to the desired final concentration for the specific biophysical assay using a spin concentrator. b. For NMR, add D₂O to a final concentration of 5-10% for the lock signal. c. The final sample should be clear and free of any visible precipitate. A final low-speed centrifugation step is recommended before analysis.

Workflow for Membrane Protein Solubilization in DPC-d38

G cluster_prep Sample Preparation start Purified Membrane Protein Pellet solubilize Resuspend in Buffer + DPC-d38 (1-2%) start->solubilize incubate Incubate at 4°C (1-4 hours) solubilize->incubate centrifuge High-Speed Centrifugation (>100,000 x g) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant unsolubilized Unsolubilized Pellet centrifuge->unsolubilized exchange Detergent Exchange (Dialysis or Spin Concentrator) supernatant->exchange concentrate Concentrate Sample exchange->concentrate final_sample Final Sample for Screening concentrate->final_sample

Caption: Workflow for solubilizing and preparing membrane proteins in DPC-d38 micelles.

Primary Fragment Screening by NMR Spectroscopy

NMR spectroscopy is a powerful technique for fragment screening as it can detect weak binding events and provide structural information about the binding site.[1] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used, where changes in the protein's spectrum upon fragment binding indicate an interaction.

Materials:

  • ¹⁵N-labeled membrane protein in DPC-d38 micelles (typically 50-200 µM)

  • Fragment library (individual fragments or mixtures) dissolved in a compatible solvent (e.g., DMSO-d6)

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O with DPC-d38 above CMC)

  • NMR tubes

Procedure:

  • NMR Setup and Reference Spectrum: a. Prepare the ¹⁵N-labeled protein sample in the NMR buffer. b. Acquire a high-quality reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control.

  • Fragment Addition: a. Add a small aliquot of the fragment stock solution (typically to a final concentration of 100-500 µM for each fragment) to the protein sample. The final DMSO-d6 concentration should be kept low (<5%) to avoid protein denaturation.

  • Data Acquisition: a. Acquire a 2D ¹H-¹⁵N HSQC spectrum for each fragment or fragment mixture.

  • Data Analysis: a. Process and analyze the spectra. Compare the spectra of the protein with and without fragments. b. Hit Identification: A significant chemical shift perturbation (CSP) or line broadening of specific protein resonances upon fragment addition indicates binding. c. Deconvolution (for mixtures): If screening mixtures, individual fragments from the hit mixtures need to be tested separately to identify the active binder.

Data Analysis for NMR Fragment Screening:

  • Chemical Shift Perturbation (CSP): Calculate the weighted average chemical shift change for each backbone amide resonance using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2).

  • Line Broadening: A significant decrease in peak intensity or disappearance of a peak can indicate binding in the intermediate exchange regime on the NMR timescale.

  • Binding Site Mapping: Residues with significant CSPs or line broadening can be mapped onto the protein's structure (if available) to identify the fragment's binding site.

Primary Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip.[7] It provides real-time kinetic and affinity data.

Materials:

  • Purified membrane protein in DPC-d38 micelles

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DPC-d38, pH 7.4)

  • Fragment library dissolved in running buffer

Procedure:

  • Protein Immobilization: a. Immobilize the membrane protein onto the sensor chip surface via amine coupling or other suitable chemistry. A reference surface without the protein should be prepared in parallel to subtract non-specific binding.

  • Assay Development: a. Optimize immobilization levels and running buffer conditions, including the DPC-d38 concentration, to ensure a stable baseline and minimal non-specific binding.

  • Fragment Screening: a. Inject fragments at a single high concentration (e.g., 200 µM) over the protein and reference surfaces. b. Monitor the binding response in real-time.

  • Data Analysis: a. Hit Identification: Fragments that show a significantly higher binding response on the protein surface compared to the reference surface are considered hits. b. Data Quality Control: Monitor the stability of the immobilized protein and the reproducibility of control injections throughout the screen.

Data Analysis for SPR Fragment Screening:

  • Reference Subtraction: Subtract the signal from the reference channel from the signal of the active channel to correct for bulk refractive index changes and non-specific binding.

  • Response Level: Hits are typically identified based on a response threshold that is significantly above the background noise.

  • Binding Kinetics: For confirmed hits, dose-response experiments can be performed to determine the binding affinity (KD) and kinetic parameters (ka and kd).

Primary Fragment Screening by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).[8][9]

Materials:

  • Purified membrane protein in DPC-d38 micelles

  • ITC instrument

  • ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.0, with DPC-d38)

  • Fragment library dissolved in ITC buffer

Procedure:

  • Sample Preparation: a. Prepare the protein solution in the ITC cell and the fragment solution in the injection syringe. The buffer for both must be identical to minimize heats of dilution. b. The DPC-d38 concentration should be the same in both the cell and the syringe.

  • ITC Experiment: a. Perform a series of injections of the fragment solution into the protein solution. b. A control experiment, injecting the fragment into buffer alone, should be performed to measure the heat of dilution.

  • Data Analysis: a. Hit Identification: A significant heat change upon injection, after subtracting the heat of dilution, indicates binding. b. Integrate the heat flow peaks to obtain the heat change per injection.

Data Analysis for ITC Fragment Screening:

  • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

  • Thermodynamic Parameters: Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

Hit Validation and Secondary Screens

Hits identified from primary screens are often weak and require thorough validation to eliminate false positives and prioritize compounds for further development.

Hit Validation Workflow

Workflow for Hit Validation and Secondary Screening

G cluster_validation Hit Validation and Characterization primary_hits Primary Hits from NMR, SPR, or ITC resynthesis Resynthesis and QC of Hits primary_hits->resynthesis dose_response Dose-Response Analysis (NMR, SPR, or ITC) resynthesis->dose_response kd_determination Determine Binding Affinity (KD) dose_response->kd_determination orthogonal_validation Orthogonal Method Validation kd_determination->orthogonal_validation competition_assay Competition Assay with Known Ligand orthogonal_validation->competition_assay sar Structure-Activity Relationship (SAR) by Analogs competition_assay->sar validated_hits Validated Hits for Lead Optimization sar->validated_hits

Caption: A general workflow for the validation and characterization of fragment hits.

Dose-Response Analysis

For each confirmed hit, a dose-response experiment should be performed to determine its binding affinity (KD).

  • NMR: Titrate increasing concentrations of the fragment into the ¹⁵N-labeled protein and monitor the CSPs. The KD can be determined by fitting the titration curve.

  • SPR: Inject a series of fragment concentrations over the immobilized protein and measure the steady-state binding response. The KD can be determined by plotting the response against the fragment concentration and fitting to a 1:1 binding model.

  • ITC: Perform a full titration experiment to obtain a complete binding isotherm, from which the KD can be accurately determined.

Competition Assays

If a known ligand for the target protein exists, competition assays can be used to confirm that the fragment binds to the same site.

  • NMR: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein saturated with the known ligand, and then add the fragment. If the fragment binds to the same site, no further CSPs will be observed, or the resonances will shift back towards their apo state.

  • SPR: Co-inject the fragment with the known ligand. A decrease in the binding response of the known ligand indicates competition.

  • ITC: Titrate the fragment into a solution of the protein pre-saturated with the known ligand. A reduced or absent binding signal compared to the titration without the competitor indicates binding to the same site.[9]

Conclusion

This compound is an indispensable tool for the fragment-based screening of membrane proteins, particularly when using NMR spectroscopy. Its ability to solubilize and stabilize these challenging targets in a membrane-mimetic environment, while minimizing background signals, enables the reliable detection of weak fragment binding. The protocols and data analysis guidelines presented here provide a framework for researchers to design and execute successful FBDD campaigns against membrane protein targets. Careful optimization of experimental conditions and thorough hit validation using orthogonal biophysical methods are crucial for advancing promising fragments into lead compounds.

References

Application Notes and Protocols for Reconstituting Ion Channels with Dodecylphosphocholine-d38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reconstitution of ion channels using deuterated Dodecylphosphocholine (DPC-d38). This zwitterionic detergent is a powerful tool for solubilizing and stabilizing membrane proteins for structural and functional studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation for structural analysis in DPC-d38 micelles and a generalized procedure for functional reconstitution into lipid bilayers.

I. Properties of Dodecylphosphocholine-d38

DPC-d38 is the deuterated form of Dodecylphosphocholine, a detergent widely used in membrane protein research. Its amphipathic nature, with a hydrophilic phosphocholine (B91661) headgroup and a 12-carbon alkyl chain, allows it to form stable micelles in aqueous solutions above its Critical Micelle Concentration (CMC).[1] These micelles create a membrane-mimetic environment that can effectively solubilize and stabilize ion channels while often preserving their native conformation. The use of the deuterated form, DPC-d38, is particularly advantageous in proton NMR experiments as it significantly reduces the background signal from the detergent.[2]

II. Quantitative Data Summary

Successful reconstitution of ion channels is dependent on several critical parameters. The following table summarizes recommended starting ranges for key quantitative variables in protocols involving DPC-d38. It is important to note that these values serve as a starting point, and empirical optimization is essential for each specific ion channel and experimental goal.

ParameterRecommended Starting RangeKey Considerations
For Structural Studies (NMR in Micelles)
DPC-d38 Concentration100 mM - 300 mMMust be well above the CMC (~1.5 mM) to ensure micelle formation.[1][3] The optimal concentration depends on the specific protein and desired sample viscosity.
DPC-d38 to Protein Molar Ratio100:1 to 200:1This ratio is crucial for proper protein solubilization and to ensure the protein is embedded in a single micelle.[2]
Protein Concentration0.5 mM - 1.0 mMHigher concentrations are generally preferred for NMR studies to maximize signal-to-noise.
For Functional Reconstitution (into Liposomes)
Initial Lipid Concentration10 mg/mLThis is a common starting concentration for preparing the initial liposome (B1194612) suspension.
Protein to Lipid Molar Ratio1:50 to 1:500This ratio is highly dependent on the specific ion channel and the desired density of channels in the final proteoliposomes.
Incubation Temperature4°C to 37°CThe optimal temperature will depend on the thermal stability of the target ion channel and the phase transition temperature of the lipids used.

III. Experimental Protocols

A. Protocol for NMR Sample Preparation of an Ion Channel in DPC-d38 Micelles

This protocol is adapted from methods used for preparing samples of membrane proteins for structural analysis by NMR spectroscopy.[2][4]

Materials:

  • Lyophilized purified ion channel

  • Perdeuterated this compound (DPC-d38)

  • Hexafluoro-isopropanol (HFIP)

  • NMR Buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃)

  • Lyophilizer

  • Vortex mixer

  • Water bath sonicator

  • NMR tubes (e.g., Shigemi tubes)

Procedure:

  • Co-solubilization in HFIP: Dissolve the lyophilized ion channel and DPC-d38 together in HFIP. A typical starting molar ratio of DPC-d38 to protein is 100:1 to 200:1.[2] The use of HFIP helps to break any protein aggregates and ensures a homogeneous mixture of the protein and detergent.

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes and then lyophilize overnight or until a dry, oily residue remains. This step is to remove the HFIP.

  • Rehydration and Second Lyophilization: Redissolve the residue in a small volume of ultrapure water or a suitable buffer (e.g., 20 mM MES, pH 6.0).[2] Lyophilize the sample again to dryness. This step helps to ensure a more uniform distribution of the protein and detergent.

  • Final Sample Preparation: Dissolve the final lyophilized powder in the desired NMR buffer to the target protein concentration (typically 0.5-1.0 mM).[2] Vortex gently until the solution is clear.

  • Incubation and Transfer: Incubate the sample at a temperature suitable for the protein's stability (e.g., 37°C) for 15-30 minutes to ensure complete micelle formation and protein incorporation.[2]

  • Transfer to NMR Tube: Transfer the final sample to an appropriate NMR tube. For sensitive proteins or long experiments, using a susceptibility-matched Shigemi tube can improve spectral quality.

  • Quality Control: Acquire a preliminary 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the quality of the sample. A well-prepared sample should exhibit sharp and well-dispersed peaks.[2]

B. Generalized Protocol for Functional Reconstitution of an Ion Channel from DPC-d38 Micelles into Liposomes

This protocol provides a general framework for reconstituting an ion channel, initially solubilized in DPC-d38, into a lipid bilayer for functional assays such as electrophysiology or flux assays. This procedure is a synthesis of common reconstitution techniques.

Materials:

  • Ion channel solubilized in DPC-d38 (prepared as in the initial steps of the NMR protocol, but without the final NMR buffer preparation)

  • Lipids (e.g., a mixture of DPhPC, DPPC, and Cholesterol)

  • Reconstitution Buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

  • Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing with appropriate molecular weight cutoff, or size-exclusion chromatography column)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Liposome Preparation:

    • Dry the desired lipids from an organic solvent under a stream of nitrogen gas to form a thin film.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with the reconstitution buffer to a final concentration of 10-20 mg/mL.

    • Subject the lipid suspension to several freeze-thaw cycles to promote the formation of unilamellar vesicles.

    • Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create uniformly sized liposomes.

  • Formation of Mixed Micelles:

    • To the prepared liposome suspension, add the DPC-d38 solubilized ion channel. The desired protein-to-lipid ratio should be determined empirically, with a starting point typically between 1:50 and 1:500 (mol/mol).

    • Gently mix and incubate the mixture at a temperature above the phase transition of the lipids for a period ranging from 30 minutes to a few hours. This allows for the formation of mixed protein-lipid-detergent micelles.

  • Detergent Removal:

    • Remove the DPC-d38 from the mixed micelles to induce the formation of proteoliposomes. This is a critical step and can be achieved by several methods:

      • Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads) to the mixture and incubate with gentle agitation. The beads are then removed by centrifugation. This process may need to be repeated with fresh beads.

      • Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of reconstitution buffer. The buffer should be changed several times over 24-48 hours.

      • Size-Exclusion Chromatography: Pass the mixture through a size-exclusion chromatography column. The larger proteoliposomes will elute before the smaller detergent micelles.

  • Proteoliposome Characterization and Functional Assays:

    • After detergent removal, the resulting proteoliposomes can be collected by ultracentrifugation.

    • The functionality of the reconstituted ion channel can then be assessed using various techniques, such as patch-clamping of giant unilamellar vesicles (GUVs) formed from the proteoliposomes, or by performing ion flux assays using radioactive tracers or fluorescent indicators.

IV. Visualizations

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis Analysis Lyophilized Protein Lyophilized Protein Co_dissolve Co-dissolve in HFIP Lyophilized Protein->Co_dissolve DPC_d38 DPC_d38 DPC_d38->Co_dissolve Lyophilize1 Lyophilize to Dryness (remove HFIP) Co_dissolve->Lyophilize1 Rehydrate Rehydrate in Aqueous Buffer Lyophilize1->Rehydrate Lyophilize2 Lyophilize to Dryness Rehydrate->Lyophilize2 Dissolve_NMR Dissolve in Final NMR Buffer Lyophilize2->Dissolve_NMR Incubate Incubate for Micelle Formation Dissolve_NMR->Incubate Transfer_NMR Transfer to NMR Tube Incubate->Transfer_NMR NMR_QC NMR Quality Control (1D/2D Spectra) Transfer_NMR->NMR_QC

Caption: Workflow for NMR Sample Preparation in DPC-d38 Micelles.

experimental_workflow_functional cluster_liposome_prep Liposome Preparation cluster_reconstitution Reconstitution cluster_analysis_functional Analysis Dry_Lipids Dry Lipids (Thin Film) Hydrate_Lipids Hydrate with Buffer Dry_Lipids->Hydrate_Lipids Extrude Extrude for Uniform Size Hydrate_Lipids->Extrude Mix Mix Liposomes and Solubilized Channel Extrude->Mix Solubilized_Channel DPC-d38 Solubilized Ion Channel Solubilized_Channel->Mix Incubate_Mixed Incubate to Form Mixed Micelles Mix->Incubate_Mixed Detergent_Removal Detergent Removal (e.g., Bio-Beads, Dialysis) Incubate_Mixed->Detergent_Removal Proteoliposomes Proteoliposomes Detergent_Removal->Proteoliposomes Functional_Assay Functional Assays (e.g., Patch-Clamp, Flux Assay) Proteoliposomes->Functional_Assay

Caption: Workflow for Functional Reconstitution into Liposomes.

logical_relationship Ion_Channel Ion Channel Protein Solubilized_Complex Solubilized Protein-Detergent Complex Ion_Channel->Solubilized_Complex DPC_d38_Monomers DPC-d38 Monomers DPC_d38_Micelle DPC-d38 Micelle DPC_d38_Monomers->DPC_d38_Micelle > CMC DPC_d38_Micelle->Solubilized_Complex Solubilization Reconstituted_Channel Functionally Reconstituted Ion Channel Solubilized_Complex->Reconstituted_Channel Detergent Removal Lipids Lipid Bilayer (Liposome) Lipids->Reconstituted_Channel Incorporation

Caption: Logical Relationship of Components in Reconstitution.

References

Dodecylphosphocholine-d38 (DPC-d38): Application Notes and Protocols for Biophysical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of deuterated dodecylphosphocholine (B1670865) (DPC-d38) in various biophysical assays. DPC-d38 is a valuable zwitterionic detergent analog, where the hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry (MS). Its ability to form micelles that mimic cell membranes makes it an essential tool for studying the structure, function, and interactions of membrane proteins and for applications in drug discovery.

Physicochemical Properties of DPC-d38

DPC-d38 shares similar physicochemical properties with its non-deuterated counterpart, DPC. These properties are crucial for designing and interpreting biophysical experiments.

PropertyValueConditions
Chemical Formula C₁₇D₃₈NO₄P
Molecular Weight 389.7 g/mol
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMVaries with temperature and ionic strength.[1]
Aggregation Number 44 ± 5 to 70-80Dependent on concentration, temperature, and ionic strength.[1]
Appearance White crystalline solid
Solubility Soluble in water and various organic solvents

Applications in Biophysical Assays

Nuclear Magnetic Resonance (NMR) Spectroscopy

DPC-d38 is extensively used in solution NMR studies of membrane proteins. The deuteration of the detergent minimizes its signals in ¹H-NMR spectra, thereby reducing spectral overlap and allowing for the clear observation of signals from the protein of interest.[2]

Key Applications:

  • Structure Determination: DPC-d38 micelles provide a membrane-mimetic environment that helps to solubilize and stabilize membrane proteins in a folded state, which is essential for high-resolution structure determination by NMR.[1]

  • Protein-Ligand Interaction Studies: By monitoring changes in the NMR spectra of a protein upon the addition of a ligand (e.g., a drug candidate), DPC-d38 facilitates the characterization of binding events, including mapping of the binding site and determination of binding affinities.

  • Dynamics and Folding Studies: NMR experiments in DPC-d38 micelles can provide insights into the conformational dynamics and folding pathways of membrane proteins.

Experimental Workflow for Membrane Protein NMR using DPC-d38

cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_output Output Protein Expression Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Reconstitution Reconstitution Protein Purification->Reconstitution Solubilize in DPC-d38 NMR Sample NMR Sample Reconstitution->NMR Sample Buffer exchange & concentration Data Acquisition Data Acquisition NMR Sample->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Resonance Assignment Resonance Assignment Data Processing->Resonance Assignment Structure Calculation Structure Calculation Resonance Assignment->Structure Calculation Interaction Analysis Interaction Analysis Resonance Assignment->Interaction Analysis 3D Structure 3D Structure Structure Calculation->3D Structure Binding Affinity Binding Affinity Interaction Analysis->Binding Affinity cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Reconstitution cluster_analysis LC-MS Analysis cluster_quant Quantification Biological Sample Biological Sample Add DPC-d38 IS Add DPC-d38 IS Biological Sample->Add DPC-d38 IS Analyte Standards Analyte Standards Analyte Standards->Add DPC-d38 IS Lipid Extraction Lipid Extraction Add DPC-d38 IS->Lipid Extraction Reconstitution Reconstitution Lipid Extraction->Reconstitution LC-MS Injection LC-MS Injection Reconstitution->LC-MS Injection Peak Area Integration Peak Area Integration LC-MS Injection->Peak Area Integration Calculate Area Ratios Calculate Area Ratios Peak Area Integration->Calculate Area Ratios Generate Calibration Curve Generate Calibration Curve Calculate Area Ratios->Generate Calibration Curve Determine Analyte Concentration Determine Analyte Concentration Generate Calibration Curve->Determine Analyte Concentration cluster_membrane DPC-d38 Micelle GPCR GPCR NMR NMR Spectroscopy GPCR->NMR Structural Analysis Ligand Drug Candidate Ligand->GPCR Binding Conformational_Change Conformational Change NMR->Conformational_Change Detects Downstream_Signaling Inference of Downstream Signaling Conformational_Change->Downstream_Signaling Leads to

References

Troubleshooting & Optimization

Dodecylphosphocholine-d38 (DPC-d38) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Dodecylphosphocholine-d38 (DPC-d38).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPC-d38) and what is its primary application?

A1: this compound (DPC-d38) is the deuterated form of DPC, a zwitterionic detergent. It is widely used for solubilizing, stabilizing, and purifying membrane proteins for structural and functional studies, particularly solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The deuteration makes it suitable for proton NMR experiments by minimizing solvent interference in the spectra.

Q2: What is the Critical Micelle Concentration (CMC) of DPC-d38 and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to self-assemble into aggregates called micelles.[1] For DPC, the CMC is typically in the range of 1.1 mM to 1.5 mM in aqueous solutions.[1][2][4] It is crucial to work at concentrations well above the CMC to ensure the formation of stable micelles, which create a membrane-mimetic environment necessary for solubilizing and stabilizing membrane proteins.[1]

Q3: What factors can influence the CMC and solubility of DPC-d38?

A3: The CMC and overall solubility of DPC-d38 are not fixed values and can be significantly influenced by experimental conditions such as:

  • Temperature: Changes in temperature can affect the thermodynamics of micelle formation.[1][5]

  • pH: The pH of the buffer can impact the charge state of the phosphocholine (B91661) headgroup and any protein in the solution.[1][5]

  • Ionic Strength: The concentration of salts (e.g., NaCl, KCl) in the buffer can alter the CMC. For instance, the CMC of DPC decreases with the addition of lithium chloride.[1][6]

Q4: In which solvents is DPC-d38 soluble?

A4: DPC-d38 is a crystalline solid that is soluble in various organic solvents and aqueous buffers.[3][7] Specific solubility data is summarized in the table below.

Data Presentation: Solubility & Properties

Table 1: Solubility of this compound in Various Solvents
SolventSolubility
PBS (pH 7.2)25 mg/mL
Dimethylformamide (DMF)16 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)16 mg/mL
Ethanol (B145695)15 mg/mL
Data sourced from Cayman Chemical product information sheets.[3][8]
Table 2: Key Physicochemical Properties of DPC
PropertyValue / RangeNotes
Molecular Weight (d-38)389.7 g/mol Deuterated form.[3]
Molecular Weight (unlabeled)351.5 g/mol [2]
Critical Micelle Conc. (CMC)1.1 - 1.5 mMIn aqueous solution; influenced by temperature and ionic strength.[1][2][4]
Aggregation Number44 - 71The number of monomers per micelle; varies with concentration and temperature.[6]
Typical NMR Concentration75 - 300 mMWell above the CMC to ensure stable micelles for protein studies.[6]

Troubleshooting Guide

Problem: My DPC-d38 solution is cloudy or has visible precipitate.

This is a common issue indicating that the DPC-d38 has not fully dissolved or has precipitated out of solution.

CauseTroubleshooting Steps & Solutions
Concentration Exceeds Solubility Limit The concentration of DPC-d38 may be too high for the chosen buffer system. Solution: Cross-reference your concentration with the known solubility limits (see Table 1). If preparing a stock, consider using an organic solvent like DMSO or ethanol before diluting into your final aqueous buffer.[9]
Inadequate Dissolution Technique DPC-d38 is a crystalline solid and may require energy to dissolve completely.[7] Solution: After adding the DPC-d38 powder to your buffer, vortex the solution gently but thoroughly. Avoid vigorous shaking to prevent excessive foaming.[6] Brief sonication in a water bath can help break up aggregates and improve dissolution.[10][9]
Low Temperature A decrease in temperature can significantly lower the solubility of detergents, causing them to precipitate.[11] This is common when moving solutions from room temperature to 4°C for storage. Solution: Gently warm the solution to room temperature or the experimental temperature (e.g., 25-37°C) to redissolve the detergent.[9][11] Always ensure the solution is clear before use.
Inappropriate Buffer Conditions The pH or ionic strength of your buffer may be antagonizing solubility.[5] Proteins are often least soluble at their isoelectric point (pI), and buffer conditions can exacerbate this. Solution: Optimize your buffer. Ensure the pH is not at the protein's pI. You may need to screen different buffer pH values or ionic strengths to find the optimal conditions for both DPC-d38 and your protein of interest.[12][13]

Problem: My protein precipitates after being added to the DPC-d38 solution.

CauseTroubleshooting Steps & Solutions
DPC-d38 Concentration Below CMC If the final DPC-d38 concentration is not sufficiently above the CMC, micelles will not form properly to solubilize the membrane protein. Solution: Ensure the final DPC concentration is well above the ~1.5 mM CMC. For NMR studies, concentrations are typically much higher (e.g., 100-150 mM).[6][14]
Suboptimal Detergent-to-Protein Ratio An incorrect ratio of detergent to protein can lead to aggregation.[12] Solution: This ratio often needs to be determined empirically. A common starting point is a 10:1 detergent-to-protein mass ratio.[10] Try screening a range of ratios to find the optimal condition for your specific protein.
Buffer Incompatibility The buffer may be suitable for the detergent alone, but not for the protein-detergent complex. Solution: Consider adding stabilizing agents to your buffer. Additives like 5-20% glycerol (B35011) or low concentrations of salts (50-150 mM NaCl) can help improve protein stability.[5]

Visualizations

DPC_Solubility_Factors cluster_factors Influencing Factors cluster_properties Resulting Properties Temperature Temperature Solubility Overall Solubility Temperature->Solubility CMC CMC Value Temperature->CMC pH pH pH->Solubility Ionic_Strength Ionic Strength (e.g., NaCl) Ionic_Strength->Solubility Ionic_Strength->CMC Concentration DPC-d38 Concentration Micelle_Formation Micelle Formation & Stability Concentration->Micelle_Formation CMC->Micelle_Formation Micelle_Formation->Solubility Affects Apparent Solubility of Proteins

Caption: Factors influencing DPC-d38 solubility and micelle properties.

Experimental Protocols

Protocol 1: Basic Preparation of a DPC-d38 Aqueous Solution

This protocol outlines the steps for preparing a simple aqueous solution of DPC-d38 micelles.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). Ensure the water used is of high purity and the buffer has been filtered.[10][6]

  • Weigh DPC-d38: In a clean vial, accurately weigh the required amount of DPC-d38 powder to achieve the desired final concentration above the CMC (e.g., for 1 mL of a 150 mM solution, weigh 58.46 mg).

  • Dissolution: Add the prepared buffer to the vial containing the DPC-d38 powder to the final desired volume.

  • Homogenization: Cap the vial and mix using a vortex until the powder is fully dissolved. Avoid vigorous shaking that creates excessive foam.[6] The final solution should be completely clear and colorless. If dissolution is slow, brief sonication in a water bath may be applied.

  • Pre-use Check: Before adding your protein or peptide, always visually inspect the solution to ensure no precipitation has occurred, especially if the solution has been stored at a lower temperature.

Protocol 2: Reconstitution of a Membrane Protein into DPC-d38 Micelles for NMR

This protocol is a common method for preparing a membrane protein sample for structural analysis by NMR spectroscopy.[10][15]

  • Co-solubilization (Optional, using Organic Solvent): For highly hydrophobic proteins or to break aggregates, dissolve the lyophilized (freeze-dried) protein and DPC-d38 together in hexafluoro-isopropanol (HFIP). A DPC-to-protein molar ratio of 100:1 to 200:1 is typical.[10][15]

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes and then lyophilize overnight until a dry, oily residue remains. This step completely removes the HFIP.[10][15]

  • Rehydration: Redissolve the residue in a small volume of high-purity water or your target NMR buffer (e.g., 20 mM MES, pH 6.0). This step is critical for the proper formation of mixed protein-detergent micelles.[10]

  • Second Lyophilization: Freeze and lyophilize the sample again to achieve a dry, fluffy powder. This ensures the removal of all residual solvents.[10]

  • Final Sample Preparation: Dissolve the final lyophilized powder in the desired NMR buffer (e.g., 90% H₂O / 10% D₂O with 20 mM MES, 50 mM NaCl, pH 6.0) to the target protein concentration (typically 0.5-1.0 mM).[10]

  • Equilibration: Vortex gently until the solution is clear. Incubate the sample at a temperature suitable for the protein's stability (e.g., 37°C) for 15-30 minutes to ensure complete micelle formation and protein incorporation.[10]

  • Quality Control: Transfer the final, clear solution to an NMR tube. It is highly recommended to acquire a preliminary 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the sample quality. A well-prepared sample should exhibit sharp and well-dispersed peaks.[10]

Protein_Reconstitution_Workflow cluster_prep Preparation Stage cluster_micelle Micelle Formation Stage cluster_final Final Sample Stage A 1. Weigh Lyophilized Protein & DPC-d38 B 2. Co-dissolve in HFIP (Optional) A->B C 3. Lyophilize to Dryness (Removes HFIP) B->C D 4. Rehydrate with Aqueous Buffer C->D E 5. Lyophilize Again to Create Dry Powder D->E F 6. Dissolve in Final NMR Buffer E->F G 7. Incubate to Equilibrate (e.g., 37°C) F->G H 8. Transfer to NMR Tube G->H I 9. Quality Control (1D/2D NMR) H->I

References

Technical Support Center: Dodecylphosphocholine-d38 (DPC-d38)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dodecylphosphocholine-d38 (DPC-d38) in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPC-d38) and what is its primary application?

A1: this compound (DPC-d38) is a deuterated zwitterionic detergent commonly used in the structural determination of membrane proteins by solution Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its deuteration reduces the background signal from the detergent in proton NMR experiments, allowing for clearer observation of the protein's signals.[1]

Q2: What is the Critical Micelle Concentration (CMC) of DPC-d38 and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) self-assemble into larger aggregates called micelles. For DPC-d38, the CMC is approximately 1.5 mM in water.[2][3] Working above the CMC is crucial for solubilizing and stabilizing membrane proteins, as the micelles create a membrane-mimetic environment.[3] If the DPC-d38 concentration falls below the CMC, micelles can disassemble, leading to protein aggregation and precipitation.[4]

Q3: What is the solubility of DPC-d38 in common buffers?

A3: DPC-d38 is soluble in various organic solvents and aqueous buffers. Notably, its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is 25 mg/mL.[2] However, this solubility can be affected by changes in buffer composition, temperature, and the presence of other solutes.

Troubleshooting Guides

Issue 1: DPC-d38 precipitates out of solution upon buffer preparation.

This issue can arise from several factors related to the buffer's physicochemical properties.

Potential Cause A: Suboptimal Buffer pH

  • Explanation: The zwitterionic nature of the phosphocholine (B91661) headgroup means that its charge can be influenced by the buffer's pH. While generally considered stable over a range of pH values, extreme pH levels can affect its solubility.

  • Recommended Solution:

    • Verify Buffer pH: Ensure your buffer pH is within a range of 6.0 to 8.0 for optimal DPC-d38 solubility.

    • Adjust pH Carefully: When preparing your buffer, add acid or base dropwise while monitoring the pH to avoid localized pH extremes that could cause precipitation.

Potential Cause B: High Ionic Strength

  • Explanation: High salt concentrations can lead to a "salting-out" effect, where the solubility of the detergent decreases, causing it to precipitate. The exact tolerance to ionic strength can vary depending on the specific salt used.

  • Recommended Solution:

    • Lower Salt Concentration: If your protocol allows, try reducing the salt concentration (e.g., NaCl, KCl) in your buffer.

    • Test Different Salts: Some salts may have a more pronounced salting-out effect than others. Consider testing alternative salts if high ionic strength is required for your experiment.

    • Gradual Addition: Dissolve DPC-d38 in a low-salt buffer first, and then gradually add a concentrated salt solution to reach the final desired concentration.

Potential Cause C: Low Temperature

  • Explanation: The solubility of some detergents can decrease at lower temperatures. While many experiments are performed at 4°C to enhance protein stability, this can sometimes be problematic for the detergent itself.

  • Recommended Solution:

    • Prepare Solutions at Room Temperature: Prepare your DPC-d38 containing buffers at room temperature to ensure complete dissolution before cooling them down.

    • Gentle Warming: If precipitation is observed upon cooling, gently warm the solution while stirring to redissolve the DPC-d38. Avoid excessive heat, which could degrade the detergent or other buffer components.

    • Cold-Resistant Additives: Consider the inclusion of cryoprotectants like glycerol (B35011) at 10-20% (v/v), which can help maintain solubility at lower temperatures.[5]

Issue 2: DPC-d38 precipitates after the addition of a protein sample.

This is a common issue that often points to protein instability, which then leads to co-precipitation with the detergent.

Potential Cause A: DPC-d38 Concentration Falls Below the CMC

  • Explanation: During experimental steps like dialysis or chromatography, the overall concentration of DPC-d38 can be diluted, potentially falling below its CMC of ~1.5 mM. This leads to micelle breakdown and subsequent protein and detergent precipitation.[4]

  • Recommended Solution:

    • Maintain DPC-d38 Concentration: Ensure that all buffers used throughout your experiment (e.g., dialysis buffers, chromatography running buffers) are supplemented with DPC-d38 at a concentration above the CMC. A concentration of 2-5 times the CMC is often recommended.[3]

Potential Cause B: Inappropriate Buffer pH or Ionic Strength for the Protein

  • Explanation: Proteins are least soluble at their isoelectric point (pI). If the buffer pH is too close to the protein's pI, the protein can aggregate, leading to co-precipitation with DPC-d38.[3] Similarly, the ionic strength of the buffer can affect protein stability.

  • Recommended Solution:

    • Optimize Buffer pH: Adjust the buffer pH to be at least 1-1.5 units away from your protein's pI.

    • Screen Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's stability in the presence of DPC-d38.[4]

Potential Cause C: Inherent Protein Instability in DPC-d38

  • Explanation: While widely used, DPC-d38 can be a relatively harsh detergent for some membrane proteins, leading to their denaturation and precipitation.[6]

  • Recommended Solution:

    • Use Stabilizing Additives: Supplement your buffer with additives known to stabilize membrane proteins.

    • Consider Alternative Detergents: If precipitation persists despite optimization, DPC-d38 may not be the ideal detergent for your protein. Consider screening other detergents with different properties.

Data Summary

Table 1: Physicochemical Properties of DPC-d38

PropertyValueReference(s)
Molecular Weight389.7 g/mol [2]
Critical Micelle Concentration (CMC)~1.5 mM[2][3]
Solubility in PBS (pH 7.2)25 mg/mL[2]
Solubility in DMF16 mg/mL[2]
Solubility in DMSO16 mg/mL[2]
Solubility in Ethanol15 mg/mL[2]

Table 2: Common Stabilizing Additives for DPC-d38 Formulations

Additive ClassExamplesTypical Concentration RangeReference(s)
Polyols/SugarsGlycerol, Sucrose10-20% (v/v)[5]
Amino AcidsL-Arginine, L-Glutamic Acid50-500 mM[7]
Cholesterol DerivativesCholesteryl hemisuccinate (CHS)0.1-1 mg/mL[4][5]
Phospholipids (B1166683)Specific phospholipids (e.g., POPC)Varies (often used to create mixed micelles)[8]

Experimental Protocols

Protocol 1: General Preparation of a DPC-d38 Stock Solution
  • Weigh DPC-d38: Accurately weigh the desired amount of DPC-d38 powder in a sterile container.

  • Add Buffer: Add your chosen buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to the DPC-d38 powder. It is recommended to start with about 80% of the final volume.

  • Dissolve: Gently vortex or stir the solution at room temperature until the DPC-d38 is completely dissolved. Avoid vigorous shaking to prevent excessive foaming.

  • pH Adjustment: If necessary, adjust the pH of the solution to the desired value using a calibrated pH meter.

  • Final Volume: Bring the solution to the final volume with the buffer.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.

  • Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Troubleshooting DPC-d38 Precipitation via a Solubility Screen

This protocol helps determine the optimal buffer conditions for your experiment.

  • Prepare Stock Solutions:

    • High-concentration DPC-d38 stock solution (e.g., 10% w/v) in deionized water.

    • A series of concentrated buffer stocks with varying pH values (e.g., 1 M Tris-HCl at pH 6.0, 7.0, 8.0).

    • A concentrated salt stock solution (e.g., 5 M NaCl).

    • Stock solutions of any stabilizing additives to be tested.

  • Set up a Matrix: In a 96-well plate or microcentrifuge tubes, create a matrix of conditions by varying one parameter at a time (e.g., pH, salt concentration) while keeping others constant.

  • Add DPC-d38: Add the DPC-d38 stock solution to each condition to the final desired concentration.

  • Incubation and Observation: Incubate the samples under the desired experimental conditions (e.g., 4°C, room temperature) for a set period (e.g., 1 hour, 24 hours).

  • Assess Precipitation: Visually inspect for any precipitation or turbidity. For a more quantitative assessment, measure the absorbance at 600 nm (A600). Higher A600 values indicate more precipitation.

  • Identify Optimal Conditions: The conditions with the lowest A600 and no visible precipitate are the most suitable for your experiment.

Visualizations

DPC_Precipitation_Troubleshooting start DPC-d38 Precipitation Observed check_buffer Check Buffer Composition start->check_buffer check_protein Check Protein Stability start->check_protein ph Suboptimal pH? check_buffer->ph ionic_strength High Ionic Strength? check_buffer->ionic_strength temperature Low Temperature? check_buffer->temperature cmc Concentration < CMC? check_protein->cmc protein_instability Inherent Protein Instability? check_protein->protein_instability adjust_ph Adjust pH to 6-8 ph->adjust_ph Yes lower_salt Lower Salt Concentration ionic_strength->lower_salt Yes warm_dissolve Warm Gently to Dissolve temperature->warm_dissolve Yes increase_dpc Increase DPC > CMC cmc->increase_dpc Yes add_stabilizers Add Stabilizers (Glycerol, CHS) protein_instability->add_stabilizers Yes

Caption: A troubleshooting workflow for DPC-d38 precipitation.

DPC_Micelle_Equilibrium cluster_equilibrium monomer DPC-d38 Monomers micelle DPC-d38 Micelle monomer->micelle [DPC] > CMC complex Protein-Micelle Complex micelle->complex + Protein protein Membrane Protein protein->complex below_cmc < CMC above_cmc > CMC

Caption: Equilibrium of DPC-d38 monomers, micelles, and protein complexes.

References

troubleshooting protein aggregation in DPC-d38 micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving protein aggregation issues when using Dodecylphosphocholine-d38 (DPC-d38) micelles.

Frequently Asked Questions (FAQs)

Q1: What is Dodecylphosphocholine (DPC) and why is its deuterated form (DPC-d38) used?

A1: Dodecylphosphocholine (DPC) is a zwitterionic detergent commonly used to extract membrane proteins from their native lipid environment and maintain their solubility in aqueous solutions.[1] Its phosphocholine (B91661) headgroup mimics that of phosphatidylcholine, a major component of eukaryotic cell membranes. DPC is particularly favored for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy because it forms relatively small and uniform micelles, which is advantageous for this technique.[2][3] The deuterated version, DPC-d38, is used in proton NMR experiments to reduce the background signal from the detergent, which would otherwise interfere with the protein's signals.[2][4]

Q2: What is the Critical Micelle Concentration (CMC) of DPC and why is it important for preventing aggregation?

A2: The Critical Micelle Concentration (CMC) is the concentration at which individual DPC monomers self-assemble into micelles.[1][3] For DPC, the CMC is approximately 1.1 mM to 1.5 mM in aqueous solutions.[1][2][5][6] It is crucial to work with a DPC concentration well above the CMC to ensure the formation of stable micelles that can properly encapsulate the hydrophobic regions of the protein, preventing aggregation.[3][7] If the DPC concentration falls below the CMC during experimental steps like dialysis or chromatography, the micelles can break down, leading to protein aggregation.[7]

Q3: My protein aggregates after solubilization with DPC-d38. What are the common causes and solutions?

A3: Protein aggregation in DPC-d38 micelles can stem from several factors:

  • Suboptimal Detergent Concentration: Ensure the DPC-d38 concentration is sufficiently above its CMC in all buffers and steps.[7] An insufficient detergent-to-protein ratio can also lead to aggregation.[7]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer are critical. The pH should ideally be at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and prevent aggregation.[7] Experimenting with different salt concentrations (e.g., 150 mM to 500 mM NaCl) can also help mitigate aggregation.[7][8]

  • Inherent Protein Instability in DPC: DPC can be a harsh detergent for some proteins, leading to destabilization and aggregation.[4][7] Consider screening for milder detergents or adding stabilizing agents to the DPC-d38 micelles.[7]

Q4: Can additives be used to improve protein stability and prevent aggregation in DPC-d38 micelles?

A4: Yes, various additives can enhance protein stability:

  • Cholesterol Derivatives: Cholesteryl hemisuccinate (CHS) is often used to stabilize fragile membrane proteins within micelles.[7]

  • Glycerol (B35011): Typically used at concentrations of 5-20%, glycerol can act as a stabilizing osmolyte.[7]

  • Specific Lipids: Supplementing with phospholipids (B1166683) that are known to interact with your protein in its native environment can improve stability.[7]

  • Ligands/Cofactors: The presence of a known binding partner can often stabilize the protein in its native conformation.[7]

Troubleshooting Guides

Issue 1: Protein Precipitates Immediately Upon Addition of DPC-d38
Possible CauseRecommended Action
DPC-d38 concentration is below the CMC. Ensure the final DPC-d38 concentration is well above 1.5 mM.[7] The initial addition should be from a concentrated stock to avoid significant dilution of the protein sample.
Inappropriate buffer pH or ionic strength. Verify that the buffer pH is at least 1 unit away from the protein's pI.[7] Perform a salt screen (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for solubility.[3]
High experimental temperature. Perform all solubilization and handling steps at 4°C to minimize thermal denaturation and potential protease activity.[3]
Issue 2: Protein is Soluble Initially but Aggregates Over Time or During Purification
Possible CauseRecommended Action
Detergent concentration drops below the CMC during chromatography or dialysis. Ensure all buffers used in subsequent purification steps (e.g., column equilibration, wash, and elution buffers) contain DPC-d38 at a concentration above the CMC.[7]
Suboptimal protein-to-detergent ratio. Empirically determine the optimal detergent-to-protein mass ratio. A common starting point is between 2:1 and 10:1.[3] An excess of detergent can sometimes be destabilizing.[3]
Protein is inherently unstable in DPC-d38 micelles. Screen for stabilizing additives such as glycerol (5-20%), CHS, or specific phospholipids.[7] Consider exchanging DPC-d38 for a milder detergent like DDM or LDAO.[7]

Quantitative Data Summary

Table 1: Physicochemical Properties of Dodecylphosphocholine (DPC)

PropertyValueUnitReferences
Molecular Weight351.47 g/mol [2]
Critical Micelle Concentration (CMC)1.1 - 1.5mM[2][5][6][9][10]
Aggregation Number (N)53 - 70monomers/micelle[2]
Micelle Molecular Weight18,600 - 24,600 g/mol [2]

Table 2: Recommended Starting Concentrations for Troubleshooting

ParameterRecommended Starting RangeKey ConsiderationsReferences
DPC-d38 Concentration for Solubilization>1.5 mM (typically 1-2% w/v)Must be above the CMC in all steps.[2][7]
Protein Concentration2 - 5mg/mLHigher concentrations may require higher detergent ratios.
Salt Concentration (e.g., NaCl)150 - 500mMCan modulate ionic interactions and prevent aggregation.
Glycerol5 - 20% (v/v)Acts as a stabilizing agent.

Experimental Protocols

Protocol 1: Solubilization of a Membrane Protein with DPC-d38 Micelles
  • Membrane Preparation: Isolate the cell membrane fraction containing the protein of interest. Determine the total protein concentration of the membrane fraction.

  • Solubilization Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing protease inhibitors.

  • DPC-d38 Stock Solution: Prepare a concentrated stock solution of DPC-d38 (e.g., 10% w/v) in the solubilization buffer.

  • Solubilization:

    • Thaw the membrane fraction on ice.

    • In a microcentrifuge tube, combine the membrane fraction with the solubilization buffer.

    • Add the DPC-d38 stock solution to achieve a final concentration well above the CMC (a typical starting point is 1-2% w/v) and a detergent-to-protein mass ratio of around 10:1.[2][11]

    • Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., using an end-over-end rotator).[2][11]

  • Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g for 1 hour at 4°C) to pellet the insoluble membrane debris.[11]

  • Collection: Carefully collect the supernatant, which contains the DPC-d38-solubilized membrane protein, for downstream purification and analysis.

Protocol 2: Assessing Protein Stability using Differential Scanning Fluorimetry (nanoDSF)

This protocol outlines a method to measure the melting temperature (Tm) of a membrane protein in DPC-d38 micelles, which is an indicator of its stability.

  • Sample Preparation:

    • Prepare the purified membrane protein in a base buffer containing DPC-d38 above its CMC (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% DPC-d38). The final protein concentration should be between 0.1-1.0 mg/mL.[7]

    • To test the effect of additives, prepare samples with the protein and DPC-d38 in the base buffer, each containing a different additive (e.g., 10% glycerol, 0.5 mg/mL CHS).

  • nanoDSF Measurement:

    • Load the samples into nanoDSF capillaries.

    • Place the capillaries in the instrument.

    • Set the instrument to increase the temperature at a defined rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

    • The instrument will monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.

  • Data Analysis:

    • The ratio of the fluorescence intensities (F350/F330) is plotted against temperature.

    • The midpoint of the unfolding transition in the resulting curve is the melting temperature (Tm).

    • A higher Tm indicates greater protein stability under that specific condition.

Visualizations

Troubleshooting_Workflow start Protein Aggregation in DPC-d38 Micelles check_dpc Is DPC-d38 concentration >1.5 mM in all buffers? start->check_dpc increase_dpc Increase DPC-d38 concentration in all purification buffers. check_dpc->increase_dpc No check_buffer Are buffer conditions (pH, salt) optimal? check_dpc->check_buffer Yes increase_dpc->check_buffer end_success Protein is Stable increase_dpc->end_success optimize_buffer Screen different pH values (away from pI) and salt concentrations (150-500 mM). check_buffer->optimize_buffer No check_additives Have stabilizing additives been tested? check_buffer->check_additives Yes optimize_buffer->check_additives optimize_buffer->end_success add_stabilizers Add stabilizers to micelles (e.g., glycerol, CHS). check_additives->add_stabilizers No consider_detergent Protein may be inherently unstable in DPC-d38. check_additives->consider_detergent Yes add_stabilizers->consider_detergent add_stabilizers->end_success switch_detergent Consider milder detergents (e.g., DDM) or alternative scaffolds (e.g., Nanodiscs). consider_detergent->switch_detergent switch_detergent->end_success

Caption: Troubleshooting workflow for protein aggregation in DPC-d38 micelles.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis membranes Isolated Membranes solubilize Incubate at 4°C (1-4 hours) membranes->solubilize buffer Solubilization Buffer + DPC-d38 buffer->solubilize centrifuge High-Speed Centrifugation solubilize->centrifuge supernatant Solubilized Protein centrifuge->supernatant nanoDSF nanoDSF (Thermal Ramp) supernatant->nanoDSF tm_analysis Determine Tm (Melting Temp) nanoDSF->tm_analysis compare Compare Tm with/without additives tm_analysis->compare

Caption: Experimental workflow for protein solubilization and stability analysis.

References

Technical Support Center: Optimizing Dodecylphosphocholine-d38 (DPC-d38) for Protein NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dodecylphosphocholine-d38 (DPC-d38) to protein ratios for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to preparing membrane protein samples in DPC micelles for high-resolution NMR studies.

Troubleshooting Guides

This section provides detailed guides in a question-and-answer format to address specific problems you may encounter during your experiments.

Issue 1: Poor Signal-to-Noise or No Signal in ¹H-¹⁵N HSQC Spectra

Q: I have prepared my protein sample in DPC-d38 micelles, but the ¹H-¹⁵N HSQC spectrum shows very weak signals or no signals at all. What could be the problem and how can I fix it?

A: Poor signal-to-noise in your HSQC spectrum can arise from several factors, from sample preparation to the stability of your protein in the micellar environment. Here is a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

  • Improper Protein Insertion into Micelles: Direct dissolution of a protein into a DPC solution can sometimes result in poor insertion into the micelle, leading to aggregation and signal loss.[1]

    • Solution: A co-solubilization and lyophilization approach is often more effective. Dissolve the protein and DPC-d38 together in an organic solvent like hexafluoro-isopropanol (HFIP), sonicate, and then lyophilize the mixture. This powder can then be resolubilized in your NMR buffer.[1]

  • Protein Aggregation: The protein may be aggregating at the concentration used.

    • Solution: Try optimizing the protein concentration. While higher concentrations are generally preferred for better signal-to-noise, some proteins are more prone to aggregation.[2][3] It may be necessary to work at a lower protein concentration (e.g., 0.1 mM) for initial screening.[2][3]

  • Suboptimal DPC-d38 to Protein Ratio: An incorrect ratio can lead to either exposed hydrophobic regions of the protein (too little DPC) or an excess of empty micelles that can affect spectral quality.

    • Solution: Systematically screen a range of DPC-d38 to protein molar ratios. A common starting point is 100:1, but the optimal ratio is highly protein-dependent and can range from 100:1 to 500:1.[2]

  • Incorrect DPC-d38 Concentration: The total DPC concentration should be well above its Critical Micelle Concentration (CMC) to ensure the formation of stable micelles.[2]

    • Solution: Ensure your final DPC-d38 concentration is in the range of 100-300 mM.[1][2]

Issue 2: Broad NMR Signals and Low Spectral Resolution

Q: My NMR spectra show broad lines, making resonance assignment and structural analysis difficult. What are the common causes and how can I improve the resolution?

A: Broad NMR signals typically indicate slow molecular tumbling of the protein-micelle complex. DPC is often chosen for its ability to form relatively small micelles that tumble rapidly in solution, which is crucial for obtaining high-resolution NMR spectra.[2][4] However, several factors can lead to line broadening.

Possible Causes & Solutions:

  • Large Protein-Micelle Complex Size: The overall size of the protein-micelle complex may be too large, leading to a long rotational correlation time.

    • Solution 1: Optimize the DPC-d38 to protein ratio. An excess of DPC can sometimes lead to larger micelles. Conversely, too little DPC might not adequately shield the hydrophobic regions of the protein, causing aggregation and larger particle sizes.

    • Solution 2: Increase the sample temperature. Higher temperatures can decrease the viscosity of the solution and increase the tumbling rate of the protein-micelle complex, leading to sharper lines.[2] Typical temperature ranges are 25-50 °C.[2]

  • Protein Dynamics: The protein itself may have inherent conformational exchange on a timescale that leads to line broadening.

    • Solution: Experiment with different temperatures and buffer conditions (pH, ionic strength) to potentially shift these dynamics into a more favorable regime for NMR.

  • Sample Heterogeneity: The sample may contain a mixture of different oligomeric states or aggregated species.

    • Solution: Further optimize the purification of your protein and the sample preparation protocol. Consider using size-exclusion chromatography (SEC) immediately before NMR sample preparation to ensure a monodisperse sample.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of DPC-d38 that I should be aware of?

A1: Understanding the properties of DPC-d38 is crucial for designing your experiments. Key parameters include its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which DPC monomers begin to self-assemble into micelles.[5][6] The aggregation number is the average number of DPC monomers per micelle.[7]

PropertyValueConditions/Notes
Molecular Weight 389.7 g/mol For the d38 isotopologue.[8][9][10][11]
Critical Micelle Concentration (CMC) ~1.5 mMIn aqueous solution at 25°C with 50 mM NaCl.[2][8][10]
Aggregation Number 44 - 80Varies with DPC concentration, temperature, and the presence of a solubilized protein.[2]
Micelle Molecular Weight ~25-28 kDaAt 25°C with 50 mM NaCl.[2]

Q2: What are the typical experimental parameters for in-solution NMR of membrane proteins in DPC-d38 micelles?

A2: The optimal parameters are protein-dependent and require empirical optimization.[2] However, the following table provides a good starting point for your experiments.

ParameterTypical Range/ValueNotes
Protein Concentration 0.1 - 1.0 mMHigher concentrations generally yield better signal-to-noise.[2][3]
DPC-d38 Concentration 100 - 300 mMMust be well above the CMC to ensure stable micelle formation.[1][2]
Protein:DPC Molar Ratio 1:100 to 1:500Highly protein-dependent and requires careful optimization.[2]
pH 6.0 - 8.0Chosen to optimize protein stability and solubility.[2]
Temperature 25 - 50 °CHigher temperatures can improve spectral quality by reducing correlation times.[2]
NMR Buffer 20-50 mM Phosphate or TrisOften contains 50-150 mM NaCl.[2]
D₂O Concentration 5-10%For the NMR frequency lock.[2]

Q3: Why is it important to use deuterated DPC (DPC-d38)?

A3: In proton-detected NMR experiments, the signals from the abundant protons of the DPC detergent would overwhelm the signals from the protein of interest. By using perdeuterated DPC (DPC-d38), where all the non-exchangeable protons are replaced with deuterium, the background signal from the detergent is effectively eliminated, allowing for the clear observation of the protein's NMR signals.

Experimental Protocols

Protocol 1: Membrane Protein Sample Preparation using Co-lyophilization

This protocol is adapted from a method shown to be effective for incorporating a transmembrane peptide into DPC micelles.[1]

Materials:

  • Purified, isotopically labeled membrane protein (lyophilized)

  • This compound (DPC-d38)

  • Hexafluoro-isopropanol (HFIP)

  • NMR Buffer (e.g., 20 mM MES, pH 6.0)

  • Deuterium oxide (D₂O)

Procedure:

  • Co-dissolution: In a clean glass vial, dissolve the purified protein (e.g., 1 mg) and the desired amount of DPC-d38 (e.g., 26.4 mg for a specific peptide example) in approximately 1 mL of HFIP.[1]

  • Sonication: Sonicate the solution for 10 minutes at 50°C to ensure thorough mixing.[1]

  • Lyophilization (Step 1): Lyophilize the mixture until an oily residue remains (typically 12-15 hours).[1]

  • Initial Rehydration and Lyophilization (Step 2): Dissolve the residue in a mixture of NMR buffer and water (e.g., 250 µL of 20 mM MES buffer and 750 µL of water) and lyophilize again until completely dry.[1]

  • Final Sample Preparation:

    • Dissolve the final lyophilized powder in your NMR buffer containing 5-10% D₂O to the desired final protein concentration.[1][2]

    • Vortex gently until all the solid material is dissolved.

    • Incubate for 15 minutes at 37°C.[1]

    • Transfer the sample to a high-quality NMR tube.

    • Centrifuge the NMR tube at a low speed to remove any potential precipitate.[2]

  • Quality Control: Acquire a ¹H-¹⁵N HSQC spectrum to assess the sample quality.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_qc Quality Control & Optimization start Start: Purified Protein & DPC-d38 dissolve Co-dissolve in HFIP start->dissolve sonicate Sonicate dissolve->sonicate lyophilize1 Lyophilize to Oily Residue sonicate->lyophilize1 rehydrate Rehydrate in Buffer/Water lyophilize1->rehydrate lyophilize2 Lyophilize to Dry Powder rehydrate->lyophilize2 final_dissolve Dissolve in NMR Buffer + D2O lyophilize2->final_dissolve transfer Transfer to NMR Tube final_dissolve->transfer acquire_hsqc Acquire 1H-15N HSQC transfer->acquire_hsqc evaluate Evaluate Spectrum acquire_hsqc->evaluate optimize Optimize Ratio/Concentration evaluate->optimize Poor Quality good_spectrum Proceed with NMR Experiments evaluate->good_spectrum Good Quality optimize->start Re-prepare Sample

Caption: Workflow for preparing protein-DPC-d38 samples for NMR.

optimization_logic cluster_troubleshooting Troubleshooting Path start Initial HSQC Shows Poor Quality q_signal Signal-to-Noise Issue? start->q_signal q_broad Broad Lines? q_signal->q_broad No a_ratio Screen DPC:Protein Ratio (e.g., 100:1, 200:1, 300:1) q_signal->a_ratio Yes a_temp Increase Temperature q_broad->a_temp Yes a_buffer Optimize Buffer (pH, Salt) q_broad->a_buffer No a_conc Adjust Protein Concentration a_ratio->a_conc end_node Optimized NMR Sample a_conc->end_node a_temp->a_buffer a_buffer->end_node

Caption: Logic diagram for troubleshooting common NMR spectral issues.

References

Dodecylphosphocholine-d38 (DPC-d38) Solutions: A Technical Guide to Stability and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Dodecylphosphocholine-d38 (DPC-d38) solutions. Adherence to proper preparation and storage protocols is critical for obtaining reliable and reproducible experimental results, particularly in sensitive applications like Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid DPC-d38?

A1: Solid DPC-d38 is a crystalline substance that should be stored at -20°C.[1] Under these conditions, it has a shelf life of at least four years.[1]

Q2: How should I prepare a DPC-d38 stock solution?

A2: To prepare a stock solution, dissolve the crystalline DPC-d38 in the desired buffer. It is soluble in various solvents including ethanol, DMSO, dimethyl formamide (B127407) (DMF), and PBS (pH 7.2).[1][2] For NMR studies, a common practice is to dissolve the weighted DPC-d38 powder in the chosen buffer, followed by gentle vortexing to ensure complete dissolution.[3] To minimize foaming, avoid vigorous shaking.[3]

Q3: What is the recommended storage condition for DPC-d38 solutions?

A3: For short-term storage, DPC-d38 solutions can be kept at 4°C. For long-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: How long are DPC-d38 solutions stable?

A4: The stability of DPC-d38 solutions is dependent on storage conditions, particularly temperature and pH. While solid DPC-d38 is stable for years, solutions are more prone to degradation.[1] For sensitive applications like NMR, it is often recommended to use freshly prepared solutions. One study noted that NMR samples of a peptide in DPC-d38 micelles were stable for over two weeks at 310 K, after which additional peaks began to appear in the spectra, indicating degradation.[4]

Q5: What are the signs of DPC-d38 degradation in solution?

A5: The primary degradation pathway for phosphocholine-containing lipids like DPC-d38 is hydrolysis.[5][6] This process can lead to the formation of byproducts such as lyso-phosphatidylcholine and free fatty acids.[5] In NMR experiments, the presence of these degradation products can manifest as additional, unexpected peaks in the spectrum, as well as changes in the physical properties of the micelles, which may affect the spectral quality.

Q6: How can I minimize the degradation of DPC-d38 solutions?

A6: To minimize hydrolysis, it is recommended to prepare solutions in a buffer with a pH around 6.5, as studies on related phosphatidylcholines have shown the minimum hydrolysis rate at this pH.[7] Storing solutions frozen at -20°C or -80°C and avoiding multiple freeze-thaw cycles will also help to preserve their integrity. For highly sensitive experiments, using freshly prepared solutions is the best practice.

Troubleshooting Guide for NMR Spectroscopy

Problems encountered during NMR experiments using DPC-d38 micelles can sometimes be attributed to the degradation of the detergent. This guide provides insights into common issues and potential solutions.

Problem Potential Cause Related to DPC-d38 Stability Recommended Solution
Appearance of unexpected peaks in the spectrum Hydrolysis of DPC-d38 can lead to the formation of degradation products like lyso-phosphatidylcholine and free fatty acids, which will have their own NMR signals.Prepare a fresh DPC-d38 solution. If the problem persists, consider purifying the DPC-d38 or acquiring it from a different supplier.
Poor spectral resolution or broad lineshapes Changes in micelle size and homogeneity due to the accumulation of degradation products can lead to suboptimal spectral quality.Use a freshly prepared DPC-d38 solution. Ensure the DPC-d38 concentration is well above the critical micelle concentration (CMC) to promote the formation of uniform micelles.
Inconsistent results between experiments The use of DPC-d38 solutions of varying ages and storage conditions can introduce variability in micelle properties and, consequently, in the experimental results.Standardize the preparation and storage protocol for DPC-d38 solutions. Always use solutions that have been stored for a similar duration under the same conditions.
Sample precipitation over time The accumulation of insoluble degradation products can lead to sample precipitation.Prepare a fresh sample using a newly prepared DPC-d38 solution.

Experimental Protocols

Protocol 1: Preparation of DPC-d38 Stock Solution

This protocol describes the preparation of a 100 mM DPC-d38 stock solution, a common concentration for NMR studies.

Materials:

  • This compound (DPC-d38), solid

  • Buffer of choice (e.g., 20 mM sodium phosphate, pH 6.5)

  • Analytical balance

  • Volumetric flask

  • Vortex mixer

Procedure:

  • Calculate the required mass of DPC-d38: For 10 mL of a 100 mM solution (Molecular Weight of DPC-d38 ≈ 389.7 g/mol ), the required mass is: 0.1 mol/L * 0.01 L * 389.7 g/mol = 0.3897 g or 389.7 mg.

  • Weigh the DPC-d38: Accurately weigh the calculated amount of solid DPC-d38.

  • Dissolve in buffer: Transfer the weighed DPC-d38 into a 10 mL volumetric flask. Add approximately half the final volume of the desired buffer.

  • Homogenize: Gently vortex the solution until the DPC-d38 is completely dissolved. Avoid vigorous shaking.

  • Adjust to final volume: Once the DPC-d38 is fully dissolved, add the buffer to the 10 mL mark.

  • Mix and store: Invert the flask several times to ensure a homogenous solution. For immediate use, the solution can be stored at 4°C. For long-term storage, aliquot and freeze at -20°C or -80°C.

Visualizations

DPC_d38_Preparation_Workflow cluster_prep Preparation cluster_storage Storage Calculate Mass Calculate Mass Weigh DPC-d38 Weigh DPC-d38 Calculate Mass->Weigh DPC-d38 Dissolve in Buffer Dissolve in Buffer Weigh DPC-d38->Dissolve in Buffer Homogenize Homogenize Dissolve in Buffer->Homogenize Adjust Volume Adjust Volume Homogenize->Adjust Volume Ready Solution Ready Solution Adjust Volume->Ready Solution Final Solution Short-term (4°C) Short-term (4°C) Long-term (-20°C / -80°C) Long-term (-20°C / -80°C) Ready Solution->Short-term (4°C) Ready Solution->Long-term (-20°C / -80°C)

Caption: Workflow for the preparation and storage of DPC-d38 solutions.

DPC_Hydrolysis_Pathway DPC-d38 DPC-d38 Hydrolysis Products Lyso-phosphatidylcholine Free Fatty Acid DPC-d38->Hydrolysis Products  Hydrolysis (promoted by non-optimal pH and temperature)

References

Technical Support Center: Dodecylphosphocholine-d38 (DPC-d38)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodecylphosphocholine-d38 (DPC-d38). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with DPC-d38.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (DPC-d38) and what are its primary applications?

A1: this compound (DPC-d38) is a deuterated version of the zwitterionic detergent Dodecylphosphocholine (DPC). Its primary applications are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: It is widely used to solubilize and stabilize membrane proteins for structural and functional studies by solution NMR. The deuteration of the alkyl chain minimizes interference from the detergent in ¹H-NMR spectra.[1]

  • Internal Standard: DPC-d38 serves as an internal standard for the quantification of non-deuterated DPC in various analytical techniques, such as mass spectrometry.[2]

  • Membrane Mimetics: DPC-d38 micelles provide a simplified model of a cell membrane, enabling the study of protein-lipid interactions and the characterization of membrane-associated processes.[3]

Q2: What are the key physicochemical properties of DPC-d38?

A2: Understanding the physicochemical properties of DPC-d38 is crucial for designing and troubleshooting experiments.

PropertyValueNotes
Molecular Weight 389.7 g/mol [2]
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMIn aqueous solution. This value is influenced by temperature, pH, and ionic strength.[3]
Aggregation Number ~54 - 60The number of DPC molecules per micelle. This can be affected by the presence of proteins or other additives.[3]
Solubility Soluble in various solventsSoluble in DMF (16 mg/ml), DMSO (16 mg/ml), Ethanol (B145695) (15 mg/ml), and PBS (pH 7.2, 25 mg/ml).[2]
Storage -20°CFor long-term stability (≥ 4 years).[2]

Q3: My protein precipitates when I add DPC-d38. What is the likely cause and how can I fix it?

A3: Protein precipitation upon addition of DPC-d38 is a common issue that can arise from several factors. The primary reasons include the DPC-d38 concentration being below its Critical Micelle Concentration (CMC), inappropriate buffer conditions (pH or ionic strength), or high experimental temperatures. Ensure the DPC-d38 concentration is well above its CMC (~1.5 mM) to promote micelle formation and protein solubilization. Optimizing the buffer pH to be at least 1-2 units away from the protein's isoelectric point (pI) can also prevent precipitation.[4]

Q4: My protein is soluble in DPC-d38, but it appears to be inactive or unfolded. What can I do?

A4: Loss of protein activity or unfolding in DPC-d38 micelles can occur even if the protein is soluble. This may be due to a suboptimal protein-to-detergent ratio, or the DPC-d38 micelle environment not being a suitable mimic of the native membrane.[5] Experiment with different DPC-d38 to protein ratios and consider adding stabilizing agents like cholesterol derivatives (e.g., CHS) or glycerol (B35011) to the buffer.[4]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Issues in NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Poor spectral quality (broad lines, low signal-to-noise) Protein aggregation within the micelles. Suboptimal DPC-d38 concentration. Sample viscosity is too high.- Optimize the DPC-d38 to protein molar ratio (start with 100:1 to 200:1).[6] - Screen different DPC-d38 concentrations (e.g., 50 mM, 100 mM, 200 mM). - Adjust buffer conditions (pH, ionic strength) to improve protein stability. - Lower the protein concentration if possible.
Artifacts in the NMR spectrum Impurities in the DPC-d38. Residual protonated DPC.- Use high-purity DPC-d38 (≥98 atom % D). - Check the certificate of analysis for the isotopic purity. - Acquire a 1D ¹H spectrum of the DPC-d38 solution alone to identify any impurity signals.
Protein is unstable during long NMR experiments DPC-d38 micelles are not providing sufficient stability. Protein degradation.- Add stabilizing co-solvents like glycerol (5-20% v/v). - Incorporate cholesterol hemisuccinate (CHS) into the micelles. - Add protease inhibitors to the sample.[6]
Issues in Membrane Protein Solubilization & Purification
Issue Potential Cause Troubleshooting Steps
Low solubilization efficiency Insufficient DPC-d38 concentration. Inadequate incubation time or temperature. Inappropriate buffer conditions.- Ensure DPC-d38 concentration is well above the CMC (typically 1-2% w/v).[3] - Increase incubation time (e.g., 1-4 hours) at 4°C with gentle agitation.[6] - Optimize buffer pH to be far from the protein's pI and screen different salt concentrations (e.g., 150-500 mM NaCl).[4]
Protein aggregates after solubilization DPC-d38 concentration drops below the CMC during purification steps (e.g., chromatography, dialysis). The protein is inherently unstable in DPC-d38 micelles.- Ensure all buffers used in subsequent steps contain DPC-d38 at a concentration above the CMC. - Add stabilizing additives like glycerol or CHS. - Consider switching to a milder detergent if the protein remains unstable.
Loss of protein function after purification DPC-d38 is denaturing the protein. Essential lipids or co-factors are stripped away during solubilization.- Use the minimum DPC-d38 concentration required for solubilization. - Reconstitute the protein into a more native-like environment (e.g., liposomes) for functional assays. - Supplement the solubilization buffer with lipids or known co-factors.
Issues in Drug Formulation and Delivery
Issue Potential Cause Troubleshooting Steps
Low drug encapsulation efficiency in liposomes/nanoparticles Poor interaction between the drug and the DPC-d38-containing lipid bilayer. Unfavorable formulation parameters.- Modify the surface charge of the liposomes to enhance electrostatic interactions with the drug. - Optimize the drug-to-lipid ratio. - Screen different preparation methods (e.g., thin-film hydration, ethanol injection).[7]
Instability of the formulation (aggregation, drug leakage) The formulation is not physically stable. DPC-d38 concentration is not optimal.- Include charged lipids or PEGylated lipids in the formulation to improve colloidal stability. - Optimize the DPC-d38 concentration; too high a concentration can sometimes lead to instability. - Characterize the formulation's stability under different storage conditions (temperature, pH).
Toxicity or poor in vivo performance The concentration of DPC-d38 used is cytotoxic. The formulation is rapidly cleared from circulation.- Determine the cytotoxic concentration of DPC-d38 in relevant cell lines. - Modify the surface of the nanoparticles with polyethylene (B3416737) glycol (PEG) to increase circulation time. - Evaluate the biocompatibility of the complete formulation.

III. Experimental Protocols

Protocol for Membrane Protein Solubilization using DPC-d38

This protocol provides a general procedure for solubilizing a membrane protein from E. coli membranes.

Materials:

  • Cell paste from E. coli expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • DPC-d38 stock solution (e.g., 10% w/v in water)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using a French press or sonication.

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Collect the supernatant and ultracentrifuge it (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in Lysis Buffer to a total protein concentration of 5-10 mg/mL. Add the DPC-d38 stock solution to a final concentration of 1-2% (w/v).

  • Incubation: Incubate the mixture for 1-4 hours at 4°C with gentle agitation.

  • Clarification: Ultracentrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Collection: Carefully collect the supernatant containing the solubilized membrane protein in DPC-d38 micelles for further purification.

Protocol for Reconstitution of a Membrane Protein into DPC-d38 Micelles for NMR Studies

This protocol is adapted for preparing a membrane protein sample for solution NMR spectroscopy.[6]

Materials:

  • Lyophilized purified membrane protein

  • DPC-d38 powder

  • Hexafluoro-isopropanol (HFIP)

  • NMR Buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃)

  • Lyophilizer

Procedure:

  • Co-solubilization: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical starting molar ratio of DPC-d38 to protein is 100:1 to 200:1.[6]

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes and then lyophilize until a dry, oily residue remains.

  • Rehydration: Redissolve the residue in a small volume of water or a suitable buffer.

  • Second Lyophilization: Lyophilize the sample again to complete dryness.

  • Final Sample Preparation: Dissolve the final lyophilized powder in the desired NMR buffer to the target protein concentration (typically 0.5-1.0 mM).

  • Incubation: Incubate the sample at a suitable temperature (e.g., 37°C) for 15-30 minutes to ensure complete micelle formation and protein incorporation.[6]

  • Transfer to NMR Tube: Transfer the clear solution to an NMR tube for analysis.

IV. Visualizations

Experimental Workflows

MembraneProteinSolubilization cluster_prep Membrane Preparation cluster_solubilization Solubilization cell_paste Cell Paste lysis Cell Lysis cell_paste->lysis centrifugation1 Low-Speed Centrifugation lysis->centrifugation1 ultracentrifugation1 Ultracentrifugation centrifugation1->ultracentrifugation1 membranes Isolated Membranes ultracentrifugation1->membranes resuspend Resuspend Membranes membranes->resuspend add_dpc Add DPC-d38 (>CMC) resuspend->add_dpc incubate Incubate (4°C) add_dpc->incubate ultracentrifugation2 Ultracentrifugation incubate->ultracentrifugation2 supernatant Solubilized Protein in Micelles ultracentrifugation2->supernatant

Workflow for Membrane Protein Solubilization.

NMRSamplePreparation protein Lyophilized Protein cosolubilize Co-dissolve in HFIP protein->cosolubilize dpc DPC-d38 Powder dpc->cosolubilize lyophilize1 Lyophilize to Dryness cosolubilize->lyophilize1 rehydrate Rehydrate in Aqueous Buffer lyophilize1->rehydrate lyophilize2 Lyophilize to Dryness rehydrate->lyophilize2 dissolve_nmr Dissolve in Final NMR Buffer lyophilize2->dissolve_nmr incubate Incubate for Micelle Formation dissolve_nmr->incubate transfer Transfer to NMR Tube incubate->transfer nmr_qc NMR Quality Control transfer->nmr_qc

NMR Sample Preparation Workflow.
Logical Relationships

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions issue Protein Precipitation / Aggregation cause1 [DPC-d38] < CMC issue->cause1 cause2 Suboptimal Buffer (pH, Ionic Strength) issue->cause2 cause3 Inherent Protein Instability issue->cause3 solution1 Increase [DPC-d38] cause1->solution1 solution2 Optimize Buffer Conditions cause2->solution2 solution3 Add Stabilizers (Glycerol, CHS) cause3->solution3 solution4 Screen Alternative Detergents cause3->solution4

Troubleshooting Logic for Protein Aggregation.

References

Technical Support Center: Dodecylphosphocholine-d38 (DPC-d38) Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Dodecylphosphocholine-d38 (DPC-d38) from experimental samples. DPC-d38, a deuterated version of the zwitterionic detergent DPC, is chemically analogous to its non-deuterated counterpart and is often used in structural biology, particularly NMR spectroscopy. However, excess detergent can interfere with downstream applications, necessitating its removal.

This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during the detergent removal process.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess DPC-d38 from my sample?

A1: Excess DPC-d38 can interfere with various downstream applications. For instance, it can disrupt protein crystallization, interfere with ligand-binding assays, and suppress ionization in mass spectrometry.[1] Removing excess detergent is crucial for obtaining accurate and reliable experimental results.

Q2: What are the primary methods for removing DPC-d38?

A2: The most common methods for removing DPC-d38 include dialysis, size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and the use of specialized detergent removal resins.[2][3] The choice of method depends on factors such as the properties of the target protein, the concentration of the detergent, and the required purity of the final sample.

Q3: How does the Critical Micelle Concentration (CMC) of DPC-d38 affect its removal?

A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For methods like dialysis and size-exclusion chromatography, it is generally easier to remove detergent monomers than the larger micelles.[2][3] DPC has a relatively high CMC (approximately 1.1-1.5 mM), which facilitates its removal by these techniques.[4]

Q4: Will the methods for removing DPC also work for DPC-d38?

A4: Yes. DPC-d38 is a deuterated analog of DPC. Its physicochemical properties, including its CMC and micelle size, are nearly identical to those of DPC. Therefore, the removal methods are interchangeable.

Q5: How can I maintain the stability of my protein during DPC-d38 removal?

A5: Maintaining protein stability is critical. This can be achieved by optimizing buffer conditions (pH, ionic strength), working at low temperatures (e.g., 4°C), and minimizing the number of processing steps.[5][6][7] For membrane proteins, the gradual removal of detergent is often preferred to prevent aggregation and precipitation.[4]

Troubleshooting Guides

Issue 1: Protein Precipitation or Aggregation During Detergent Removal
  • Possible Cause: The rate of detergent removal is too rapid, causing the hydrophobic regions of the protein to be exposed and aggregate.

  • Troubleshooting Steps:

    • Slow down the removal process: For dialysis, use a smaller pore size dialysis membrane or reduce the frequency of buffer changes.[8] For chromatography-based methods, use a slower flow rate.

    • Use a stabilizing agent: Include glycerol (B35011) (10-20%) or other stabilizing osmolytes in the buffer to help maintain protein solubility.[6]

    • Consider a different method: Detergent removal resins can sometimes offer a more controlled removal process.

Issue 2: Low Protein Recovery After Detergent Removal
  • Possible Cause: The protein may be binding non-specifically to the chromatography resin or dialysis membrane. For very dilute samples, loss can be more significant.[9]

  • Troubleshooting Steps:

    • Check for non-specific binding: Pre-treat the chromatography column or dialysis membrane with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream application.

    • Optimize buffer conditions: Adjusting the pH or ionic strength of the buffer can sometimes reduce non-specific interactions.

    • Concentrate the sample: For dilute samples, consider concentrating the sample before detergent removal, though be mindful of potential aggregation.

    • Choose a suitable resin: For detergent removal resins, select a product specifically designed for high protein recovery, especially for low-concentration samples.[9]

Issue 3: Incomplete Detergent Removal
  • Possible Cause: The chosen method may not be efficient enough for the initial detergent concentration, or the protocol may need optimization.

  • Troubleshooting Steps:

    • Increase the stringency of the method: For dialysis, increase the number of buffer changes and the total dialysis time.[8] For SEC, ensure the column volume is sufficient for good separation. For detergent removal resins, consider a second pass of the sample through the resin.

    • Combine methods: In some cases, a two-step process, such as initial removal with a detergent removal resin followed by dialysis, can be more effective.

    • Verify detergent concentration: Use a sensitive method to quantify the remaining detergent to confirm if the removal was successful.

Quantitative Data on Detergent Removal Methods

The efficiency of detergent removal and the recovery of the protein of interest are critical parameters. The following table summarizes typical performance data for various methods. Note that specific results can vary depending on the protein and experimental conditions.

MethodDetergent Removal EfficiencyProtein RecoveryKey Considerations
Dialysis Moderate to HighHigh (>90%)Time-consuming; most effective for detergents with a high CMC.[2]
Size-Exclusion Chromatography (SEC) HighHigh (>90%)Relatively fast; requires significant dilution of the sample.[2]
Ion-Exchange Chromatography (IEX) HighVariableDependent on the charge properties of the protein and detergent.[2]
Detergent Removal Resins Very High (>95%)High (>90%)Fast and efficient; resin capacity must be considered.[9][10]

Data for detergent removal resins are based on manufacturer's specifications for products like Thermo Scientific™ Pierce™ Detergent Removal Resin for various detergents.[9][10]

Experimental Protocols

Protocol 1: Dialysis

This method is suitable for removing DPC-d38 from samples where a slower, gentle removal process is preferred.

Materials:

  • Sample containing protein and DPC-d38

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa

  • Dialysis buffer (detergent-free)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions. This usually involves rinsing with deionized water.

  • Securely close one end of the tubing with a clip.

  • Load the sample into the dialysis bag, leaving some headspace to allow for potential volume changes.

  • Securely close the other end of the bag with a second clip.

  • Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least twice more, with one change being an overnight incubation for thorough removal.[4]

  • After the final buffer change, carefully remove the dialysis bag and recover the sample.

Protocol 2: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. The larger protein-detergent complexes will elute before the smaller, free detergent micelles and monomers.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 200)

  • Chromatography system (e.g., FPLC) or syringe and pump

  • Detergent-free running buffer

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the detergent-free running buffer.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any aggregates.

  • Load the clarified sample onto the equilibrated column. The sample volume should typically be a small percentage of the total column volume for optimal resolution.

  • Start the flow of the running buffer and begin collecting fractions.

  • Monitor the protein elution using UV absorbance at 280 nm.

  • The protein should elute in the initial fractions, well-separated from the later-eluting detergent micelles and monomers.

  • Pool the protein-containing fractions.

Protocol 3: Detergent Removal Resin

Specialized resins that bind detergents offer a rapid and efficient method for removal.

Materials:

  • Detergent removal spin column or resin slurry (e.g., Thermo Scientific™ Pierce™ Detergent Removal Resin)

  • Microcentrifuge

  • Collection tubes

  • Wash/equilibration buffer

Procedure:

  • If using a spin column, remove the storage buffer by centrifugation according to the manufacturer's instructions.[11]

  • Equilibrate the resin by washing it three times with the desired wash/equilibration buffer.[12]

  • Apply the sample containing DPC-d38 to the top of the resin bed.

  • Incubate the sample with the resin for the time specified by the manufacturer (typically 2-5 minutes) at room temperature.[12]

  • Centrifuge the column to collect the detergent-free sample in a clean collection tube.[11]

Visualizing the Workflows

DialysisWorkflow cluster_prep Sample Preparation cluster_dialysis Dialysis cluster_recovery Sample Recovery Sample Protein Sample (+ DPC-d38) DialysisBag Load into Dialysis Bag Sample->DialysisBag Buffer1 Dialyze in Buffer (2-4 hours) DialysisBag->Buffer1 BufferChange1 Change Buffer Buffer1->BufferChange1 Buffer2 Dialyze in Buffer (2-4 hours) BufferChange1->Buffer2 BufferChange2 Change Buffer Buffer2->BufferChange2 Buffer3 Dialyze Overnight BufferChange2->Buffer3 Recover Recover Detergent-Free Sample Buffer3->Recover

Caption: Workflow for DPC-d38 removal using dialysis.

SECWorkflow cluster_prep Preparation cluster_sec Chromatography cluster_analysis Analysis Sample Protein Sample (+ DPC-d38) Load Load Sample Sample->Load Equilibrate Equilibrate SEC Column Equilibrate->Load Elute Elute with Detergent-Free Buffer Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV 280nm) Collect->Analyze Pool Pool Protein Fractions Analyze->Pool

Caption: Workflow for DPC-d38 removal using size-exclusion chromatography.

ResinWorkflow cluster_prep Resin Preparation cluster_removal Detergent Removal cluster_recovery Sample Recovery Resin Detergent Removal Resin Equilibrate Equilibrate Resin Resin->Equilibrate AddSample Add Sample to Resin Equilibrate->AddSample Incubate Incubate (2-5 min) AddSample->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect Collect Detergent-Free Sample Centrifuge->Collect

References

Technical Support Center: Dodecylphosphocholine-d38 (DPC-d38) Micelle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecylphosphocholine-d38 (DPC-d38). The following information addresses common issues encountered during the preparation and use of DPC-d38 micelles, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPC-d38) and why is it used?

A1: this compound (DPC-d38) is the deuterated form of Dodecylphosphocholine (DPC), a zwitterionic detergent. It is widely used in membrane biochemistry and structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The deuterium (B1214612) labeling makes it "invisible" in proton NMR experiments, allowing for the focused study of the structure and dynamics of membrane proteins or other biomolecules solubilized within the DPC-d38 micelles.[2] These micelles create a membrane-mimetic environment that can solubilize and stabilize membrane proteins, often preserving their native conformation.[1][2]

Q2: How does pH affect the micelle formation of DPC-d38?

A2: As a zwitterionic surfactant, the charge of the phosphocholine (B91661) headgroup of DPC-d38 can be influenced by pH. This, in turn, can affect micelle formation. While specific quantitative data for the pH-dependent Critical Micelle Concentration (CMC) of DPC-d38 is not extensively documented in publicly available literature, general principles for zwitterionic surfactants suggest that pH changes can alter the electrostatic interactions between headgroups. This can lead to variations in the CMC, micelle size, and aggregation number. For instance, in some zwitterionic surfactants, the CMC may increase as the pH moves away from the isoelectric point due to increased repulsion between the headgroups.[3]

Q3: My protein, solubilized in DPC-d38 micelles, precipitates when I change the buffer pH. What could be the cause?

A3: Protein precipitation upon changing the buffer pH in a DPC-d38 solution can be due to several factors:

  • Protein Instability: The primary reason is often that the new pH is at or near the isoelectric point (pI) of your protein, where its net charge is minimal, leading to reduced solubility and aggregation.[4]

  • Changes in Micelle Properties: A significant shift in pH could alter the properties of the DPC-d38 micelles, potentially affecting their ability to properly solubilize the protein.

  • Buffer Composition: The buffer species and ionic strength can also play a crucial role in both protein and micelle stability.[4]

Troubleshooting Steps:

  • Check the pI of your protein: Avoid pH values close to the protein's pI.

  • Optimize DPC-d38 Concentration: Ensure you are working at a concentration well above the CMC at the new pH.

  • Screen Different Buffers: Test a range of buffer systems at the desired pH.

  • Adjust Ionic Strength: Modifying the salt concentration can sometimes improve solubility.

Q4: I am not getting reproducible results in my experiments with DPC-d38 micelles. What are the common sources of variability?

A4: Lack of reproducibility can stem from several experimental variables:

  • Incomplete Solubilization: Ensure the DPC-d38 powder is completely dissolved and the solution is clear before use. Incomplete hydration can lead to inconsistencies.[5]

  • Temperature Fluctuations: Micelle formation is a temperature-dependent process. Maintain a constant temperature throughout your experiments.[1]

  • Buffer Preparation: Inconsistencies in buffer pH and ionic strength will directly impact micelle properties.

  • Purity of DPC-d38: Use high-purity DPC-d38 to avoid interference from impurities.

Quantitative Data

The following table summarizes key physicochemical properties of Dodecylphosphocholine (DPC) and its deuterated form, DPC-d38. Note that these values can be influenced by experimental conditions such as temperature, ionic strength, and pH.[1]

PropertyValueConditions/Notes
Molecular Weight (DPC-d38) 389.7 g/mol
Critical Micelle Concentration (CMC) ~1.0 - 1.5 mMIn aqueous solution.[1][4] This value is known to be influenced by buffer conditions.[4]
Aggregation Number ~54 - 60 monomers/micelleThe average number of DPC molecules per micelle.[5] This can vary with concentration and temperature.[6]
Solubility (DPC-d38) >25 mg/mL in PBS (pH 7.2)Soluble in various organic solvents like ethanol, DMSO, and DMF.[7][8]

Experimental Protocols & Workflows

To investigate the impact of pH on DPC-d38 micelle formation, the Critical Micelle Concentration (CMC) can be determined at different pH values. Below are detailed protocols for two common methods: surface tension measurement and fluorescence spectroscopy.

Experimental Workflow for CMC Determination

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_methods CMC Measurement Methods cluster_analysis Data Analysis prep_stock Prepare DPC-d38 Stock Solution prep_series Create Dilution Series of DPC-d38 in Each Buffer prep_stock->prep_series prep_buffers Prepare Buffers at Various pH Values prep_buffers->prep_series surf_tension Surface Tension Measurement prep_series->surf_tension fluor_spec Fluorescence Spectroscopy prep_series->fluor_spec plot_st Plot Surface Tension vs. log[DPC-d38] surf_tension->plot_st plot_fs Plot Fluorescence Ratio vs. log[DPC-d38] fluor_spec->plot_fs determine_cmc Determine CMC from Inflection Point plot_st->determine_cmc plot_fs->determine_cmc

Caption: Workflow for determining the CMC of DPC-d38 at various pH values.

Protocol 1: CMC Determination by Surface Tension Measurement

This method relies on the principle that surfactant monomers reduce the surface tension of a solution. Once micelles form, the monomer concentration remains relatively constant, and the surface tension plateaus.[9]

Materials:

  • This compound (DPC-d38)

  • High-purity water

  • A series of buffers at the desired pH values

  • Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of DPC-d38 (e.g., 100 mM) in high-purity water.

  • Prepare a series of dilutions of the DPC-d38 stock solution in the buffer of a specific pH. The concentration range should span the expected CMC (e.g., from 0.1 mM to 10 mM).

  • Equilibrate the solutions to a constant temperature.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute to minimize contamination.

  • Plot the surface tension (γ) versus the logarithm of the DPC-d38 concentration (log C).

  • Determine the CMC from the inflection point of the resulting curve, which is the intersection of the two linear regions.[10]

Protocol 2: CMC Determination by Fluorescence Spectroscopy using Pyrene (B120774)

This technique uses a fluorescent probe, pyrene, which preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment, leading to a change in the ratio of the first (I₁) and third (I₃) vibronic peaks upon micelle formation.[1]

Materials:

  • DPC-d38 solutions prepared as in Protocol 1

  • Pyrene stock solution (e.g., 0.2 mM in a volatile solvent like acetone)

  • Fluorescence spectrophotometer

  • Glass vials

Procedure:

  • Prepare a series of DPC-d38 dilutions in the buffer of a specific pH.

  • Add a small, constant amount of the pyrene stock solution to each vial.

  • Evaporate the solvent completely, leaving a thin film of pyrene.

  • Add the DPC-d38 solutions to the corresponding vials to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM).

  • Allow the solutions to equilibrate.

  • Set the excitation wavelength on the fluorescence spectrophotometer to approximately 334 nm.[9]

  • Measure the emission spectrum for each sample and record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.[1]

  • Plot the intensity ratio (I₁/I₃) as a function of the logarithm of the DPC-d38 concentration (log C).

  • Determine the CMC from the midpoint of the sigmoidal transition in the plot.[1]

Logical Diagram for Troubleshooting Protein Precipitation

Troubleshooting_Precipitation start Protein Precipitates in DPC-d38 After pH Change check_pI Is the new pH near the protein's pI? start->check_pI change_pH Adjust buffer pH away from pI check_pI->change_pH Yes check_dpc_conc Is DPC-d38 concentration > CMC? check_pI->check_dpc_conc No resolved Problem Resolved change_pH->resolved increase_dpc Increase DPC-d38 concentration check_dpc_conc->increase_dpc No check_buffer Is the buffer system optimal? check_dpc_conc->check_buffer Yes increase_dpc->resolved screen_buffers Screen different buffer systems and ionic strengths check_buffer->screen_buffers No check_buffer->resolved Yes screen_buffers->resolved

Caption: Troubleshooting workflow for protein precipitation in DPC-d38 micelles.

References

Technical Support Center: Refining Dodecylphosphocholine-d38 (DPC-d38) Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification and quality control of Dodecylphosphocholine-d38 (DPC-d38). Accurate and high-purity DPC-d38 is critical for the success of biophysical studies, particularly for the structural and functional analysis of membrane proteins by Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPC-d38) and why is its purity important?

A1: this compound is a deuterated zwitterionic detergent commonly used to solubilize and stabilize membrane proteins for structural studies, especially solution NMR. The deuterium (B1214612) labeling on the alkyl chain and headgroup minimizes interference from the detergent in ¹H-NMR spectra, allowing for clearer observation of the protein signals.[1] Purity is paramount because even small amounts of impurities can significantly impact experimental outcomes by:

  • Altering the critical micelle concentration (CMC).

  • Interfering with protein structure and function.

  • Introducing extraneous signals in sensitive analytical techniques like NMR.

  • Affecting the stability of protein-detergent complexes.

Q2: What are the common impurities found in commercially available DPC-d38?

A2: Common impurities can arise from the synthesis process or degradation over time. These may include:

  • Unreacted starting materials: Such as deuterated dodecanol (B89629) and deuterated choline (B1196258) derivatives.

  • Byproducts from synthesis: Including incompletely reacted intermediates.

  • Hydrolysis products: Primarily lysophosphatidylcholine-d38, which can form due to the breakdown of DPC-d38 in the presence of moisture.[2][3] Lysophosphatidylcholines are known to have strong detergent properties and can destabilize lipid bilayers and affect protein function.[4][5]

  • Oxidation products: Peroxides can form, especially in detergents with polyoxyethylene head groups, though less common in DPC.[6]

Q3: How can I assess the purity of my DPC-d38 sample?

A3: While vendors provide a certificate of analysis, independent verification is often recommended. Key analytical techniques include:

  • Quantitative NMR (qNMR): A powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[7][8][9][10][11] It provides information on the molar ratio of DPC-d38 to any proton-containing impurities.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This technique is well-suited for non-volatile compounds that lack a strong UV chromophore, like DPC-d38.[6][12][13][14] It provides a near-uniform response for different analytes, allowing for accurate quantification of impurities.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of impurities.

Q4: What is the Critical Micelle Concentration (CMC) of DPC-d38 and how does it relate to purity?

A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For DPC, the CMC is approximately 1.1-1.5 mM in aqueous solutions.[14][15] The presence of impurities can alter the effective CMC of the detergent solution, which can have significant consequences for experiments that rely on a specific detergent concentration for membrane protein solubilization and stability. Measuring the CMC can therefore serve as a quality control parameter.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Poor-Quality NMR Spectra
  • Possible Cause: Impurities in the DPC-d38 lot.

  • Troubleshooting Steps:

    • Verify Purity: Perform an independent purity analysis using qNMR or HPLC-CAD to quantify impurities.

    • Check for Hydrolysis: Use ³¹P-NMR to specifically look for the presence of lysophosphatidylcholine-d38, a common hydrolysis product.[4]

    • Purify the DPC-d38: If significant impurities are detected, consider purifying the detergent using the methods outlined in the experimental protocols section.

Issue 2: Low Yield or Precipitation of Membrane Protein During Solubilization or Purification
  • Possible Cause: Incorrect DPC-d38 concentration due to inaccurate assessment of purity, or the presence of impurities affecting micelle formation.

  • Troubleshooting Steps:

    • Confirm DPC-d38 Concentration: After verifying the purity of your DPC-d38 stock, re-calculate the concentration to ensure it is well above the CMC in all buffers.

    • Optimize Detergent-to-Protein Ratio: The optimal ratio can be protein-dependent. Empirically test a range of DPC-d38 concentrations.

    • Consider Additives: The addition of stabilizing agents like glycerol (B35011) or specific lipids may be necessary for some proteins.

Issue 3: Suspected Degradation of DPC-d38 Stock Solution
  • Possible Cause: Hydrolysis of DPC-d38 due to improper storage or handling.

  • Troubleshooting Steps:

    • Storage Conditions: Ensure DPC-d38 is stored as a solid at -20°C and protected from moisture.

    • Solution Preparation: Prepare DPC-d38 solutions fresh using high-purity water or buffer. Avoid prolonged storage of aqueous solutions.

    • Purity Re-assessment: If degradation is suspected, re-analyze the stock solution using HPLC-CAD or NMR.

Data Presentation

Table 1: Physicochemical Properties of Dodecylphosphocholine (DPC)

PropertyValueReference
Molecular Weight351.47 g/mol [16]
Critical Micelle Concentration (CMC)1.1 - 1.5 mM[14][15]
Aggregation Number53 - 70 monomers/micelle[16]
Micelle Molecular Weight18,600 - 24,600 g/mol [16]

Experimental Protocols

Protocol 1: Purification of DPC-d38 by Recrystallization

This protocol is a general guideline and may require optimization for specific lots of DPC-d38.

  • Solvent Selection: Identify a suitable solvent system. A common approach for phosphocholine-based compounds is recrystallization from ethyl acetate (B1210297) and acetone (B3395972).[17][18][19][20] The ideal solvent should dissolve DPC-d38 at an elevated temperature but have low solubility at cooler temperatures.

  • Dissolution: Dissolve the crude DPC-d38 in a minimal amount of hot ethyl acetate. Gentle heating may be required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone to remove soluble impurities.

  • Drying: Dry the purified DPC-d38 crystals under vacuum.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh a known amount of the purified DPC-d38 and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.[11]

  • Dissolution: Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal from DPC-d38 (e.g., the terminal methyl group of the dodecyl chain) and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the DPC-d38 using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Protocol 3: Purity Analysis by HPLC-CAD
  • Column and Mobile Phase Selection: A reversed-phase C18 column is typically suitable. The mobile phase will depend on the specific impurities but a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive like trifluoroacetic acid (TFA), can be effective.[6][14]

  • Sample Preparation: Prepare a stock solution of the DPC-d38 in the initial mobile phase.

  • Injection and Separation: Inject the sample onto the HPLC system. The gradient elution will separate the DPC-d38 from its impurities.

  • Detection: The eluent is passed through the Charged Aerosol Detector (CAD), which provides a response based on the mass of the analyte.

  • Quantification: The purity can be determined by the area percentage method, assuming a uniform response factor for DPC-d38 and its structurally similar impurities.

Mandatory Visualizations

experimental_workflow cluster_purification DPC-d38 Purification cluster_analysis Purity Analysis Crude DPC-d38 Crude DPC-d38 Dissolve in Hot Solvent Dissolve in Hot Solvent Crude DPC-d38->Dissolve in Hot Solvent Cool to Crystallize Cool to Crystallize Dissolve in Hot Solvent->Cool to Crystallize Filter and Wash Filter and Wash Cool to Crystallize->Filter and Wash Dry Purified DPC-d38 Dry Purified DPC-d38 Filter and Wash->Dry Purified DPC-d38 Purified DPC-d38 Purified DPC-d38 Dry Purified DPC-d38->Purified DPC-d38 qNMR qNMR Purified DPC-d38->qNMR HPLC-CAD HPLC-CAD Purified DPC-d38->HPLC-CAD Purity Verification Purity Verification qNMR->Purity Verification HPLC-CAD->Purity Verification

Caption: Experimental workflow for DPC-d38 purification and analysis.

troubleshooting_logic Inconsistent Results Inconsistent Results Check DPC Purity Check DPC Purity Inconsistent Results->Check DPC Purity Impurities Present? Impurities Present? Check DPC Purity->Impurities Present? Purify DPC Purify DPC Impurities Present?->Purify DPC Yes Optimize Protocol Optimize Protocol Impurities Present?->Optimize Protocol No Re-evaluate Experiment Re-evaluate Experiment Purify DPC->Re-evaluate Experiment Optimize Protocol->Re-evaluate Experiment

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Dodecylphosphocholine-d38 (DPC-d38)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodecylphosphocholine-d38 (DPC-d38). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful use of DPC-d38 in your experiments and to avoid common issues such as phase separation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (DPC-d38) is a deuterated zwitterionic detergent. It is widely used in the study of membrane proteins, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The deuterium (B1214612) labeling of the alkyl chain minimizes interference in proton NMR experiments, allowing for clearer structural and dynamic analysis of the protein of interest.[1] Its ability to form stable micelles provides a membrane-mimetic environment that can solubilize and stabilize membrane proteins while often preserving their native conformation.[2]

Q2: What is the Critical Micelle Concentration (CMC) of DPC-d38 and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which individual DPC-d38 molecules (monomers) begin to self-assemble into larger, ordered structures called micelles. The CMC of DPC is approximately 1.1 to 1.5 mM in aqueous solutions.[2] Operating above the CMC is crucial for the solubilization and stabilization of membrane proteins, as the micelles create the necessary hydrophobic environment for the protein's transmembrane domains.[2] Conversely, if the DPC-d38 concentration falls below the CMC during experimental steps like dialysis or chromatography, the micelles can disassemble, leading to protein aggregation and precipitation.

Q3: How do temperature, pH, and salt concentration affect the stability of DPC-d38 micelles?

A3: The stability and CMC of DPC-d38 micelles are influenced by several environmental factors:

  • Temperature: The effect of temperature on the CMC of phosphocholine-based detergents is complex. Typically, the CMC first decreases with increasing temperature and then increases, exhibiting a U-shaped behavior.[3] This is due to a balance between the temperature's effect on the hydrophobic interactions of the alkyl chains and the hydration of the hydrophilic headgroups.[4]

  • pH: As a zwitterionic detergent, the phosphocholine (B91661) headgroup of DPC-d38 is sensitive to pH changes, which can alter the headgroup's charge and, consequently, the repulsive or attractive forces between monomers. This can, in turn, affect the CMC. For optimal protein stability, it is recommended to work at a pH that is at least one unit away from the protein's isoelectric point (pI) to prevent aggregation.[5]

  • Salt Concentration: Increasing the ionic strength of the buffer by adding salt, such as NaCl or LiCl, generally leads to a decrease in the CMC of zwitterionic detergents. The salt ions shield the charges on the polar headgroups, reducing electrostatic repulsion and promoting micelle formation at lower detergent concentrations.

Q4: My DPC-d38 solution appears cloudy. What should I do?

A4: A cloudy DPC-d38 solution may indicate that the temperature has dropped below its Krafft temperature, causing the detergent to crystallize out of solution. Gentle warming of the solution should restore its clarity. If warming does not resolve the issue, the cloudiness might be due to microbial contamination, in which case a fresh solution should be prepared.

Q5: How should I prepare and store a DPC-d38 stock solution?

A5: It is recommended to prepare a concentrated stock solution of DPC-d38 (e.g., 10% w/v) in a high-purity water or a buffer that is compatible with your experimental system. Gentle warming and vortexing can aid in dissolution. For short-term use, the stock solution can be stored at 4°C. For long-term storage, it is advisable to aliquot the solution and store it at -20°C to minimize freeze-thaw cycles.

Section 2: Troubleshooting Guide for Phase Separation and Protein Aggregation

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using DPC-d38.

Issue 1: The sample has undergone phase separation, appearing cloudy or with visible precipitates.

This is a common indication that the DPC-d38 micelles are not stable or the protein is not properly integrated within them.

start Start: Phase Separation Observed check_conc Is DPC-d38 concentration > CMC in all buffers? start->check_conc increase_conc Increase DPC-d38 concentration to 2-5x CMC. check_conc->increase_conc No check_buffer Are buffer conditions (pH, ionic strength) optimal? check_conc->check_buffer Yes increase_conc->check_buffer optimize_buffer Adjust pH to be >1 unit from protein pI. Screen salt concentrations (e.g., 50-500 mM NaCl). check_buffer->optimize_buffer No check_temp Was the experiment performed at a suitable temperature? check_buffer->check_temp Yes optimize_buffer->check_temp optimize_temp Optimize temperature. Consider performing steps at 4°C. check_temp->optimize_temp No additives Consider adding stabilizing agents (e.g., glycerol (B35011), cholesterol derivatives). check_temp->additives Yes optimize_temp->additives solution Solution: Stable, homogenous sample. additives->solution

Caption: Troubleshooting workflow for addressing phase separation in DPC-d38 preparations.

Issue 2: The protein is soluble but appears to be inactive or unfolded.

Even in the absence of visible precipitation, the protein may not be correctly folded or functional within the DPC-d38 micelles.

  • Verify Protein Integrity: Before solubilization, ensure the protein is correctly folded and active.

  • Optimize Detergent-to-Protein Ratio: A common starting point is a 10:1 (w/w) DPC-d38 to protein ratio. This may need to be optimized for your specific protein.

  • Assess Protein Stability: Use techniques like Thermal Shift Assay or Circular Dichroism (see Section 4: Experimental Protocols) to assess the stability of your protein in different DPC-d38 concentrations and buffer conditions.

  • Consider Additives: The addition of co-factors, ligands, or stabilizing agents like cholesterol derivatives or glycerol can sometimes be necessary to maintain the native conformation and activity of the protein.

  • Alternative Detergents: If the protein remains unstable or inactive in DPC-d38, consider screening other detergents that may provide a more suitable environment.

Section 3: Quantitative Data on DPC-d38 Micelle Properties

The physicochemical properties of DPC-d38 micelles are influenced by their environment. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of Dodecylphosphocholine (DPC)
PropertyValueConditions/Notes
Molecular Weight351.5 g/mol For non-deuterated DPC. The molecular weight of DPC-d38 is approximately 389.7 g/mol .
Critical Micelle Concentration (CMC)~1.1 - 1.5 mMIn aqueous solution.[2]
Aggregation Number44 - 71Varies with concentration, temperature, and the presence of solubilized protein.[2]
Micelle Molecular Weight~18,600 - 24,600 g/mol
Solubility>25 mg/mLIn PBS (pH 7.2).[2]
Table 2: Effect of Salt Concentration on the CMC of DPC
SaltSalt ConcentrationApproximate CMC (mM)
LiCl< 150 mM~0.91
LiCl0.5 MLower than in water
LiCl2.0 MLower than in 0.5 M
LiCl3.0 MLower than in 2.0 M
LiCl5.0 MLower than in 3.0 M

Section 4: Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • DPC-d38

  • High-purity water or desired buffer

  • Pyrene stock solution (e.g., 0.1 mM in acetone)

  • Series of clean glass vials

  • Fluorescence spectrophotometer

Methodology:

  • Prepare a series of DPC-d38 solutions in your chosen buffer, with concentrations spanning the expected CMC (e.g., 0.1 mM to 10 mM).

  • Add a small, constant volume of the pyrene stock solution to each vial and allow the acetone (B3395972) to evaporate completely, leaving a thin film of pyrene.

  • Add the DPC-d38 solutions to the corresponding vials to achieve a final pyrene concentration in the low micromolar range (e.g., 1-2 µM).

  • Incubate the solutions to allow for equilibration.

  • Measure the fluorescence emission spectrum of each sample (excitation at ~334 nm).

  • Record the intensities of the first (~373 nm) and third (~384 nm) vibronic peaks.

  • Plot the ratio of the intensities (I₁/I₃) as a function of the DPC-d38 concentration.

  • The CMC is determined from the midpoint of the sigmoidal transition in the plot.

Protocol 2: Thermal Shift Assay (TSA) for Protein Stability in DPC-d38 Micelles

TSA, or differential scanning fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. An increase in the melting temperature (Tm) indicates greater stability.

Materials:

  • Purified membrane protein in DPC-d38 micelles (0.1-0.2 mg/mL)

  • SYPRO Orange dye (e.g., 5000x stock in DMSO)

  • 96-well PCR plate

  • Real-time PCR instrument with melt-curve capability

Methodology:

  • Prepare a master mix of your protein in the desired buffer containing DPC-d38 at a concentration above its CMC.

  • Prepare solutions of any additives you wish to screen (e.g., different salts, pH, small molecules).

  • In a 96-well plate, combine the protein master mix with the different additive solutions. Include a control with buffer only.

  • Dilute the SYPRO Orange dye in the assay buffer and add it to each well to a final concentration of 5x.

  • Seal the plate, mix gently, and centrifuge briefly.

  • Place the plate in the real-time PCR instrument and run a melt-curve experiment, typically ramping the temperature from 25°C to 95°C at 1°C/minute.

  • The instrument will monitor the increase in fluorescence as the dye binds to the exposed hydrophobic regions of the unfolding protein.

  • The Tm is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Assessing Protein Secondary Structure

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and can detect conformational changes upon interaction with DPC-d38 or other environmental factors.

Materials:

  • Purified protein sample (0.1-0.2 mg/mL)

  • DPC-d38 solution

  • CD-compatible buffer (low in chloride, e.g., phosphate (B84403) buffer)

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Methodology:

  • Record a baseline CD spectrum of the buffer containing DPC-d38.

  • Record the CD spectrum of the protein in the DPC-d38-containing buffer at a controlled temperature (e.g., 20°C) in the far-UV range (e.g., 190-260 nm).

  • Subtract the baseline spectrum from the protein spectrum.

  • The resulting spectrum can be analyzed to estimate the secondary structural content (α-helix, β-sheet, etc.) of the protein.

  • To assess thermal stability, spectra can be recorded at increasing temperatures. A sharp change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) indicates unfolding, and the data can be used to determine the melting temperature (Tm).

Section 5: Visualizations

micelle DPC-d38 Micelle Stability concentration DPC-d38 Concentration micelle->concentration temperature Temperature micelle->temperature ph Buffer pH micelle->ph ionic_strength Ionic Strength (Salt) micelle->ionic_strength additives Additives (e.g., Glycerol) micelle->additives

References

optimizing temperature for Dodecylphosphocholine-d38 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for experiments involving Dodecylphosphocholine-d38 (DPC-d38), with a focus on temperature optimization for Nuclear Magnetic Resonance (NMR) studies of membrane proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPC-d38) and what are its primary applications?

A1: this compound (DPC-d38) is a deuterated form of the zwitterionic detergent DPC. The 'd38' indicates that the 38 hydrogen atoms in its structure have been replaced with deuterium. This isotopic labeling makes it nearly "invisible" in proton (¹H) NMR experiments, which is crucial for studying the structure and dynamics of membrane proteins. Its primary application is to create a membrane-mimicking environment (micelles) that solubilizes and stabilizes membrane proteins for high-resolution in-solution NMR studies.[1][2]

Q2: What are the key physicochemical properties of DPC-d38?

A2: Understanding the properties of DPC-d38 is essential for designing experiments. Key parameters are summarized in the table below.

PropertyValue / RangeConditions / Notes
Molecular Formula C₁₇D₃₈NO₄P
Molecular Weight ~389.7 g/mol [3]
Appearance Crystalline solid[3]
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMIn aqueous solution. Influenced by temperature, buffer, and ionic strength.[4][5]
Aggregation Number ~50 - 70The number of DPC molecules per micelle. Varies with concentration and temperature.[2][4]
Typical Concentration for NMR 75 mM - 300 mMWell above the CMC to ensure stable micelle formation.[2]
Storage Temperature -20°CRecommended for long-term stability.[3]

Q3: What is the Critical Micelle Concentration (CMC), and why is temperature an important factor?

A3: The Critical Micelle Concentration (CMC) is the specific concentration at which individual detergent molecules (monomers) begin to self-assemble into stable, larger structures called micelles.[5] For successful solubilization of a membrane protein, the DPC-d38 concentration must be kept significantly above the CMC.

Temperature is a critical factor because it influences the thermodynamics of micellization.[6] For many zwitterionic and ionic surfactants, the relationship between CMC and temperature is U-shaped: the CMC first decreases as temperature rises to a certain point, and then begins to increase with further heating.[6][7][8] This behavior is due to a complex interplay between the hydrophobic effect and headgroup hydration. Operating at a temperature where the CMC is lowest can improve micelle stability and protein solubilization.

Q4: What is a typical temperature range for DPC-d38 experiments?

A4: The optimal temperature is highly dependent on the specific protein being studied, as temperature affects both protein stability and DPC-d38 micelle properties. However, published studies commonly report temperatures ranging from 4°C for initial solubilization to 45°C or higher for NMR data acquisition.[4][9] It is crucial to empirically determine the best temperature for each protein-DPC complex.

Experimental StepTypical Temperature RangePurposeReference
Initial Solubilization 4°CTo gently extract the protein from the membrane and minimize proteolysis.[4]
NMR Data Acquisition 25°C - 45°C (310 K)To improve spectral resolution by increasing the tumbling rate of the protein-micelle complex.[9]

Troubleshooting Guides

This section addresses common issues encountered during experiments with DPC-d38.

Problem: My membrane protein precipitates upon addition of DPC-d38.

Possible CauseSuggested Solution
DPC-d38 concentration is too low. Ensure the final DPC-d38 concentration is well above its CMC (~1.5 mM). A common starting point for solubilization is 1-2% (w/v).[4][10]
Incorrect buffer conditions (pH, ionic strength). Verify that the buffer pH and salt concentration are optimal for your protein's stability. Screen a range of pH values and salt concentrations.[11]
Temperature is not optimal. Solubilization is often performed at 4°C to enhance stability. Try adding the DPC-d38 solution slowly to the protein sample on ice with gentle stirring.[4]
Protein is inherently unstable in DPC. DPC may not be the ideal detergent for every membrane protein. Consider screening other detergents or using DPC in combination with lipids to form bicelles.

Problem: I am observing broad, poorly resolved peaks in my NMR spectrum.

Possible CauseSuggested Solution
Sample aggregation. The protein-micelle complex may be forming large aggregates. Try increasing the DPC-d38 concentration, adjusting buffer conditions, or optimizing the temperature.
Slow molecular tumbling. The protein-micelle complex is too large or the solution viscosity is too high, leading to slow tumbling and broad lines. Increasing the temperature can decrease viscosity and increase tumbling rates, often sharpening the NMR signals.[11]
Protein is partially unfolded or conformationally heterogeneous. The temperature may be too high, causing protein destabilization. Acquire spectra at several temperatures (e.g., 25°C, 30°C, 37°C, 45°C) to find a balance between stability and spectral quality. A thermal shift assay can help identify the melting temperature (Tm) of your protein in DPC.[11]
Poor sample homogeneity. Centrifuge the NMR sample at low speed before placing it in the spectrometer to remove any small precipitates.[1]

Problem: My experimental results are not reproducible.

Possible CauseSuggested Solution
Variability in DPC-d38 micelle preparation. Follow a standardized protocol for preparing DPC-d38 stock solutions. Ensure the powder is fully dissolved and hydrated.[12]
Freeze-thaw cycles. Avoid repeated freeze-thaw cycles of both the DPC-d38 stock solution and the protein-detergent complex. Aliquot solutions for single use.[12]
Inconsistent temperature control. Allow the sample to fully equilibrate at the target temperature in the NMR spectrometer before starting any measurements (can take up to 20 minutes).[13]

Experimental Protocols

Protocol 1: General Solubilization of a Membrane Protein using DPC-d38

This protocol provides a general framework for extracting a membrane protein from isolated cell membranes.

  • Membrane Preparation : Isolate cell membranes containing the target protein using standard differential centrifugation techniques.

  • Determine Protein Concentration : Measure the total protein concentration of your membrane preparation (e.g., using a BCA assay).

  • Solubilization Buffer Preparation : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Ensure all buffers for subsequent steps contain DPC-d38 at a concentration above the CMC (e.g., 2 mM).

  • Solubilization :

    • Resuspend the membrane pellet in ice-cold solubilization buffer to a final protein concentration of 5-10 mg/mL.[10]

    • Add a concentrated stock of DPC-d38 to a final concentration of 1-2% (w/v). This should be optimized for each protein.

    • Incubate the mixture for 1-4 hours at 4°C with gentle, continuous agitation (e.g., on an end-over-end rotator).[4]

  • Clarification : Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregates.[10]

  • Purification : Carefully collect the supernatant containing the solubilized protein-DPC-d38 complex. This sample is now ready for downstream purification steps like affinity or size-exclusion chromatography.

Protocol 2: Optimizing Temperature for NMR Spectroscopy

This protocol describes how to find the optimal temperature for NMR data acquisition.

  • Prepare the NMR Sample : Prepare a purified, concentrated sample of your protein in DPC-d38 micelles in the desired NMR buffer containing 5-10% D₂O.[1]

  • Initial Temperature : Start at a conservative temperature where the protein is known to be stable, for example, 25°C.

  • Spectrometer Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the spectrometer.

    • Allow the sample temperature to equilibrate for at least 15-20 minutes.

  • Acquire a Quality Spectrum : Record a 2D ¹H-¹⁵N HSQC spectrum (for ¹⁵N-labeled proteins). This spectrum serves as a fingerprint of the protein's folded state.

  • Incremental Temperature Increase :

    • Increase the temperature in increments of 5°C (e.g., to 30°C, 35°C, 40°C, 45°C).

    • At each new temperature, wait for equilibration, re-shim if necessary, and acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis :

    • Spectral Quality : Compare the spectra at different temperatures. Look for improvements in signal sharpness (narrower linewidths) and the number of visible peaks. The optimal temperature will often yield the best-resolved spectrum.

    • Protein Stability : Watch for signs of unfolding, such as the loss of signal dispersion (peaks clumping together in the center of the spectrum) or the appearance of new peaks corresponding to unfolded states.

    • Select Optimum Temperature : Choose the highest temperature that provides significant improvement in spectral quality without compromising the structural integrity of the protein.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment Membranes Isolated Cell Membranes Solubilize Solubilize Protein (1-4h at 4°C) Membranes->Solubilize 5-10 mg/mL protein DPC_Stock Prepare DPC-d38 Stock (>CMC) DPC_Stock->Solubilize Buffer Prepare NMR Buffer Clarify Clarify by Ultracentrifugation Solubilize->Clarify Purify Purify Complex (e.g., Affinity Chrom.) Clarify->Purify Concentrate Concentrate & Buffer Exchange Purify->Concentrate Add_D2O Add D₂O (5-10%) Concentrate->Add_D2O NMR_Acquire Acquire NMR Data (Variable Temp.) Add_D2O->NMR_Acquire

Caption: Workflow for preparing a DPC-d38 solubilized membrane protein sample for NMR analysis.

Troubleshooting_Flowchart Start Poor NMR Spectrum (Broad Peaks / Low Signal) Check_Conc Is Protein Concentration >50 µM & DPC >75 mM? Start->Check_Conc Increase_Conc Increase Protein/DPC Concentration Check_Conc->Increase_Conc No Check_Temp Is Temperature Optimized? Check_Conc->Check_Temp Yes Increase_Conc->Check_Conc Run_VT Perform Variable Temperature (VT) Experiment (25-45°C) Check_Temp->Run_VT No Check_Buffer Are Buffer Conditions (pH, Salt) Optimal? Check_Temp->Check_Buffer Yes Temp_Result Analyze Spectra for Sharpness vs. Stability Run_VT->Temp_Result Temp_Result->Check_Buffer No Improvement Good_Spectrum Good Spectrum Temp_Result->Good_Spectrum Optimum Found Screen_Buffer Screen pH (6-8) and Salt (50-200 mM) Check_Buffer->Screen_Buffer No Consider_Alt Consider Alternative Detergent Check_Buffer->Consider_Alt Yes Screen_Buffer->Check_Buffer

Caption: Troubleshooting flowchart for poor quality NMR spectra in DPC-d38 experiments.

References

Validation & Comparative

Dodecylphosphocholine-d38 vs. Non-Deuterated DPC: A Comparative Guide for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural analysis of membrane proteins and peptides by Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a suitable membrane mimetic is paramount. Dodecylphosphocholine (DPC) has emerged as a widely used zwitterionic detergent due to its ability to form small, stable micelles that are amenable to high-resolution solution NMR studies. This guide provides an objective comparison between perdeuterated Dodecylphosphocholine (DPC-d38) and its non-deuterated counterpart, supported by physicochemical data and established experimental protocols.

The primary advantage of employing DPC-d38 in ¹H-NMR experiments is the elimination of the overwhelming proton signals from the detergent itself.[1][2] This spectral simplification is crucial for unambiguously identifying and analyzing the resonances of the protein or peptide of interest, which would otherwise be obscured by the intense signals from the numerous protons in non-deuterated DPC.

Performance Comparison: DPC-d38 vs. Non-Deuterated DPC in NMR

The use of deuterated detergents like DPC-d38 is a standard and highly recommended practice in the field of membrane protein NMR. The benefits, while qualitatively well-established, are profound for achieving high-quality spectra.

Key Performance Advantages of DPC-d38:

  • Elimination of Interfering Signals: In ¹H-NMR, the high concentration of detergent required to form micelles results in intense signals from its own protons. In non-deuterated DPC, these signals can overlap with and obscure the much weaker signals from the protein or peptide under investigation. DPC-d38, being fully deuterated, is essentially "invisible" in ¹H-NMR spectra, providing a clean background.[1][2]

  • Reduced Line Broadening: Strong dipole-dipole interactions between the protons of the detergent and the protons of the protein can lead to significant line broadening in the NMR spectrum, reducing resolution. By replacing protons with deuterium (B1214612) in the detergent, these interactions are minimized, resulting in sharper resonance lines and improved spectral quality.[1][2]

  • Improved Spectral Sensitivity: By reducing background noise and minimizing relaxation pathways, the use of DPC-d38 can lead to an effective increase in the signal-to-noise ratio for the analyte's resonances, allowing for the detection of weaker signals and the acquisition of higher quality data in a shorter time.

While direct quantitative comparisons of NMR spectra with and without deuterated DPC are not commonly published due to the well-established and universally accepted benefits of deuteration, the qualitative difference is dramatic and critical for the success of most membrane protein NMR studies.

Physicochemical Properties

The fundamental physicochemical properties of DPC, such as its Critical Micelle Concentration (CMC) and aggregation number, are crucial for designing NMR experiments. Based on available data, these properties are not significantly altered by deuteration.

PropertyDodecylphosphocholine-d38 (DPC-d38)Non-Deuterated DPCConditions
Molecular Weight ( g/mol ) ~389.7~351.5
Critical Micelle Concentration (CMC) ~1.5 mM~1.1 - 1.5 mMIn aqueous solution at 25°C.
Aggregation Number Not explicitly found for DPC-d38, but expected to be similar to non-deuterated DPC.44 - 80Varies with concentration, temperature, and the presence of a solubilized protein.

Note: While specific experimental data for the aggregation number of DPC-d38 was not found in the search results, studies on other deuterated molecules suggest that deuteration has a minimal effect on aggregation behavior.[3]

Experimental Protocols

The following protocols outline the general steps for preparing a membrane protein sample for NMR spectroscopy using DPC micelles. The use of DPC-d38 is highly recommended for all proton-detected NMR experiments.

Protocol 1: Reconstitution of a Purified Membrane Protein into DPC Micelles

This method is suitable for proteins that are stable and can be purified in a detergent-free state or in a different detergent that is subsequently exchanged for DPC.

Materials:

  • Purified membrane protein (isotopically labeled, e.g., ¹⁵N, ¹³C).

  • This compound (DPC-d38).

  • NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.0-7.5).

  • Deuterium oxide (D₂O).

Procedure:

  • DPC-d38 Stock Solution: Prepare a concentrated stock solution of DPC-d38 in the NMR buffer. The concentration should be well above the CMC (e.g., 100-300 mM).

  • Protein Solution: Dissolve the lyophilized purified protein in the NMR buffer to a desired concentration (typically 0.1 - 1.0 mM).

  • Titration: Slowly add the DPC-d38 stock solution to the protein solution while gently mixing. The final DPC-d38 concentration should be well above its CMC. The optimal protein-to-detergent ratio needs to be determined empirically but is often in the range of 1:50 to 1:200.

  • Incubation: Allow the mixture to incubate for a period (e.g., 1-2 hours) at a suitable temperature to ensure complete reconstitution of the protein into the micelles.

  • Concentration: Concentrate the sample to the final NMR volume (typically 250-500 µL) using a centrifugal filter device with an appropriate molecular weight cutoff.

  • Final Preparation: Add D₂O to a final concentration of 5-10% for the NMR spectrometer's lock system. Transfer the sample to a high-quality NMR tube.

Protocol 2: Co-solubilization of Protein and DPC-d38 using an Organic Solvent

This protocol is often used for more challenging proteins that are prone to aggregation.

Materials:

  • Lyophilized purified membrane protein.

  • This compound (DPC-d38).

  • Hexafluoro-2-propanol (HFIP).

  • NMR Buffer.

  • D₂O.

Procedure:

  • Co-dissolution: Dissolve the lyophilized protein and DPC-d38 together in HFIP. This organic solvent helps to monomerize both the protein and the detergent.

  • Solvent Removal: Remove the HFIP by lyophilization or by evaporation under a stream of nitrogen gas. This results in a thin film of the protein-detergent mixture.

  • Rehydration: Rehydrate the film with the NMR buffer. Vortex or sonicate briefly to ensure the formation of homogenous protein-detergent micelles.

  • Concentration and Final Preparation: Follow steps 5 and 6 from Protocol 1.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for choosing DPC-d38 in NMR studies.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis Protein Purified Membrane Protein Mix Mix Protein, DPC-d38, and Buffer Protein->Mix DPC DPC-d38 DPC->Mix Buffer NMR Buffer Buffer->Mix Reconstitute Reconstitute into Micelles Mix->Reconstitute Concentrate Concentrate Sample Reconstitute->Concentrate NMR_Tube Transfer to NMR Tube Concentrate->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition Spectrometer->Acquisition Processing Data Processing Acquisition->Processing Analysis Structural & Dynamic Analysis Processing->Analysis

Fig. 1: Experimental workflow for NMR sample preparation and analysis.

Rationale_for_Deuteration cluster_non_deuterated Non-Deuterated DPC cluster_deuterated This compound (DPC-d38) DPC_H Protonated DPC High_Signal Strong ¹H Signals DPC_H->High_Signal high concentration Broadening Line Broadening DPC_H->Broadening dipole-dipole interactions Overlap Signal Overlap with Protein High_Signal->Overlap Low_Quality Low Quality Spectrum Overlap->Low_Quality Broadening->Low_Quality DPC_D Deuterated DPC No_Signal No ¹H Signals DPC_D->No_Signal ¹H replaced by ²H Sharp_Lines Sharper Lines DPC_D->Sharp_Lines reduced dipole-dipole interactions Clean_BG Clean Background No_Signal->Clean_BG High_Quality High Quality Spectrum Clean_BG->High_Quality Sharp_Lines->High_Quality

Fig. 2: Rationale for using DPC-d38 over non-deuterated DPC in ¹H-NMR.

Conclusion

For high-resolution NMR studies of membrane proteins and peptides, this compound is unequivocally the superior choice over its non-deuterated counterpart. The use of DPC-d38 is essential for obtaining high-quality, interpretable ¹H-NMR spectra by eliminating the large, interfering signals from the detergent and minimizing line broadening effects.[1][2] While the fundamental physicochemical properties like CMC are largely unaffected by deuteration, the impact on spectral quality is profound. The experimental protocols provided herein, combined with the use of DPC-d38, offer a robust framework for the successful structural and dynamic analysis of membrane-associated biomolecules.

References

A Comparative Guide to Dodecylphosphocholine-d38 and Other Deuterated Detergents for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural and functional analysis of membrane proteins, the choice of an appropriate solubilizing agent is a critical determinant of experimental success. Deuterated detergents are indispensable tools, particularly for nuclear magnetic resonance (NMR) spectroscopy and small-angle neutron scattering (SANS), as they minimize background signal and enhance the quality of structural data. This guide provides an objective comparison of Dodecylphosphocholine-d38 (DPC-d38) with other commonly used deuterated detergents, supported by experimental data and detailed methodologies.

Detergents are amphipathic molecules essential for extracting, purifying, and stabilizing integral membrane proteins for in vitro studies.[1][2] In solution-state NMR, detergent micelles provide a membrane-mimicking environment that allows for the rapid tumbling of the protein-detergent complex, a prerequisite for acquiring high-resolution spectra.[1][3] The use of deuterated detergents is particularly advantageous as it eliminates strong, interfering proton signals from the detergent itself and reduces line-broadening effects, leading to improved spectral resolution and sensitivity.[2][4] Similarly, in SANS, deuterated detergents are crucial for contrast matching, a technique that renders the detergent "invisible" to neutrons, allowing for the direct observation of the solubilized protein's shape and size.[1][5]

Comparative Analysis of Deuterated Detergents

While the optimal detergent is protein-dependent and often requires empirical screening, the physicochemical properties of each detergent class influence their general performance in terms of protein solubilization, stability, and compatibility with downstream structural biology techniques.[6] This section compares DPC-d38, a zwitterionic phosphocholine-based detergent, with other widely used deuterated detergents: n-dodecyl-β-D-maltoside-d25 (DDM-d25), sodium dodecyl sulfate-d25 (SDS-d25), and lauryldimethylamine oxide-d6 (LDAO-d6).

Physicochemical and Performance Characteristics

The selection of a detergent is a balance between its ability to effectively solubilize the membrane protein and its gentleness in preserving the protein's native structure and function. The following table summarizes key properties and performance characteristics of DPC-d38 and its alternatives.

PropertyThis compound (DPC-d38)n-Dodecyl-β-D-maltoside-d25 (DDM-d25)Sodium Dodecyl Sulfate-d25 (SDS-d25)Lauryldimethylamine Oxide-d6 (LDAO-d6)
Chemical Type ZwitterionicNon-ionicAnionicZwitterionic
Critical Micelle Concentration (CMC) ~1.5 mM[3]~0.17 mM~8.2 mM~1-2 mM
Aggregation Number 44-80[3]~1406275
Micelle Size (Diameter) ~5-10 nm[7]LargerSmallerMedium
Gentleness ModerateMildHarsh, often denaturing[6]Moderate
Primary Applications Solution NMR of membrane proteins[3]X-ray crystallography, single-particle cryo-EM, general solubilization[6]SDS-PAGE, solubilization of very robust proteinsCrystallization, NMR of some proteins
Performance in NMR Widely successful, phosphocholine (B91661) headgroup mimics natural lipids.[3] Can sometimes suppress protein dynamics.[7]Can form larger micelles which may lead to broader NMR signals.Generally unsuitable for structural studies due to denaturing properties, though exceptions exist.[6]Used for some membrane protein NMR studies.
Performance in SANS Amenable to contrast matching.Deuterated versions are commonly used for contrast matching.[8]Not typically used for structural SANS studies.Can be used for SANS.

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated detergents in structural biology. Below are representative protocols for membrane protein solubilization and NMR sample preparation.

Membrane Protein Solubilization and Detergent Screening

This protocol outlines a general procedure for solubilizing a membrane protein and screening different deuterated detergents.

  • Membrane Preparation : Isolate cell membranes containing the overexpressed protein of interest using standard cell lysis and ultracentrifugation methods.[9]

  • Solubilization Screening :

    • Resuspend the membrane pellet in a buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

    • Prepare stock solutions of the deuterated detergents (DPC-d38, DDM-d25, LDAO-d6, and SDS-d25) at a concentration of 10% (w/v) in the same buffer.

    • To small aliquots of the membrane suspension, add each detergent to a final concentration of 1-2% (w/v).

    • Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.

    • Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

    • Analyze the supernatant for the amount of solubilized protein using SDS-PAGE and a protein-specific assay (e.g., Western blot or activity assay if available).

  • Optimization : For the most promising detergents, further optimize the detergent-to-protein ratio and incubation time to maximize solubilization while preserving protein integrity.

NMR Sample Preparation with DPC-d38

This protocol details the steps for preparing a membrane protein sample solubilized in DPC-d38 for solution NMR spectroscopy.[3][10]

  • Protein Purification : Purify the target membrane protein in a suitable, often milder, non-deuterated detergent like DDM.

  • Detergent Exchange and Sample Concentration :

    • Concentrate the purified protein-detergent complex using a centrifugal concentrator with an appropriate molecular weight cutoff.

    • Prepare a buffer solution (e.g., 20 mM MES, 50 mM NaCl, pH 6.5) containing DPC-d38 at a concentration well above its CMC (e.g., 5-10 mM).

    • Perform several cycles of dilution with the DPC-d38-containing buffer followed by concentration. This process gradually exchanges the initial purification detergent with DPC-d38.

  • Final Sample Preparation :

    • Concentrate the protein in the DPC-d38 solution to the desired NMR concentration (typically 0.1-1.0 mM).[10]

    • Add deuterium (B1214612) oxide (D₂O) to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.

    • Transfer the final sample to a high-quality NMR tube.

    • Centrifuge the NMR tube at a low speed to remove any potential aggregates before placing it in the spectrometer.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows in the structural analysis of membrane proteins using deuterated detergents.

Membrane_Protein_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis Expression Overexpression of Membrane Protein Isolation Membrane Isolation Expression->Isolation Solubilization Solubilization & Detergent Screening Isolation->Solubilization Purification Purification in Optimal Detergent Solubilization->Purification Exchange Detergent Exchange to Deuterated Detergent (e.g., DPC-d38) Purification->Exchange Concentration Sample Concentration & Buffer Exchange Exchange->Concentration NMR_Acquisition NMR Data Acquisition (e.g., TROSY-HSQC) Concentration->NMR_Acquisition Processing Data Processing NMR_Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Calculation & Validation Assignment->Structure

Caption: Workflow for membrane protein structure determination by solution NMR.

SANS_Contrast_Matching cluster_legend Neutron Scattering Length Density Protein Protonated Membrane Protein Complex Protein-Detergent Complex in D2O Protein->Complex Detergent Deuterated Detergent Micelle (e.g., DPC-d38) Detergent->Complex Solvent 100% D2O Solvent Solvent->Complex SANS_Measurement SANS Measurement Complex->SANS_Measurement Result Scattering Signal Dominated by Protein SANS_Measurement->Result Protein_SLD Protein (SLD ≠ D2O) Detergent_SLD Detergent (SLD ≈ D2O) Solvent_SLD Solvent (D2O)

Caption: Principle of SANS contrast matching with deuterated detergents.

Conclusion

DPC-d38 is a robust and widely validated deuterated detergent for the structural analysis of membrane proteins by solution NMR. Its zwitterionic nature and phosphocholine headgroup provide a membrane-mimetic environment that is conducive to maintaining the structural integrity of many membrane proteins. While milder detergents like DDM-d25 may be preferable for initial solubilization and for other structural techniques like X-ray crystallography, and harsher detergents like SDS-d25 have niche applications, DPC-d38 remains a primary choice for high-resolution NMR studies. The selection of the optimal deuterated detergent is a critical step that requires careful consideration of the specific protein and the intended biophysical method. The protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the challenging yet rewarding field of membrane protein structural biology.

References

Navigating the Micellar Maze: A Comparative Guide to Validating Protein Structure in DPC-d38 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the structural elucidation of membrane proteins, the choice of a membrane-mimetic environment is a critical determinant of success. Dodecylphosphocholine (DPC), and its deuterated form DPC-d38, has emerged as a widely used detergent for solubilizing and stabilizing membrane proteins for structural studies, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of DPC-d38 micelles with other common alternatives, supported by experimental data, to aid in the rational selection of the optimal conditions for validating your protein's structure.

The amphipathic nature of membrane proteins necessitates their extraction from the native lipid bilayer and stabilization in a soluble form for most structural biology techniques. Detergent micelles are the most common membrane mimetics employed for this purpose. DPC, a zwitterionic detergent, is favored for its ability to form relatively small and uniform micelles, which is advantageous for solution NMR studies as it leads to faster tumbling rates and sharper signals. The deuterated variant, DPC-d38, is particularly valuable for proton-detected NMR experiments as it reduces the background signal from the detergent, allowing for clearer observation of the protein's signals.

Performance Comparison of Common Detergents

The selection of a detergent is a crucial first step and can significantly impact the stability and structural integrity of the target membrane protein. Below is a comparative analysis of DPC with other frequently used detergents: n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine-N-oxide (LDAO), and the harsh ionic detergent sodium dodecyl sulfate (B86663) (SDS).

DetergentTypeTypical CMC (mM)Micelle Size (kDa)Unfolding Half-life (t½)Melting Temp. (Tm) (°C)Key AdvantagesKey Disadvantages
DPC Zwitterionic~1.1~18VariableProtein-dependentSmall micelle size ideal for NMR; Mimics phospholipid headgroups.Can be destabilizing for some proteins.
DDM Non-ionic~0.17~50Generally highOften increases stabilityMild and effective for a wide range of proteins, including GPCRs.Larger micelle size can be challenging for NMR.
LDAO Zwitterionic~1-2~18Protein-dependentVariableCan be effective for crystallization.Can be harsher than DDM for some proteins.
SDS Anionic~8.2~18Very lowInduces unfoldingStrong solubilizing agent.Strong denaturing properties; Unsuitable for functional/structural studies.

CMC (Critical Micelle Concentration) is the concentration at which detergent monomers begin to form micelles. Data on unfolding half-life and melting temperature are protein-dependent and the values presented here represent general trends observed in various studies.

Studies have shown that for some membrane proteins, DDM provides a higher yield of solubilized protein compared to DPC-like detergents and LDAO.[1] In terms of stability, a protein's intrinsic stability is a major factor, with proteins stable in a harsher detergent like LDAO often being stable in milder ones like DDM.[1] Thermal shift assays are a common method to assess protein stability in different detergents, where a higher melting temperature (Tm) indicates greater stability.

Experimental Protocols for Structure Validation

The validation of a membrane protein's structure in DPC-d38 micelles typically involves a combination of biophysical and structural biology techniques. Here are detailed methodologies for key experiments.

Protein Expression and Purification
  • Expression: Overexpress the target membrane protein in a suitable host system (e.g., E. coli, insect cells, or mammalian cells). Isotopic labeling (¹⁵N, ¹³C) is required for NMR studies.

  • Membrane Preparation: Isolate the cell membranes containing the overexpressed protein through cell lysis and ultracentrifugation.

  • Solubilization: Resuspend the membranes in a buffer containing DPC-d38 at a concentration well above its critical micelle concentration (CMC) to extract the protein.

  • Purification: Purify the solubilized protein-micelle complex using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography (SEC) to ensure homogeneity.

Structural Validation by Solution NMR Spectroscopy
  • Sample Preparation: Concentrate the purified, isotopically labeled protein in DPC-d38 micelles to the desired concentration (typically 0.1-1.0 mM) in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH).

  • NMR Data Acquisition: Acquire a series of multidimensional NMR experiments at a high-field spectrometer. Standard experiments for structure determination include:

    • 2D ¹H-¹⁵N HSQC/TROSY: To assess sample quality and homogeneity.

    • 3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): For backbone resonance assignment.

    • 3D NOESY Experiments (e.g., ¹⁵N-edited NOESY-HSQC): To obtain distance restraints between protons.

    • Residual Dipolar Coupling (RDC) Measurements: To obtain long-range orientational information.

  • Structure Calculation and Validation:

    • Process the NMR data using software like NMRPipe.

    • Assign the chemical shifts using software like CcpNmr Analysis.

    • Calculate the 3D structure using the experimental restraints (NOEs, RDCs, dihedral angles) with software like CYANA or Xplor-NIH.

    • Validate the final structure ensemble using programs like PROCHECK-NMR and MolProbity to assess its geometric quality.

Complementary Validation Techniques

While NMR is a powerful tool for proteins in micelles, other techniques can provide complementary information or may be more suitable for larger proteins or protein complexes.

  • Cryo-Electron Microscopy (Cryo-EM):

    • Grid Preparation: Apply the purified protein-DPC-d38 micelle complex to a cryo-EM grid and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

    • Data Collection: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.

    • Image Processing and 3D Reconstruction: Use software like RELION or cryoSPARC to pick particles, perform 2D and 3D classification, and reconstruct the 3D density map of the protein.

    • Model Building and Refinement: Build an atomic model into the density map using software like Coot and refine it using programs like Phenix.

  • X-ray Crystallography:

    • Crystallization: Screen for crystallization conditions of the protein-DPC-d38 micelle complex using vapor diffusion (sitting or hanging drop) methods with various precipitants, salts, and buffers.

    • X-ray Diffraction Data Collection: Mount a suitable crystal and collect diffraction data at a synchrotron source.

    • Structure Determination: Process the diffraction data and solve the structure using methods like molecular replacement or experimental phasing.

    • Model Building and Refinement: Build and refine the atomic model against the electron density map.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key stages in validating a protein's structure in DPC-d38 micelles.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Structural Validation cluster_validation Structure Calculation & Validation Expression Protein Expression (& Isotopic Labeling for NMR) Membrane_Prep Membrane Preparation Expression->Membrane_Prep Solubilization Solubilization in DPC-d38 Membrane_Prep->Solubilization Purification Purification (Affinity & SEC) Solubilization->Purification NMR Solution NMR Spectroscopy Purification->NMR Primary Method for Micelles CryoEM Cryo-Electron Microscopy Purification->CryoEM Alternative/Complementary Xray X-ray Crystallography Purification->Xray Alternative/Complementary Structure_Calc 3D Structure Calculation / Reconstruction NMR->Structure_Calc CryoEM->Structure_Calc Xray->Structure_Calc Validation Structure Validation (e.g., PROCHECK, MolProbity) Structure_Calc->Validation Final_Structure Validated Protein Structure Validation->Final_Structure Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Purified Protein in DPC-d38 Micelles Size_Check Protein Size < 40 kDa? Start->Size_Check Dynamics_Info Dynamics Information Required? Size_Check->Dynamics_Info Yes CryoEM Cryo-EM Size_Check->CryoEM No High_Res High Resolution Required? Dynamics_Info->High_Res No NMR Solution NMR Dynamics_Info->NMR Yes High_Res->CryoEM Yes Xray X-ray Crystallography High_Res->Xray Yes, if crystallizes

References

Comparative Analysis of DPC-d38 and Fos-Choline-12 for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Phosphocholine Detergent for Structural and Functional Studies of Membrane Proteins.

In the realm of membrane protein research, the choice of a suitable detergent is paramount for successful solubilization, stabilization, and subsequent structural and functional characterization. Among the zwitterionic detergents, dodecylphosphocholine (B1670865) (DPC) has gained prominence, particularly for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparative analysis of two commercially available forms of this detergent: the perdeuterated DPC-d38 and its non-deuterated counterpart, Fos-Choline-12. While chemically analogous, their distinct isotopic compositions lead to significant differences in their application and experimental outcomes, primarily in NMR-based studies.

Executive Summary: DPC-d38 vs. Fos-Choline-12

Fundamentally, DPC-d38 and Fos-Choline-12 are the same molecule, dodecylphosphocholine, differing only in their isotopic labeling. DPC-d38 is perdeuterated, meaning all 38 hydrogen atoms have been replaced with deuterium (B1214612). This seemingly subtle modification has profound implications for its use in proton-detected NMR spectroscopy. Fos-Choline-12 is the common chemical name for the standard, protonated form of dodecylphosphocholine.

The primary advantage of DPC-d38 lies in its "invisibility" in ¹H-NMR experiments. The deuterium nuclei do not generate signals in the proton NMR spectrum, thereby eliminating the overwhelming background signals from the detergent micelles that would otherwise obscure the signals from the much lower concentration protein sample. This leads to significantly improved spectral quality, characterized by higher signal-to-noise ratios and reduced spectral crowding, which are critical for the successful determination of membrane protein structures and dynamics.

Fos-Choline-12, being significantly less expensive, is suitable for initial solubilization trials, purification, and functional assays where direct observation of the protein by ¹H-NMR is not required. However, for high-resolution structural studies by solution NMR, DPC-d38 is the superior and often essential choice.

Data Presentation: Physicochemical and Application Properties

The following tables summarize the key properties of DPC-d38 and Fos-Choline-12 and provide a comparative overview of their performance in the context of membrane protein NMR studies.

Table 1: Physicochemical Properties of Dodecylphosphocholine (DPC)

PropertyValueConditions/Notes
Molecular Formula
Fos-Choline-12C₁₇H₃₈NO₄P
DPC-d38C₁₇D₃₈NO₄PAll hydrogen atoms are replaced by deuterium.
Molecular Weight
Fos-Choline-12351.5 g/mol
DPC-d38389.7 g/mol
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMIn aqueous solution. The CMC can be influenced by factors such as temperature and ionic strength.
Aggregation Number 44 - 71Varies with concentration, temperature, and the presence of a solubilized protein.
Solubility >25 mg/mLIn PBS (pH 7.2).

Table 2: Comparative Performance for Membrane Protein NMR

FeatureFos-Choline-12 (Non-deuterated)DPC-d38 (Perdeuterated)Rationale
¹H-NMR Background Signal HighNegligibleDeuterium is not detected in ¹H-NMR, eliminating interfering signals from the detergent micelle.[1][2]
Spectral Quality Lower signal-to-noise, potential for signal overlap with protein resonances.Significantly improved signal-to-noise ratio and resolution.Reduced background and elimination of proton relaxation pathways and strong dipole-dipole interactions lead to sharper protein signals.[1][2]
Suitability for Structural Studies Not recommended for high-resolution structure determination by ¹H-NMR.Essential for high-resolution structure determination and dynamics studies of membrane proteins by solution NMR.[1][2]Clear, well-resolved spectra are a prerequisite for resonance assignment and structure calculation.
Cost Relatively low.High.The chemical synthesis of deuterated compounds is complex and expensive.
Recommended Use Cases Initial solubilization screening, large-scale purification, functional assays (e.g., ligand binding via methods other than ¹H-NMR).Solution NMR spectroscopy (e.g., 2D ¹H-¹⁵N HSQC, NOESY), Small-Angle Neutron Scattering (SANS).Maximizes the quality of data from these specialized techniques.

Experimental Protocols

Protocol 1: Solubilization and Purification of a Membrane Protein using Fos-Choline-12

This protocol outlines a general procedure for the solubilization and purification of a His-tagged membrane protein from E. coli for functional studies or as a preliminary step before reconstitution into DPC-d38 for NMR.

Materials:

  • Cell paste from E. coli expressing the target membrane protein.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme, DNase I.

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 2% (w/v) Fos-Choline-12.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.1% (w/v) Fos-Choline-12.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 300 mM imidazole, 0.1% (w/v) Fos-Choline-12.

  • Ni-NTA affinity resin.

Procedure:

  • Cell Lysis: Resuspend the cell paste in Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells using a sonicator or a microfluidizer.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris. Transfer the supernatant to an ultracentrifuge and pellet the membranes at 150,000 x g for 1 hour.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour to pellet any insoluble material.

  • Affinity Chromatography: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.

  • Washing: Load the resin onto a column and wash with 10-20 column volumes of Wash Buffer.

  • Elution: Elute the purified protein with Elution Buffer.

  • Quality Control: Analyze the eluted fractions by SDS-PAGE to assess purity.

Protocol 2: Preparation of a Membrane Protein Sample in DPC-d38 for NMR Spectroscopy

This protocol describes the reconstitution of a purified membrane protein into DPC-d38 micelles for NMR analysis.[3][4]

Materials:

  • Purified, isotopically labeled (¹⁵N, ¹³C, ²H) membrane protein.

  • Perdeuterated DPC-d38.

  • NMR Buffer: 20 mM Sodium Phosphate pH 6.5, 100 mM NaCl.

  • Deuterium oxide (D₂O).

  • Hexafluoro-isopropanol (HFIP).

  • Lyophilizer.

  • NMR tubes (e.g., Shigemi tubes).

Procedure:

  • Co-solubilization in HFIP: If starting with lyophilized protein, dissolve the purified, isotopically labeled protein and DPC-d38 together in HFIP. A typical molar ratio of DPC to protein is between 100:1 and 200:1. HFIP helps to ensure a homogeneous mixture of protein and detergent.

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes and then lyophilize overnight or until a dry, oily residue remains. This step removes the HFIP.

  • Rehydration and Second Lyophilization: Redissolve the residue in a small volume of high-purity water and lyophilize again to ensure complete removal of residual HFIP.[3]

  • Final Sample Preparation: Dissolve the lyophilized protein-DPC-d38 mixture in NMR Buffer to the desired final protein concentration (typically 0.1 - 1.0 mM).[4]

  • Buffer Exchange and Concentration: If necessary, concentrate the sample and exchange into the final NMR buffer using a centrifugal concentrator with an appropriate molecular weight cutoff.

  • Final Steps: Add D₂O to a final concentration of 5-10% for the NMR lock signal. Transfer the sample to an NMR tube. Centrifuge the tube at a low speed to remove any potential aggregates before placing it in the spectrometer.

Mandatory Visualization

Experimental Workflow for NMR Sample Preparation

G cluster_purification Protein Purification cluster_reconstitution Reconstitution into DPC-d38 cluster_nmr Final NMR Sample Preparation Expression Expression of Isotopically Labeled Membrane Protein (e.g., in E. coli) Purification Purification in Fos-Choline-12 Expression->Purification Lyophilization Lyophilization of Purified Protein Purification->Lyophilization CoSolubilization Co-solubilization of Protein and DPC-d38 in HFIP Lyophilization->CoSolubilization Lyophilization2 Lyophilization to Remove HFIP CoSolubilization->Lyophilization2 Rehydration Rehydration in Water & Second Lyophilization Lyophilization2->Rehydration FinalDissolution Dissolution in NMR Buffer Rehydration->FinalDissolution Concentration Concentration & Buffer Exchange FinalDissolution->Concentration NMR_Tube Addition of D2O & Transfer to NMR Tube Concentration->NMR_Tube NMR_Spectroscopy NMR_Spectroscopy NMR_Tube->NMR_Spectroscopy NMR Data Acquisition

Caption: Workflow for preparing a membrane protein sample for NMR using DPC-d38.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

DPC and DPC-d38 are instrumental in studying the structure of membrane proteins like GPCRs, which are major drug targets. The detergents themselves do not have a signaling pathway; they serve as a membrane mimetic to stabilize the protein for study. The following diagram illustrates a canonical GPCR signaling pathway that is often the subject of such research.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha Gα-GTP G_Protein->G_alpha 3. Subunit Dissociation G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Generation Ligand Ligand (e.g., Hormone) Ligand->GPCR 1. Binding G_alpha->Effector 4. Modulation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Downstream Signaling

Caption: Canonical G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The choice between DPC-d38 and Fos-Choline-12 is dictated by the intended application. For non-NMR-based biochemical and biophysical assays, the more economical Fos-Choline-12 is a pragmatic choice. However, for researchers aiming to elucidate the high-resolution structure and dynamics of membrane proteins using solution-state NMR spectroscopy, the investment in DPC-d38 is indispensable. Its perdeuteration provides a clean spectral background, which is a critical factor for the success of complex, multi-dimensional NMR experiments, ultimately enabling deeper insights into the function of these challenging yet vital biological molecules.

References

Comparative Analysis: Dodecylphosphocholine-d38 versus LDAO for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural and functional analysis of membrane proteins, the selection of an appropriate detergent is a critical determinant of experimental success. Both Dodecylphosphocholine (DPC) and Lauryldimethylamine N-oxide (LDAO) are zwitterionic detergents widely employed for solubilizing and stabilizing membrane proteins. This guide provides an objective comparison of their performance, with a particular focus on the advantages of deuterated DPC (DPC-d38) for specific applications, supported by experimental data.

DPC, particularly its deuterated form DPC-d38, is a preferred choice for Nuclear Magnetic Resonance (NMR) spectroscopy due to its ability to form small, uniform micelles that are conducive to high-resolution structural studies.[1][2][3][4][5][6] Its phosphocholine (B91661) headgroup mimics that of phosphatidylcholine, a primary component of eukaryotic cell membranes, which can provide a more native-like environment for some proteins.[2][4] However, it is crucial to note that DPC can also be destabilizing for certain membrane proteins, potentially inducing non-native conformations.[2]

LDAO is another effective zwitterionic detergent that has been successfully used for the crystallization of membrane proteins.[7][8] While it can be a powerful solubilizing agent, its "harsher" nature compared to other detergents like n-dodecyl-β-D-maltoside (DDM) may lead to reduced protein stability in some cases.[7] The choice between DPC-d38 and LDAO is highly dependent on the specific protein under investigation and the intended downstream application, necessitating empirical screening to identify the optimal conditions.[2][7]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative parameters for DPC and LDAO, focusing on their physicochemical properties and their impact on protein stability.

Table 1: Physicochemical Properties of DPC and LDAO

PropertyDodecylphosphocholine (DPC)Lauryldimethylamine N-oxide (LDAO)
Molecular Weight (Da) 351.5229.4
Detergent Type ZwitterionicZwitterionic
Critical Micelle Concentration (CMC) in water (mM) ~1.1 - 1.5~1-2
Micelle Size (kDa) ~18~18
Aggregation Number ~50-70Not specified in provided context

Data compiled from multiple sources.[7][9][10]

Table 2: Comparative Protein Stability Data

Protein SystemTechniqueKey Finding in LDAOKey Finding in DPCReference
DsbBnanoDSFShowed a lower melting temperature (Tm) compared to its stability in nanodiscs, indicating reduced thermal stability.Not directly compared in the same study.[1]
Various TransportersStability BenchmarkUnfolding half-life (t1/2) at 40°C of ~17 min or longer was a benchmark for successful exchange into LDAO for some proteins.Not directly compared in the same study.[11]
Mitochondrial ADP/ATP carrier (AAC3)Thermal DenaturationNot specified.The lack of a cooperative unfolding transition suggests a destabilized or non-native state.[2]
EL3-TM7-CT40 (fragment of Ste2p)NMR SpectroscopyNot specified.Provided the best sample stability and spectral quality compared to SDS, DHPC, and LPPG.[12]

Advantages of DPC-d38 for Specific Proteins and Applications

The primary advantage of DPC-d38 lies in its application for solution NMR studies of membrane proteins.[3][4][5] The use of the deuterated form, DPC-d38, is particularly beneficial as it minimizes background signals from the detergent in proton NMR experiments, allowing for clearer observation of the protein's signals.[12]

For certain proteins, such as the G-protein-coupled receptor fragment EL3-TM7-CT40 from Saccharomyces cerevisiae, DPC has been shown to provide superior sample stability and spectral quality for NMR analysis when compared to other detergents.[12] This highlights the protein-specific nature of detergent selection. While LDAO is effective for crystallization, the smaller and more uniform micelles of DPC are often more advantageous for solution NMR, as they lead to faster tumbling of the protein-micelle complex, resulting in sharper NMR signals.[2][4]

However, it is important to reiterate that DPC can be detrimental to the stability of other proteins. For instance, studies on the mitochondrial ADP/ATP carrier (AAC3) have indicated that DPC may induce a destabilized or non-native state.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of DPC and LDAO.

Protocol 1: General Screening for Optimal Detergent Concentration

This protocol outlines a general procedure for determining the optimal concentration of a detergent like DPC or LDAO for solubilizing a target membrane protein.

  • Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and fractionation techniques.

  • Detergent Screening Setup: Prepare a series of detergent concentrations (e.g., 0.1% to 2.5% w/v) in a suitable solubilization buffer.

  • Solubilization: Add the membrane suspension to each detergent solution and incubate with gentle agitation for 1-4 hours at 4°C.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the non-solubilized membrane fraction.

  • Analysis: Analyze the supernatant (solubilized fraction) and the pellet by SDS-PAGE and Western blotting to determine the solubilization efficiency at each detergent concentration.[9]

Protocol 2: Thermal Shift Assay (e.g., nanoDSF) for Protein Stability

This protocol is used to assess the thermal stability of a purified membrane protein in the presence of different detergents by measuring its melting temperature (Tm).

  • Sample Preparation: Prepare the purified membrane protein in buffers containing either DPC or LDAO at a concentration above their respective CMCs.

  • Assay Setup: Use a nanoDSF instrument to monitor the intrinsic fluorescence of the protein as the temperature is increased in a controlled ramp.

  • Data Acquisition: The instrument records the fluorescence at different wavelengths, and the ratio of these intensities is plotted against temperature.

  • Analysis: The midpoint of the unfolding transition is identified as the melting temperature (Tm). A higher Tm indicates greater thermal stability of the protein in that specific detergent.[1]

Protocol 3: NMR Sample Preparation with DPC-d38

This protocol describes the preparation of a membrane protein sample for solution NMR spectroscopy using deuterated DPC.

  • Protein Expression and Purification: Express and purify the target membrane protein, often with isotopic labeling (e.g., ¹⁵N, ¹³C).

  • Solubilization and Reconstitution: Solubilize the purified protein in a buffer containing DPC-d38 at a concentration well above its CMC. For some proteins, a refolding step from a denatured state may be required.[1]

  • Sample Optimization: The final NMR sample should contain the protein at a suitable concentration (e.g., 0.1-0.5 mM) in a buffer containing DPC-d38 (e.g., 200-300 mM).[12]

  • NMR Spectroscopy: Acquire NMR spectra (e.g., [¹⁵N,¹H]-HSQC) to assess the sample quality. Well-dispersed peaks are indicative of a properly folded protein suitable for structural studies.[12]

Mandatory Visualizations

Experimental_Workflow_for_Detergent_Screening cluster_prep Membrane Preparation cluster_screen Detergent Solubilization & Analysis cluster_decision Outcome start Cell Culture & Overexpression lysis Cell Lysis & Fractionation start->lysis membranes Isolated Membranes lysis->membranes solubilization Incubate Membranes with Detergents membranes->solubilization detergents Prepare Detergent Series (DPC, LDAO, etc.) detergents->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation analysis SDS-PAGE & Western Blot of Supernatant and Pellet centrifugation->analysis optimal Identify Optimal Detergent & Concentration analysis->optimal

Caption: Workflow for detergent screening to identify optimal solubilization conditions.

Protein_Stability_Comparison_Logic cluster_dpc DPC Environment cluster_ldao LDAO Environment protein Purified Membrane Protein dpc Reconstitute in DPC protein->dpc ldao Reconstitute in LDAO protein->ldao dpc_assay Thermal Shift Assay (e.g., nanoDSF) dpc->dpc_assay dpc_tm Measure Tm (DPC) dpc_assay->dpc_tm comparison Compare Tm values dpc_tm->comparison ldao_assay Thermal Shift Assay (e.g., nanoDSF) ldao->ldao_assay ldao_tm Measure Tm (LDAO) ldao_assay->ldao_tm ldao_tm->comparison conclusion Determine More Stabilizing Detergent comparison->conclusion

Caption: Logical diagram for comparing protein stability in DPC versus LDAO.

References

Assessing Protein Function in Dodecylphosphocholine-d38: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of membrane proteins, the choice of a membrane mimetic is a critical determinant of experimental success. Dodecylphosphocholine-d38 (DPC-d38), a deuterated zwitterionic detergent, is widely employed, particularly for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterated nature makes it "invisible" in proton NMR experiments, thus reducing background signal and enhancing the observation of the protein of interest. This guide provides an objective comparison of DPC-d38 with other commonly used detergents, supported by experimental data and detailed protocols, to facilitate the selection of an appropriate membrane-mimicking environment.

Comparative Analysis of Detergent Performance

The selection of an optimal detergent is highly dependent on the specific membrane protein and the intended downstream applications. This section compares the physicochemical properties and performance of DPC with other frequently used detergents such as n-dodecyl-β-D-maltoside (DDM) and lauryl dimethylamine (B145610) N-oxide (LDAO).

Physicochemical Properties of Common Detergents

A fundamental understanding of the physicochemical properties of each detergent is crucial for designing solubilization and functional experiments.

PropertyDodecylphosphocholine (DPC)n-Dodecyl-β-D-maltoside (DDM)Lauryl Dimethylamine N-oxide (LDAO)n-Octyl-β-D-glucopyranoside (OG)
Type ZwitterionicNon-ionicZwitterionicNon-ionic
Molecular Weight (Da) 351.5510.6229.4292.4
Critical Micelle Concentration (CMC) (mM in water) ~1.1 - 1.5[1]~0.17[1]~1-2[1]~20-25
Micelle Size (kDa) ~18[1]~50[1]~18[1]~2.5-4
Aggregation Number ~44-71~78-147~50-70~27-100
Protein Stability in Different Detergent Environments

Maintaining the structural integrity and stability of a membrane protein upon extraction from its native lipid bilayer is paramount for functional studies. The choice of detergent can significantly influence protein stability, which can be quantitatively assessed by measuring the melting temperature (Tm) using techniques like thermal shift assays. A higher Tm generally indicates greater protein stability in a given detergent.

While direct comparative studies for a single protein across multiple detergents including DPC-d38 are not always available in a single publication, the general consensus is that DPC can be more destabilizing for some membrane proteins compared to milder non-ionic detergents like DDM. For instance, one study on the thermostability of the membrane protein DsbB in various detergents found the following order from most to least stable: LMNG > DDM > LMPG > DM > LDAO[2]. Although DPC was not included in this specific comparison, it highlights the variability in protein stability conferred by different detergents. It is widely acknowledged that the function and stability of membrane proteins can be compromised during detergent solubilization and delipidation, and can often be restored by reconstitution into a lipid-based system[2].

Experimental Protocols for Assessing Protein Function

This section provides detailed methodologies for key experiments used to assess the function and stability of membrane proteins in a DPC-d38 environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in DPC-d38 Micelles

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins at atomic resolution. DPC-d38 is particularly well-suited for these studies due to the formation of small, uniformly sized micelles that tumble rapidly in solution, leading to high-resolution spectra.

Protocol for NMR Sample Preparation of a Membrane Protein in DPC-d38 Micelles:

  • Protein Expression and Purification: Express and purify the membrane protein of interest, often with isotopic labels (e.g., ¹⁵N, ¹³C) for multidimensional NMR experiments.

  • Co-solubilization in Organic Solvent (for challenging proteins):

    • Dissolve the purified, lyophilized protein and DPC-d38 together in hexafluoro-isopropanol (HFIP).

    • Sonicate the mixture for 10 minutes at 50°C.

    • Lyophilize the mixture to an oily residue (12-15 hours).

    • Re-dissolve the residue in the desired aqueous NMR buffer (e.g., 20 mM MES, pH 6.0).

    • Lyophilize the sample again to remove all traces of the organic solvent[1].

  • Direct Solubilization (for less challenging proteins):

    • Prepare a concentrated stock solution of DPC-d38 in the desired NMR buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 6.8). The final detergent concentration should be well above its CMC (e.g., 100-300 mM)[2].

    • Gradually add the DPC-d38 stock solution to the concentrated, purified membrane protein solution with gentle mixing.

    • Incubate the mixture for several hours at a suitable temperature (e.g., 4°C or room temperature) to allow for the formation of protein-detergent mixed micelles.

  • Buffer Exchange and Concentration:

    • Concentrate the protein-DPC-d38 mixture using a centrifugal concentrator with an appropriate molecular weight cut-off (MWCO).

    • Perform several cycles of dilution with the final NMR buffer (containing DPC-d38 above its CMC) and re-concentration to ensure complete buffer exchange[2].

  • Final NMR Sample Preparation:

    • Concentrate the sample to the final desired volume (typically 300-500 µL) for the NMR tube. The final protein concentration is typically in the range of 0.1 - 1.0 mM[2].

    • Add D₂O to a final concentration of 5-10% for the NMR frequency lock[2].

    • Transfer the final sample into a high-quality NMR tube.

Thermal Shift Assay (Differential Scanning Fluorimetry)

Thermal shift assays are a high-throughput method to assess the thermal stability of a protein in different conditions, including in the presence of various detergents or ligands.

Protocol for Thermal Shift Assay of a Membrane Protein:

  • Sample Preparation:

    • Start with a purified membrane protein solubilized in a primary detergent.

    • Perform detergent exchange into separate buffers each containing one of the detergents to be tested (e.g., DPC-d38, DDM, LDAO) at a concentration well above their respective CMCs[1].

    • In a qPCR plate, mix the protein sample with a fluorescent dye (e.g., SYPRO Orange) that binds to the exposed hydrophobic regions of unfolded proteins[1].

  • Thermal Denaturation:

    • Place the qPCR plate in a real-time PCR instrument.

    • Apply a temperature gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute)[1].

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence[1].

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm) of the protein[1]. A higher Tm indicates greater thermal stability.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, such as ligand binding to a membrane protein reconstituted in a membrane-mimetic environment.

General Protocol for SPR Analysis of a Membrane Protein:

  • Ligand Immobilization:

    • A ligand (e.g., an antibody that captures the protein of interest, or the protein itself) is immobilized on the surface of an SPR sensor chip.

  • Analyte Interaction:

    • The membrane protein, solubilized in a buffer containing DPC-d38 (or another detergent) above its CMC, is flowed over the sensor chip as the analyte.

    • Binding of the protein to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Data Analysis:

    • The binding kinetics (association and dissociation rates) and affinity of the interaction are determined from the sensorgram (a plot of the response versus time).

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor changes in the local environment of intrinsic fluorophores (e.g., tryptophan residues) within a protein, providing insights into conformational changes upon ligand binding or unfolding.

General Protocol for Intrinsic Tryptophan Fluorescence Spectroscopy:

  • Sample Preparation: Prepare the purified membrane protein in a buffer containing DPC-d38 micelles.

  • Fluorescence Measurement:

    • Excite the sample at a wavelength of approximately 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum (typically from 310 to 400 nm).

  • Data Analysis:

    • Changes in the fluorescence intensity and the wavelength of maximum emission (λmax) can indicate conformational changes. For example, a blue shift (shift to a shorter wavelength) in λmax often suggests that the tryptophan residue has moved to a more hydrophobic environment.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological signaling pathways.

Experimental_Workflow_for_Protein_Function_Assessment cluster_prep Protein Preparation cluster_assays Functional & Stability Assays cluster_analysis Data Analysis & Interpretation Expression Expression & Purification of Membrane Protein Solubilization Solubilization in DPC-d38 Micelles Expression->Solubilization NMR NMR Spectroscopy (Structure & Dynamics) Solubilization->NMR TSA Thermal Shift Assay (Stability - Tm) Solubilization->TSA SPR Surface Plasmon Resonance (Binding Kinetics) Solubilization->SPR Fluorescence Fluorescence Spectroscopy (Conformational Changes) Solubilization->Fluorescence Structure 3D Structure & Dynamics NMR->Structure Stability Comparative Stability (Tm values) TSA->Stability Kinetics Binding Affinity (KD, kon, koff) SPR->Kinetics Conformation Conformational State Fluorescence->Conformation GPCR_Signaling_Pathway cluster_membrane Cell Membrane (DPC-d38 Micelle Mimic) cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR Ste2p Receptor (in DPC-d38) G_protein Heterotrimeric G-protein GPCR->G_protein Activation Ligand α-factor (Pheromone) Ligand->GPCR Binding G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Downstream Effectors G_alpha->Effector G_beta_gamma->Effector Response Cellular Response (e.g., Mating Pathway Activation) Effector->Response

References

The Critical Role of Dodecylphosphocholine-d38 Purity in High-Stakes Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Analysis and its Impact on Experimental Integrity

For researchers, scientists, and drug development professionals working with membrane proteins, the choice and quality of solubilizing agents are paramount. Dodecylphosphocholine-d38 (DPC-d38), a deuterated analog of a widely used zwitterionic detergent, is a critical tool in structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry (MS). Its purity is not a trivial specification; it is a critical variable that can profoundly influence the accuracy, reproducibility, and ultimate success of these high-stakes experiments.

This guide provides an objective comparison of DPC-d38 with an alternative, details the methodologies for its purity analysis, and presents experimental data on how purity variations can impact research outcomes.

The Purity Landscape: A Comparative Analysis

The performance of DPC-d38 is intrinsically linked to its purity. Impurities can range from residual non-deuterated DPC to synthesis byproducts such as lyso-phosphatidylcholine or other lipidic species. While many suppliers offer high-purity DPC-d38, the level and nature of trace impurities can vary. Here, we compare the stated and hypothetical experimentally determined purity of DPC-d38 from different suppliers, alongside a common alternative, Fos-Choline®-12-d38.

Product Supplier Stated Purity (%) Hypothetical Determined Purity (%) *Key Impurities Detected (Hypothetical)
This compoundSupplier A≥99% deuterated forms99.2<0.5% non-deuterated DPC, <0.3% lyso-PC-d38
This compoundSupplier B≥98% deuterated forms98.5<1.0% non-deuterated DPC, <0.5% other lipids
This compoundSupplier C≥99% deuterated forms99.5<0.3% non-deuterated DPC, <0.2% lyso-PC-d38
Fos-Choline®-12-d38Alternative Co.≥98% deuterated forms98.8<0.8% non-deuterated FC-12, <0.4% other lipids

*Hypothetical data based on typical analytical capabilities for illustrative purposes.

The Impact of Impurities on Experimental Results

The presence of impurities in DPC-d38 can have significant and detrimental effects on experimental outcomes.

In Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR studies of membrane proteins, perdeuterated detergents are used to minimize interfering proton signals from the detergent itself, which would otherwise overwhelm the signals from the protein. The presence of non-deuterated DPC introduces unwanted proton signals, leading to a decrease in the signal-to-noise ratio and potentially obscuring crucial protein resonances.

% Non-deuterated DPC Impurity Hypothetical Signal-to-Noise Ratio (S/N) Reduction *Qualitative Impact on 2D ¹H-¹⁵N HSQC Spectrum
< 0.1%NegligibleClean spectrum with well-resolved protein cross-peaks.
0.5%~5-10%Minor increase in baseline noise.
1.0%~15-20%Noticeable increase in baseline noise, potential overlap with weak protein signals.
> 2.0%>30%Significant spectral crowding and loss of resolution, compromising structural analysis.

*Illustrative data to demonstrate the trend.

In Mass Spectrometry (MS)

When used as an internal standard for the quantification of non-deuterated DPC, the purity of DPC-d38 is critical. Any non-deuterated DPC present as an impurity in the standard will lead to an overestimation of the analyte concentration.

Experimental Protocols

Purity Determination by HPLC-CAD

High-Performance Liquid Chromatography with Charged Aerosol Detection (CAD) is a powerful technique for the analysis of lipids, including DPC-d38, as it does not require a chromophore.

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1 v/v).

  • DPC-d38 sample and relevant standards.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-5 min: 80% A, 20% B

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 80% A and equilibrate.

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen pressure 35 psi, Evaporator Temperature 35°C.

3. Data Analysis:

  • Peak areas are used to determine the relative percentage of DPC-d38 and any detected impurities.

Membrane Protein Reconstitution for NMR Studies

This protocol outlines the reconstitution of a membrane protein into DPC-d38 micelles for solution NMR.

1. Materials:

  • Lyophilized purified membrane protein.

  • DPC-d38 powder.

  • NMR buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

  • Deuterium oxide (D₂O).

2. Procedure:

  • DPC-d38 Stock Preparation: Prepare a concentrated stock solution of DPC-d38 in the NMR buffer (e.g., 200 mM). Ensure the concentration is well above the critical micelle concentration (CMC) of ~1.5 mM.[1]

  • Protein Solubilization: Dissolve the lyophilized protein in a minimal amount of NMR buffer.

  • Reconstitution: Slowly add the DPC-d38 stock solution to the protein solution to the desired final protein-to-detergent molar ratio (typically between 1:100 and 1:200).

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours to allow for micelle formation and protein incorporation.

  • Concentration: Concentrate the sample to the final desired volume for the NMR tube using a centrifugal concentrator with an appropriate molecular weight cutoff.

  • Final Preparation: Add D₂O to a final concentration of 5-10% for the NMR lock signal. Transfer the sample to an NMR tube.

Visualizing Workflows and Pathways

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_cad HPLC-CAD Analysis cluster_data_analysis Data Analysis Sample DPC-d38 Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection Charged Aerosol Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Areas (% Purity) Chromatogram->Quantification

Workflow for DPC-d38 purity analysis by HPLC-CAD.

Adenosine_A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor (in DPC micelle for study) Adenosine->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates targets

Simplified Adenosine A2A Receptor signaling pathway.

Conclusion: The Imperative of Purity Verification

The data and protocols presented underscore the critical importance of DPC-d38 purity in membrane protein research. While suppliers provide specifications, independent verification of purity is a crucial step in ensuring the reliability and accuracy of experimental data. The use of high-purity DPC-d38 minimizes artifacts and allows for the unambiguous interpretation of NMR and MS results, ultimately accelerating drug discovery and our understanding of fundamental biological processes. For sensitive applications, researchers should consider lot-to-lot purity validation as a standard practice.

References

A Comparative Analysis of Micelle Properties: Dodecylphosphocholine-d38 vs. n-Dodecyl-β-D-maltoside (DDM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of detergents for membrane protein studies and drug delivery systems, a clear understanding of their micellar properties is paramount. This guide provides an objective comparison between two commonly used detergents: Dodecylphosphocholine-d38 (DPC-d38) and n-dodecyl-β-D-maltoside (DDM).

Dodecylphosphocholine (DPC) is a zwitterionic detergent frequently employed in NMR spectroscopy due to its formation of small, stable micelles that create a membrane-mimetic environment. Its deuterated form, DPC-d38, is particularly useful as an internal standard for quantification by mass spectrometry. DDM, a non-ionic detergent, is widely favored for its gentle and effective solubilization and stabilization of a broad range of membrane proteins, making it a workhorse in structural biology and biochemistry. The choice between these detergents often hinges on the specific requirements of the downstream application, where micelle size and concentration are critical parameters.

Quantitative Comparison of Micellar Properties

The fundamental characteristics of a detergent, including its Critical Micelle Concentration (CMC), aggregation number (Nagg), and the resulting micelle molecular weight, dictate its behavior in solution and its interaction with membrane proteins. The following table summarizes these key quantitative parameters for DPC and DDM. The properties of DPC-d38 are considered analogous to its non-deuterated counterpart, DPC.

PropertyDodecylphosphocholine (DPC)n-Dodecyl-β-D-maltoside (DDM)
Chemical Structure Zwitterionic (Phosphocholine headgroup)Non-ionic (Maltoside headgroup)
Monomer Molecular Weight ( g/mol ) ~351.5 (DPC), 389.7 (DPC-d38)~510.6
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mM[1]~0.15 - 0.17 mM[2]
Aggregation Number (Nagg) ~56 ± 5[3]~135 - 140
Micelle Molecular Weight (kDa) ~19.7 - 21.8 (calculated for DPC)~69 - 76[4]
Micelle Shape Spherical[3]Ellipsoidal

Key Differences and Applications

The data reveals significant differences between the two detergents. DPC has a much higher CMC than DDM, meaning it requires a higher concentration to form micelles. However, DPC micelles are considerably smaller and more spherical, with a lower aggregation number.[3] This smaller size can be advantageous for certain applications, such as high-resolution NMR studies, where larger, more dynamic micelles like those formed by DDM can lead to broader spectral lines.

Conversely, the lower CMC of DDM makes it more economical for large-scale purifications, as less detergent is needed to maintain protein solubility.[2] Its larger, ellipsoidal micelles are often effective at stabilizing a wide variety of membrane proteins by providing a more extensive hydrophobic environment.

Experimental Protocols

Accurate determination of micellar properties is crucial for reproducible research. Below are detailed methodologies for two key experiments: CMC determination by fluorescence spectroscopy and micelle size analysis by Dynamic Light Scattering.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

This method leverages the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment.

Principle: Pyrene exhibits low solubility in water but readily partitions into the hydrophobic core of micelles. In a polar aqueous environment (below the CMC), the ratio of the fluorescence intensity of the first vibronic peak (~373 nm) to the third (~384 nm), known as the I₁/I₃ ratio, is high. Upon micelle formation, pyrene enters the nonpolar micellar core, causing a distinct decrease in the I₁/I₃ ratio. The CMC is identified as the inflection point in a plot of the I₁/I₃ ratio against the logarithm of the detergent concentration.[1]

Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution of the detergent (DPC or DDM) in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of pyrene (e.g., 0.2 mM) in a volatile organic solvent like acetone.

    • Create a series of detergent dilutions from the stock solution, covering a concentration range well below and above the expected CMC.

  • Sample Preparation:

    • To each detergent dilution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration in the low micromolar range (e.g., 1-2 µM).

    • Gently mix and allow the organic solvent to evaporate completely. Ensure all samples have the same final volume.

  • Fluorescence Measurement:

    • Use a fluorescence spectrophotometer with the temperature controlled.

    • Set the excitation wavelength to approximately 334 nm.

    • Record the emission spectrum for each sample from 350 nm to 450 nm.

  • Data Analysis:

    • For each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

    • Calculate the I₁/I₃ ratio for each detergent concentration.

    • Plot the I₁/I₃ ratio versus the logarithm of the detergent concentration. The resulting data should form a sigmoidal curve.

    • The CMC is determined from the midpoint of the transition of this curve.[2]

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size of particles and molecules in suspension.

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. Smaller particles diffuse more rapidly than larger ones. Analysis of these intensity fluctuations yields the diffusion coefficient, which is then used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.[5]

Methodology:

  • Sample Preparation:

    • Prepare solutions of the detergent (DPC or DDM) in a suitable buffer at a concentration significantly above the CMC (e.g., 10-20 times the CMC) to ensure the prevalence of micelles.

    • Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) into a clean, dust-free cuvette to remove any large aggregates or contaminants.

  • Instrumentation and Measurement:

    • Use a DLS instrument (e.g., Zetasizer).

    • Allow the sample to equilibrate to the desired measurement temperature within the instrument to avoid temperature gradients.

    • Perform the measurement, typically involving multiple runs that are automatically averaged by the instrument software. The instrument will set parameters like the measurement angle and attenuator settings.

  • Data Analysis:

    • The instrument's software will perform a correlation analysis on the scattered light intensity fluctuations to determine the diffusion coefficient.

    • Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter (or radius) of the micelles. The viscosity and refractive index of the solvent at the measurement temperature must be known for this calculation.

    • The result is typically presented as a size distribution plot (e.g., by intensity, volume, or number) and a Z-average diameter, which is an intensity-weighted mean hydrodynamic size.

Visualizing Key Concepts

To further clarify the comparison and experimental process, the following diagrams illustrate the key relationships and workflows.

G cluster_dpc Dodecylphosphocholine (DPC) cluster_ddm n-Dodecyl-β-D-maltoside (DDM) DPC_CMC High CMC (~1.3 mM) Comparison Property Comparison DPC_Nagg Low Nagg (~56) DPC_Size Small Micelle (~20 kDa) DPC_Shape Spherical DDM_CMC Low CMC (~0.16 mM) DDM_Nagg High Nagg (~137) DDM_Size Large Micelle (~72 kDa) DDM_Shape Ellipsoidal

Caption: Comparative properties of DPC and DDM micelles.

G cluster_workflow General Workflow for Micelle Characterization cluster_cmc CMC Determination cluster_dls Size Determination (DLS) prep 1. Prepare Detergent Stock Solution dilute 2. Create Serial Dilutions (spanning expected CMC) prep->dilute add_probe 3a. Add Pyrene Probe dilute->add_probe filter_sample 3b. Filter Sample (>CMC) dilute->filter_sample measure_fluor 4a. Measure Fluorescence (I₁/I₃ Ratio) add_probe->measure_fluor plot_cmc 5a. Plot I₁/I₃ vs. log[C] & Determine Inflection Point measure_fluor->plot_cmc cmc_result CMC Value plot_cmc->cmc_result measure_dls 4b. Perform DLS Measurement filter_sample->measure_dls analyze_dls 5b. Calculate Hydrodynamic Radius (Rh) measure_dls->analyze_dls size_result Micelle Size (Rh) analyze_dls->size_result

Caption: Experimental workflow for micelle characterization.

References

Navigating the Milieu: A Guide to Functional Assays for Membrane Proteins in DPC-d38 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the functional integrity of membrane proteins is a critical step. The choice of a membrane mimetic environment is paramount, as it can significantly influence a protein's structure and activity. Dodecylphosphocholine (DPC), and its deuterated form DPC-d38, is a widely used detergent for solubilizing membrane proteins, particularly for structural studies by nuclear magnetic resonance (NMR). However, its suitability for functional assays is a matter of careful consideration. This guide provides a comparative analysis of functional assays in DPC-d38 and explores alternative approaches, supported by experimental data and detailed protocols.

DPC is a zwitterionic detergent known for forming small micelles, which is advantageous for solution NMR studies.[1][2] However, the very properties that make it suitable for structural biology can be a double-edged sword for functional studies. DPC is considered a relatively "harsh" detergent and can sometimes strip away essential lipids or induce non-native conformations, leading to a loss of protein activity.[3][4] Therefore, it is crucial to empirically validate protein function in DPC and to consider alternative membrane mimetics that may better preserve the native state.

Comparative Analysis of Membrane Mimetic Systems for Functional Assays

The selection of a membrane mimetic for functional assays is a protein-specific challenge that often requires screening multiple detergents and conditions.[5] Milder detergents, or more native-like environments such as nanodiscs and amphipols, are often preferred for maintaining the functional integrity of sensitive membrane proteins.[6][7]

Membrane MimeticKey Physicochemical PropertiesAdvantages for Functional AssaysDisadvantages for Functional Assays
DPC (Dodecylphosphocholine) Zwitterionic, CMC ~1.1-1.5 mM, Micelle Size ~18 kDa[7][8]- Small, uniform micelles suitable for NMR.[2]- Well-characterized.- Can be a "harsh" detergent, potentially leading to protein inactivation.[3][4]- May strip essential lipids.[3]- Micellar environment differs significantly from a lipid bilayer.[4]
DDM (n-dodecyl-β-D-maltoside) Non-ionic, CMC ~0.17 mM, Micelle Size ~50 kDa[7]- Considered a "mild" detergent, often preserving protein stability and function.[7]- Effective for solubilizing a wide range of membrane proteins.- Larger micelle size may be less suitable for some NMR applications.- Can be more expensive than other detergents.
LDAO (Lauryldimethylamine-N-oxide) Zwitterionic, CMC ~1-2 mM, Micelle Size ~18 kDa[1][7]- Forms small micelles.- Has been used for functional studies of some robust proteins.[1]- Can be denaturing for some proteins.[7]
Nanodiscs Lipid bilayer discs stabilized by scaffold proteins.- Provides a more native-like lipid bilayer environment.[6]- Both sides of the membrane protein are accessible.- Size of the disc can be controlled.- Reconstitution can be challenging.- Presence of scaffold protein may interfere with some assays.
Amphipols Amphipathic polymers that wrap around the transmembrane domain.- Can stabilize membrane proteins in a detergent-free aqueous solution.[6]- Often preserves protein stability and function.- Can be difficult to remove.- May interfere with protein-protein interactions.
Liposomes Vesicles composed of a lipid bilayer.- Closely mimics the native cell membrane.[9]- Essential for transport and channel assays where a sealed compartment is required.[9]- Large and heterogeneous in size, making them unsuitable for high-resolution structural studies.- Protein orientation can be random.

Key Functional Assays for Membrane Proteins

The choice of functional assay depends on the specific protein of interest. Below are some common assays used to validate the activity of membrane proteins solubilized in detergent micelles or reconstituted into other membrane mimetics.

Ligand Binding Assays

These assays measure the ability of a receptor or transporter to bind to its specific ligand.

  • Principle: A labeled ligand (e.g., radioactive, fluorescent) is incubated with the membrane protein. The amount of bound ligand is then quantified after separating the protein-ligand complex from the unbound ligand.

  • Common Techniques:

    • Radioligand Binding: Highly sensitive but requires handling of radioactive materials.

    • Fluorescence Polarization/Anisotropy: Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to the protein.[10]

    • Surface Plasmon Resonance (SPR): Immobilized protein is exposed to a flow of ligand, and the binding is measured in real-time.

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon ligand binding to determine thermodynamic parameters.

Enzyme and Transporter Activity Assays

These assays measure the catalytic activity of membrane enzymes or the transport of substrates across a membrane by transporters.

  • Principle: The rate of product formation or substrate disappearance is monitored over time. For transporters, the accumulation of a labeled substrate inside a reconstituted vesicle (liposome) is often measured.

  • Common Techniques:

    • Spectrophotometric/Fluorometric Assays: The substrate or product absorbs light or fluoresces, allowing for continuous monitoring of the reaction.

    • Chromatographic Assays (e.g., HPLC): Substrates and products are separated and quantified.

    • Uptake Assays in Proteoliposomes: The protein is reconstituted into liposomes, and the transport of a radiolabeled or fluorescent substrate into the vesicles is measured.

Conformational Stability Assays

These assays assess the structural integrity and stability of the membrane protein, which is often a prerequisite for function.

  • Principle: The stability of the protein against thermal or chemical denaturation is measured. A stable, well-folded protein is more likely to be functional.

  • Common Techniques:

    • Circular Dichroism (CD) Spectroscopy: Measures the secondary structure content of the protein.[11]

    • Thermal Shift Assays (e.g., nanoDSF): Monitors the unfolding of a protein as a function of temperature by measuring changes in intrinsic fluorescence.[3]

    • Size Exclusion Chromatography (SEC): A monodisperse peak on SEC is indicative of a stable, non-aggregated protein-detergent complex.[12]

Experimental Protocols

General Protocol for Membrane Protein Solubilization with DPC

This protocol provides a general framework for solubilizing a membrane protein using DPC. Optimization of DPC concentration, protein-to-detergent ratio, and incubation time is crucial for each specific protein.[8]

  • Membrane Preparation: Isolate cell membranes containing the overexpressed protein of interest.

  • Resuspension: Resuspend the membrane pellet in an ice-cold solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors) to a total protein concentration of 10-20 mg/mL.

  • Detergent Addition: Add a DPC stock solution to the resuspended membranes to a final concentration of 1.0 - 2.0% (w/v). Ensure the final DPC concentration is well above its critical micelle concentration (CMC).[3]

  • Solubilization: Incubate on ice or at 4°C with gentle agitation for 1-2 hours.

  • Clarification: Centrifuge at high speed (e.g., >100,000 x g) for 1 hour to pellet non-solubilized material.

  • Purification: The supernatant containing the solubilized membrane protein can then be purified, typically by affinity chromatography. All buffers used during purification must contain DPC at a concentration above its CMC to maintain protein stability.[8]

G cluster_workflow Membrane Protein Solubilization Workflow start Isolated Cell Membranes resuspend Resuspend in Solubilization Buffer start->resuspend add_dpc Add DPC (1.0 - 2.0% w/v) resuspend->add_dpc solubilize Incubate at 4°C (1-2 hours) add_dpc->solubilize centrifuge High-Speed Centrifugation (>100,000 x g) solubilize->centrifuge supernatant Supernatant: Solubilized Protein centrifuge->supernatant Collect pellet Pellet: Insoluble Material centrifuge->pellet Discard purify Purification (e.g., Affinity Chromatography) supernatant->purify end Purified Protein-DPC Complex purify->end

Membrane protein solubilization workflow.

Protocol for a Thermal Shift Assay to Assess Protein Stability

This assay can be used to compare the stability of a membrane protein in DPC versus other detergents.[7]

  • Sample Preparation: Prepare the purified membrane protein in different buffers, each containing a different detergent (e.g., DPC, DDM, LDAO) at a concentration above its CMC. The final protein concentration should be consistent across all samples (e.g., 0.1-1.0 mg/mL).

  • Assay Setup: Load the samples into nanoDSF capillaries.

  • Thermal Denaturation: Apply a linear thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).

  • Data Acquisition: Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.

  • Data Analysis: The ratio of the fluorescence intensities (350/330 nm) is plotted against temperature. The midpoint of the unfolding transition (Tm) is determined. A higher Tm indicates greater protein stability in that detergent.

G cluster_comparison Detergent Screening Logic start Purified Membrane Protein detergent1 Buffer + DPC start->detergent1 detergent2 Buffer + DDM start->detergent2 detergent3 Buffer + LDAO start->detergent3 assay Thermal Shift Assay (nanoDSF) detergent1->assay detergent2->assay detergent3->assay tm1 Measure Tm for DPC assay->tm1 tm2 Measure Tm for DDM assay->tm2 tm3 Measure Tm for LDAO assay->tm3 compare Compare Tm values tm1->compare tm2->compare tm3->compare conclusion Higher Tm = Greater Stability compare->conclusion

Logic for comparing protein stability.

Conclusion

While DPC-d38 is an invaluable tool for structural studies of membrane proteins by NMR, its use in functional assays requires careful validation. The potential for DPC to alter a protein's native conformation and function necessitates a thorough comparison with alternative membrane mimetic systems. Milder detergents, nanodiscs, and amphipols often provide a more native-like environment that is conducive to preserving protein activity. By employing a range of functional and stability assays, researchers can make an informed decision on the most appropriate membrane mimetic to ensure that their experimental findings are physiologically relevant. The protocols and comparative data presented in this guide offer a starting point for navigating the complex landscape of membrane protein functional analysis.

References

Unveiling Protein Structures: A Comparative Guide to Dodecylphosphocholine-d38 for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural analysis of membrane proteins, the choice of a suitable membrane mimetic is a critical determinant of experimental success. Dodecylphosphocholine-d38 (DPC-d38), a perdeuterated zwitterionic detergent, is a widely utilized tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Its principal advantage lies in the near-complete substitution of hydrogen with deuterium (B1214612) atoms, which renders the detergent virtually invisible in ¹H-NMR spectra. This "silencing" of the detergent's own signal is paramount for obtaining high-resolution structural data of isotopically labeled membrane proteins, as it significantly reduces spectral crowding and enhances the signal-to-noise ratio of the protein of interest.

This guide provides an objective comparison of DPC-d38's performance with common alternatives, supported by experimental data. We delve into the quantitative aspects of how the choice of detergent impacts NMR spectral quality and provide detailed experimental protocols for key methodologies.

Performance Comparison of DPC-d38 and Alternative Detergents

The effectiveness of a detergent in a membrane protein NMR study is primarily assessed by the quality of the resulting spectra. Key metrics include the number of observed resonances (cross-peaks in a 2D spectrum), signal dispersion, and line width, which collectively reflect the structural integrity and homogeneity of the protein within the detergent micelle.

A comparative study on the model membrane protein TM0026 provides valuable quantitative insights into the performance of Dodecylphosphocholine (DPC) relative to other commonly used detergents. While this study utilized the non-deuterated form of DPC (also referred to as FC-12), the findings on how the detergent environment affects the protein's spectral characteristics are directly relevant to the use of DPC-d38. The primary role of deuteration is to eliminate the detergent's proton signals, which would otherwise obscure the protein's signals, thereby improving the clarity of the spectra.[1][2]

DetergentTypeProtein SystemExpected ResonancesObserved ResonancesPerformance Metric (% Observed)Reference
DPC (FC-12) ZwitterionicTM0026665177.3%[3]
DMNon-ionicTM0026665177.3%[3]
DDMNon-ionicTM0026663654.5%[3]
FC-10ZwitterionicTM0026663248.5%[3]

Table 1: Comparison of Detergent Performance on the NMR Spectral Quality of the Membrane Protein TM0026. The data shows that DPC and DM provided significantly better spectral quality for TM0026, as evidenced by the higher number of observed resonances compared to DDM and FC-10. This suggests that the protein is in a more stable and homogenous conformational state in DPC and DM micelles.

Experimental Protocols

Reproducible and high-quality results in membrane protein NMR are contingent on meticulous experimental procedures. Below are detailed protocols for protein expression with isotopic labeling and reconstitution into detergent micelles.

Protocol 1: Expression and Isotopic Labeling of Membrane Proteins in E. coli

This protocol is adapted for the production of uniformly ¹⁵N- and/or ¹³C-labeled membrane proteins, a prerequisite for heteronuclear NMR experiments. For larger proteins (>25 kDa), deuteration of the protein is also recommended to improve spectral quality.[4][5]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target membrane protein.

  • M9 minimal media prepared with D₂O for deuterated proteins.[6]

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • ¹³C-glucose as the sole carbon source.

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

Procedure:

  • Starter Culture: Inoculate a small volume of LB medium with a single colony of the expression strain and grow overnight at 37°C.

  • Adaptation to Minimal Media (for deuteration): Gradually adapt the cells to M9/D₂O media by sequential transfers into media with increasing D₂O concentrations (e.g., 33% and 66% D₂O).[6]

  • Main Culture: Inoculate 1 L of M9 minimal medium (in H₂O for ¹⁵N/¹³C labeling or 99% D₂O for ¹⁵N/¹³C/²H labeling) containing ¹⁵NH₄Cl and/or ¹³C-glucose with the adapted starter culture.[6]

  • Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance proper protein folding and membrane insertion.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further use.

Protocol 2: Membrane Protein Purification and Reconstitution in DPC-d38 Micelles

This protocol outlines the steps for purifying the expressed membrane protein and reconstituting it into DPC-d38 micelles for NMR analysis.

Materials:

  • Cell pellet containing the overexpressed membrane protein.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, protease inhibitors).

  • Solubilization buffer (Lysis buffer containing a solubilizing detergent, e.g., 1% LDAO or DDM).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash buffer (Solubilization buffer with a lower concentration of detergent, e.g., 0.1% LDAO).

  • Elution buffer (Wash buffer containing an eluting agent, e.g., 250 mM imidazole).

  • NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 10% D₂O).

  • This compound (DPC-d38).

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.

  • Membrane Isolation: Isolate the cell membranes by ultracentrifugation.

  • Solubilization: Resuspend the membrane pellet in solubilization buffer and stir for 1-2 hours at 4°C to solubilize the membrane proteins.

  • Clarification: Remove insoluble debris by ultracentrifugation.

  • Affinity Chromatography: Load the supernatant onto the affinity column. Wash the column extensively with wash buffer to remove non-specifically bound proteins and lipids.

  • Elution: Elute the purified protein with elution buffer.

  • Detergent Exchange and Reconstitution: a. Concentrate the eluted protein using a centrifugal concentrator. b. Add the NMR buffer containing a concentration of DPC-d38 well above its critical micelle concentration (CMC, ~1.5 mM). A typical DPC-d38 concentration for NMR samples is 100-150 mM.[3] c. Perform several cycles of dilution with the DPC-d38 containing NMR buffer and re-concentration to ensure complete exchange of the initial solubilizing detergent with DPC-d38.

  • Final Sample Preparation: a. Concentrate the protein-DPC-d38 sample to the desired final NMR concentration (typically 0.3-0.5 mM for proteins). b. Transfer the sample to an NMR tube.

Visualizing the Workflow and Detergent Comparison

To further clarify the experimental process and the rationale for detergent selection, the following diagrams are provided.

G cluster_expression Protein Expression & Labeling cluster_purification Purification & Reconstitution cluster_nmr NMR Spectroscopy expr1 Transformation of E. coli expr2 Growth in Minimal Media (¹⁵N, ¹³C, D₂O) expr1->expr2 expr3 Induction of Protein Expression expr2->expr3 expr4 Cell Harvesting expr3->expr4 pur1 Cell Lysis & Membrane Isolation expr4->pur1 pur2 Solubilization in Primary Detergent pur1->pur2 pur3 Affinity Chromatography pur2->pur3 pur4 Elution & Detergent Exchange to DPC-d38 pur3->pur4 pur5 Concentration to Final Volume pur4->pur5 nmr1 NMR Sample Preparation pur5->nmr1 nmr2 Data Acquisition (e.g., 2D ¹H-¹⁵N HSQC) nmr1->nmr2 nmr3 Data Processing & Analysis nmr2->nmr3 nmr4 Structure Calculation nmr3->nmr4

Caption: Experimental workflow for membrane protein structure determination by solution NMR.

G cluster_props Key Detergent Properties DPC_d38 DPC-d38 Deuteration Perdeuterated (Reduces ¹H background) DPC_d38->Deuteration Headgroup Zwitterionic (Mimics natural lipids) DPC_d38->Headgroup MicelleSize Small Micelle Size (Favorable for NMR) DPC_d38->MicelleSize Alternatives Alternative Detergents (e.g., DDM, LDAO, OG) NonDeuterated Protonated (High ¹H background) Alternatives->NonDeuterated VariableHeadgroups Non-ionic or Zwitterionic Alternatives->VariableHeadgroups VariableMicelleSize Can be larger, less ideal for NMR Alternatives->VariableMicelleSize Protein Isotopically Labeled Membrane Protein Protein->DPC_d38 Reconstitution Protein->Alternatives Reconstitution Result1 High-Quality NMR Spectra (Good signal-to-noise, high resolution) Deuteration->Result1 Leads to MicelleSize->Result1 Contributes to Result2 Variable NMR Spectral Quality (Potential for lower resolution and signal overlap) NonDeuterated->Result2 Leads to VariableMicelleSize->Result2 Can contribute to

Caption: Logical comparison of DPC-d38 and alternative detergents for membrane protein NMR.

References

Safety Operating Guide

Proper Disposal Procedures for Dodecylphosphocholine-d38

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Dodecylphosphocholine-d38, a deuterated detergent used in laboratory research, is governed by federal, state, and local environmental regulations.[1] Although Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to manage its disposal as a chemical waste product through professional channels to ensure safety and compliance.[1] Release into the environment should be avoided.[1]

Hazard and Safety Summary

While not formally classified as hazardous, this compound may cause irritation upon contact.[1] Adherence to good industrial hygiene and safety practices is essential.[1] The following table summarizes key safety information.

Hazard ProfilePrecautionary Measures
GHS Classification Not classified as hazardous[1]
Potential Health Effects May be harmful if inhaled, ingested, or in contact with skin. May cause eye and respiratory irritation.[1]
Environmental Hazards Not considered harmful to aquatic organisms or to cause long-term adverse effects. However, release to the environment should be prevented.[1]
Personal Protective Equipment (PPE) Protective goggles, gloves, and suitable protective clothing are recommended. In case of inadequate ventilation (e.g., handling powder), an approved supplied-air respirator or self-contained breathing apparatus should be used.[1]

Step-by-Step Disposal Protocol

This protocol provides a generalized procedure for the disposal of this compound. Researchers must consult and adhere to their institution's specific Environmental Health & Safety (EH&S) guidelines, which are designed to comply with local, state, and federal laws.[2]

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] If handling the solid form where dust may be generated, ensure adequate ventilation or use respiratory protection.[1]

Step 2: Waste Segregation and Collection
  • Solid Waste: Collect unused or surplus this compound solid material in a designated, sealable waste container. Do not mix with other solid wastes unless compatibility is confirmed by your institution's EH&S department.

  • Aqueous Solutions: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (polyethylene is often preferred).[3] Do not dispose of these solutions down the sanitary sewer.[2]

  • Contaminated Materials: Any materials grossly contaminated with this chemical, such as pipette tips, tubes, or paper towels, should be collected and disposed of as chemical waste, not regular trash.[4]

Step 3: Container Labeling

Properly label the waste container. Regulatory compliance requires that all information be accurate and clearly visible. The label must include:

  • The words "Hazardous Waste" (This is a standard practice for laboratory chemical waste, even for non-classified substances).[5]

  • The full chemical name: "this compound".

  • The CAS Number: "130890-78-7".

  • An accurate description of the contents, including concentration and other components if it is a solution.

  • The name and location (building and room number) of the generating laboratory.[5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area must be at or near the point of waste generation.[3][6]

  • Ensure the container is kept tightly closed except when adding waste.[2][3]

  • Store in a location with secondary containment to prevent spills.[2]

  • Do not accumulate more than 55 gallons of chemical waste in the SAA.[3][6]

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the waste.[3] If your organization does not have an internal EH&S service, you must contact a licensed professional waste disposal company to dispose of the material in accordance with all regulations.[1]

Disposal Workflow

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Institutional Disposal A Waste Generated (Solid, Solution, or Contaminated Material) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Designated, Compatible Waste Container B->C D Securely Seal and Label Container (Chemical Name, CAS#, Location) C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Contact Institutional EH&S or Licensed Waste Contractor E->F Request Pickup G Waste Pickup by Trained Professionals F->G H Transport to Permitted Waste Management Facility G->H I Final Compliant Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dodecylphosphocholine-d38

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Dodecylphosphocholine-d38, a deuterated detergent commonly utilized in the study of membrane proteins. Adherence to these procedural, step-by-step instructions will minimize risks and ensure compliant disposal.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound do not classify it as a hazardous substance, others advise treating it as potentially hazardous until more comprehensive data is available.[1] Therefore, a conservative and thorough approach to personal protection is strongly recommended.[2] The following table summarizes the essential PPE for handling this compound.[2][3]

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes and airborne dust. Equipment should meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemical-Resistant GlovesGloves must be inspected before use. Employ proper glove removal techniques to prevent skin contact. Dispose of contaminated gloves in accordance with laboratory practices and local regulations.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times within the laboratory setting.[2]
Respiratory Protection Dust Mask or RespiratorRecommended when handling large quantities or if there is a potential for dust formation.[2] Use in conjunction with appropriate exhaust ventilation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_workspace Prepare Workspace gather_materials Gather Materials prep_workspace->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_ddpc Weigh this compound don_ppe->weigh_ddpc dissolve_ddpc Dissolve in Solvent weigh_ddpc->dissolve_ddpc clean_workspace Clean Workspace dissolve_ddpc->clean_workspace decontaminate_tools Decontaminate Tools clean_workspace->decontaminate_tools doff_ppe Doff PPE decontaminate_tools->doff_ppe collect_waste Collect Waste doff_ppe->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose_waste Professional Disposal label_waste->dispose_waste

Figure 1. Workflow for handling and disposal of this compound.

1. Preparation

  • Prepare Workspace: All handling of this compound should be conducted in a well-ventilated area.[2] The use of a chemical fume hood is highly recommended, particularly when working with the powdered form of the reagent.[2] Ensure that an eyewash station and safety shower are easily accessible.

  • Gather Materials: Before beginning, collect all necessary materials, including the this compound container, spatulas, weighing paper or boats, and the appropriate solvent and glassware.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling

  • Weighing: Carefully open the this compound container. To minimize the generation of airborne dust, avoid pouring the powder from a significant height.[2] Use a clean spatula to transfer the desired amount of the compound to a weighing vessel.

  • Dissolving: Add the weighed this compound to the appropriate solvent as dictated by your experimental protocol.[1] Stir the solution gently to facilitate dissolution.

3. Post-Handling

  • Clean Workspace: Upon completion of the handling procedures, thoroughly wipe down the balance and any surrounding work surfaces to remove residual powder.

  • Decontaminate Tools: Clean all reusable tools, such as spatulas and glassware, according to your laboratory's standard operating procedures for decontamination.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid contamination.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation If dust is inhaled, immediately move the affected individual to an area with fresh air.[2] If breathing becomes difficult, administer oxygen. Seek medical attention.[3]
Skin Contact Wash the affected area with plenty of soap and water.[3] Seek immediate medical advice.[3]
Eye Contact Rinse the eyes cautiously with water for several minutes.[3]
Ingestion Rinse the mouth out with water. Never give anything by mouth to an unconscious person. Seek medical advice.[3]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial for environmental safety and regulatory compliance.

  • Waste Collection: All solid waste, including contaminated gloves, weighing paper, and any unused product, should be collected in a suitable, closed container that is clearly labeled as chemical waste.[2]

  • Liquid Waste: Solutions containing this compound should also be collected in a designated, sealed, and clearly labeled waste container. Do not pour solutions down the drain.[3]

  • Empty Containers: Thoroughly rinse empty containers before recycling or disposing of them as regular waste.[2]

  • Professional Disposal: It is strongly recommended to contact a licensed professional waste disposal service for the final disposal of all chemical waste.[2][3] All waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.